Indolelactic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10NO3- |
|---|---|
Molecular Weight |
204.2 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1 |
InChI Key |
XGILAAMKEQUXLS-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
Indolelactic Acid Production by Bifidobacterium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan, has emerged as a key signaling molecule in the host-microbiota dialogue. Produced by various gut commensals, particularly species of the genus Bifidobacterium, ILA exerts a range of beneficial effects, including immunomodulation, enhancement of intestinal barrier function, and neuroprotection.[1][2][3] This technical guide provides an in-depth overview of ILA production by Bifidobacterium species, detailing quantitative data, experimental protocols for its study, and the signaling pathways through which it mediates its biological functions.
Quantitative ILA Production by Bifidobacterium Species
Numerous studies have demonstrated that the ability to produce ILA varies significantly among different Bifidobacterium species and even between strains of the same species. Generally, species that are abundant in the infant gut, often referred to as infant-type Human-Residential Bifidobacteria (HRB), are more prolific producers of ILA compared to adult-type HRB and non-human residential bifidobacteria.[4][5][6][7]
The following table summarizes the quantitative data on ILA production by various Bifidobacterium strains as reported in the scientific literature. This data is crucial for selecting candidate strains for probiotic development and for understanding the metabolic potential of the gut microbiome.
| Bifidobacterium Species | Strain | ILA Concentration (µg/mL) | Reference |
| B. longum subsp. longum | JCM 1217 | 1.8 ± 0.1 | [5] |
| B. longum subsp. infantis | JCM 1222 | 2.1 ± 0.2 | [5] |
| B. breve | JCM 1192 | 2.5 ± 0.3 | [5] |
| B. bifidum | JCM 1255 | 2.2 ± 0.2 | [5] |
| B. adolescentis | JCM 1275 | 0.8 ± 0.1 | [5] |
| B. catenulatum | JCM 1194 | 0.7 ± 0.1 | [5] |
| B. pseudocatenulatum | JCM 1200 | 0.6 ± 0.1 | [5] |
| B. dentium | JCM 1195 | 0.4 ± 0.1 | [5] |
| B. animalis subsp. animalis | JCM 1190 | <0.1 | [5] |
| B. pseudolongum | JCM 1207 | <0.1 | [5] |
| B. longum | CCFM1029 | 16.97 ± 1.26 | [8] |
Experimental Protocols
The study of ILA production by Bifidobacterium and its effects on host physiology requires robust and reproducible experimental methodologies. This section outlines key protocols for bacterial cultivation, ILA extraction and quantification, and in vitro cell-based assays.
Cultivation of Bifidobacterium Species for ILA Production
This protocol describes the general conditions for growing Bifidobacterium species to assess their ILA production capabilities.
Workflow for Bifidobacterium Cultivation and ILA Analysis
Caption: A simplified workflow for cultivating Bifidobacterium and analyzing ILA production.
Materials:
-
Bifidobacterium strain of interest
-
De Man, Rogosa, and Sharpe (MRS) broth
-
L-cysteine hydrochloride
-
Anaerobic chamber or gas pack system
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Prepare MRS broth supplemented with 0.05% (w/v) L-cysteine hydrochloride. This supplement is crucial for creating the anaerobic conditions required for Bifidobacterium growth.[9]
-
Inoculate the broth with a single colony of the Bifidobacterium strain.
-
Incubate the culture at 37°C under anaerobic conditions for 16 to 48 hours. The exact incubation time may vary depending on the strain's growth rate.[10]
-
After incubation, centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant for ILA extraction and analysis.
Quantification of this compound
Accurate quantification of ILA is essential for comparative studies. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Materials:
-
Bacterial culture supernatant
-
Methanol (B129727) (pre-cooled)
-
Centrifuge
-
UHPLC-MS/MS system
Procedure:
-
To 100 µL of the bacterial supernatant, add 800 µL of pre-cooled methanol to precipitate proteins.[8]
-
Incubate the mixture on ice for 30 minutes.[8]
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant containing the extracted metabolites.
-
Analyze the supernatant using a UHPLC-MS/MS system equipped with a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of indole (B1671886) derivatives.
Signaling Pathways Modulated by this compound
ILA's biological effects are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][11][12] Activation of AhR by ILA triggers a cascade of downstream signaling events that influence immune responses, gut barrier integrity, and neuronal function.
AhR-Mediated Anti-inflammatory Signaling
ILA has been shown to exert anti-inflammatory effects in various cell types, including intestinal epithelial cells and immune cells.[1][13] This is often achieved through the AhR-dependent regulation of inflammatory cytokine production.
ILA-AhR Anti-inflammatory Signaling Pathway
Caption: ILA activates AhR, leading to the modulation of inflammatory gene expression.
Upon binding to ILA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like IL-8.[1][13]
ILA's Role in Neuroprotection and Neurite Outgrowth
Recent studies have highlighted the neuroprotective potential of ILA.[3][14] It has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a model for neuronal differentiation. This effect is also mediated, at least in part, by AhR and involves the activation of downstream signaling cascades like the ERK pathway.[3]
ILA-Mediated Neuronal Differentiation Pathway
Caption: ILA enhances NGF-induced neurite outgrowth via AhR and the ERK pathway.
ILA, acting as an AhR agonist, can potentiate the NGF-induced signaling cascade. This leads to increased phosphorylation of extracellular signal-regulated kinase (ERK) and the transcription factor CREB, ultimately promoting the expression of genes involved in neuronal differentiation and neurite outgrowth.[3]
Conclusion
The production of this compound by Bifidobacterium species represents a significant mechanism of host-microbe interaction with profound implications for human health. The ability to quantify ILA production and understand its downstream signaling pathways is critical for the development of next-generation probiotics and targeted nutritional interventions aimed at harnessing the therapeutic potential of this microbial metabolite. Further research into the strain-specific production of ILA and its effects in various disease models will undoubtedly pave the way for novel therapeutic strategies in the fields of gastroenterology, immunology, and neurology.
References
- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bifidobacterium longum mediated tryptophan metabolism to improve atopic dermatitis via the gut-skin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells [escholarship.org]
- 14. researchgate.net [researchgate.net]
The Intricate Dance: Indolelactic Acid's Mechanism of Action on the Aryl Hydrocarbon Receptor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan produced by commensal bacteria, has emerged as a significant modulator of host physiology. Its pleiotropic effects, ranging from anti-inflammatory and antioxidant activities to the regulation of intestinal barrier integrity and neuroprotection, are largely attributed to its interaction with the aryl hydrocarbon receptor (AHR). The AHR, a ligand-activated transcription factor, functions as a crucial sensor of environmental and endogenous signals, translating them into cellular responses. This technical guide provides an in-depth exploration of the mechanism of action of ILA on the AHR, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. For researchers and professionals in drug development, understanding this interaction is paramount for harnessing the therapeutic potential of ILA and other AHR-modulating compounds.
Core Mechanism: ILA as an AHR Ligand
This compound acts as a direct ligand for the aryl hydrocarbon receptor.[1][2][3][4] This interaction is the initiating event in a cascade of molecular events that ultimately leads to changes in gene expression and subsequent physiological responses. While ILA is recognized as an AHR agonist, the precise quantitative details of its binding affinity and activation potency are not consistently reported across scientific literature, suggesting it may be a moderate affinity ligand compared to xenobiotic AHR activators.
Data Presentation: Quantitative Insights into ILA-AHR Interaction
The following table summarizes the available quantitative and qualitative data regarding the interaction of ILA and other tryptophan metabolites with the AHR. This comparative analysis provides context for ILA's potency as an AHR activator.
| Compound | Receptor Binding Affinity (Kd) | AHR Activation (EC50/IC50) | Target Gene Induction (e.g., CYP1A1) | Reference |
| This compound (ILA) | Not consistently reported | Not consistently reported | Induces CYP1A1 mRNA | [5] |
| Indole-3-acetic acid (IAA) | Not consistently reported | Weak agonist | Induces CYP1A1 mRNA | [2][5] |
| Tryptamine | Not consistently reported | EC50 ~0.048 mM (for CYP1A1 mRNA induction) | Potent inducer of CYP1A1 | [2] |
| Indole | Not consistently reported | EC50 ~3 µM (in human HepG2 cells) | Induces CYP1A1 and CYP1B1 | [4][6] |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Kd ~0.07 nM | High potency | Potent inducer of CYP1A1 | [7] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High affinity | High potency | Potent inducer of CYP1A1 | [2][8] |
Signaling Pathways of ILA-Mediated AHR Activation
Upon binding to ILA, the AHR undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This ILA-AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.
Canonical AHR Signaling Pathway
Downstream Consequences of AHR Activation by ILA
The activation of AHR by ILA leads to the transcription of a battery of target genes, resulting in diverse physiological effects.
-
Xenobiotic Metabolism: A hallmark of AHR activation is the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of various endogenous and exogenous compounds.[8]
-
Antioxidant Response: ILA-mediated AHR activation has been shown to upregulate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[4][9] This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.
-
Immune Modulation: AHR signaling plays a critical role in regulating immune responses. ILA can modulate cytokine production and influence the differentiation and function of various immune cells, contributing to its anti-inflammatory properties.[2][10]
-
Intestinal Barrier Function: By activating AHR in intestinal epithelial cells, ILA can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier and reducing gut permeability.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the ILA-AHR interaction. Below are representative protocols for key experiments.
AHR Ligand Binding Assay (Competitive Binding)
This assay determines the ability of a test compound, such as ILA, to compete with a radiolabeled ligand for binding to the AHR.
Materials:
-
Test compound (this compound)
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Cytosolic protein extract containing AHR (e.g., from Hepa-1 cells)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of ILA.
-
In microcentrifuge tubes, combine the cytosolic extract with a fixed concentration of [³H]TCDD and varying concentrations of ILA or vehicle control.
-
Incubate the mixture at 20°C for 2 hours to allow for competitive binding.
-
Add HAP slurry to each tube and incubate on ice for 30 minutes, with vortexing every 10 minutes, to capture the AHR-ligand complexes.
-
Wash the HAP pellet with buffer to remove unbound ligand.
-
Resuspend the final pellet in scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding of [³H]TCDD at each ILA concentration and determine the IC50 value.
AHR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate AHR-dependent gene transcription.
Materials:
-
Hepa-1 cells (or other suitable cell line) stably transfected with an XRE-driven luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
This compound
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of ILA or a vehicle control.
-
Incubate the cells for 4-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).
-
Plot the dose-response curve and determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA regions to which the AHR-ARNT complex binds following activation by ILA.
Materials:
-
Cells treated with ILA or vehicle control.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific for AHR.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR or library preparation for sequencing (ChIP-seq).
Protocol:
-
Cross-link proteins to DNA in ILA-treated and control cells with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitate the AHR-DNA complexes using an AHR-specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the AHR-DNA complexes from the beads.
-
Reverse the cross-links and digest the protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion and Future Directions
This compound is a key microbial metabolite that exerts a wide range of biological effects through its activation of the aryl hydrocarbon receptor. The mechanism involves direct ligand binding, nuclear translocation, heterodimerization with ARNT, and subsequent modulation of target gene expression. This leads to the regulation of critical cellular processes, including xenobiotic metabolism, antioxidant responses, and immune function.
While the qualitative aspects of the ILA-AHR interaction are well-established, a significant opportunity for future research lies in the precise quantification of its binding affinity and activation potency. Such data will be invaluable for the development of structure-activity relationships and the design of novel AHR-modulating therapeutics. Furthermore, detailed genome-wide studies, such as ChIP-seq, specifically in the context of ILA treatment, will provide a more comprehensive understanding of the direct genomic targets of the ILA-AHR signaling axis. As our understanding of the intricate interplay between the gut microbiome, its metabolites, and host physiology deepens, the ILA-AHR interaction will undoubtedly remain a focal point for research and therapeutic innovation.
References
- 1. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous Tryptophan-Derived Ah Receptor Ligands are Dissociated from CYP1A1/1B1-Dependent Negative-Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Insights into the Interaction of Tryptophan Metabolites with the Human Aryl Hydrocarbon Receptor in Silico: Tryptophan as Antagonist and no Direct Involvement of Kynurenine [imrpress.com]
- 10. journals.asm.org [journals.asm.org]
The Role of Indolelactic Acid in Host-Microbe Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a metabolite produced from the essential amino acid tryptophan by the gut microbiota, is emerging as a critical signaling molecule in the intricate communication network between the host and its resident microbes. This technical guide provides an in-depth overview of the current understanding of ILA's role in host-microbe communication, with a focus on its production, mechanisms of action, and physiological effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of microbial metabolites.
Microbial Production of this compound
ILA is not produced by the host but is a metabolic byproduct of tryptophan fermentation by specific gut bacteria. The primary producers of ILA belong to the genera Bifidobacterium and Lactobacillus. Several other bacterial species, including some strains of Escherichia coli and Clostridium, have also been reported to produce ILA, though generally at lower levels.[1] The production of ILA is influenced by the availability of tryptophan in the gut, which is derived from dietary protein.
Table 1: Production of this compound by Various Bacterial Species
| Bacterial Species | Reported Production Levels (µg/mL) | Reference |
| Bifidobacterium longum subsp. infantis | 22.17 - 33.12 | [1] |
| Bifidobacterium longum subsp. longum | 1.87 ± 1.05 | [2] |
| Bifidobacterium breve | 2.04 ± 0.97 | [2] |
| Lactiplantibacillus plantarum | 4.30 - 43.14 | [1][3] |
| Lacticaseibacillus paracasei | 4.30 - 30.70 | [1] |
| Limosilactobacillus reuteri | 4.30 - 30.70 | [1] |
| Enterococcus species | Detected (positive rate 6.90%) | |
| Weissella species | Detected (positive rate 5.88%) | |
| Pediococcus species | Detected (positive rate 15.38%) |
Mechanisms of Action: Signaling Pathways
ILA exerts its effects on the host primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to ILA, AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes. Beyond the canonical AHR pathway, ILA has also been shown to modulate other crucial signaling pathways, including the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The activation of AHR by ILA is a central mechanism underlying its immunomodulatory and barrier-enhancing effects. This pathway is crucial for maintaining intestinal homeostasis.
Modulation of NF-κB and Nrf2 Signaling Pathways
ILA has been demonstrated to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway. Conversely, it can enhance the cellular antioxidant response by activating the Nrf2 pathway.
Physiological Effects of this compound
The activation of these signaling pathways by ILA translates into a range of beneficial physiological effects for the host, particularly within the gastrointestinal tract and the immune system.
Enhancement of Gut Barrier Function
ILA contributes to the maintenance and enhancement of the intestinal epithelial barrier. It has been shown to increase the expression of tight junction proteins, such as ZO-1, occludin, and claudin-1, in intestinal epithelial cells.[4] This leads to a reduction in intestinal permeability, preventing the translocation of harmful substances from the gut lumen into the bloodstream.
Immunomodulation
ILA exhibits potent anti-inflammatory properties. It can attenuate the production of pro-inflammatory cytokines, such as IL-8 and TNF-α, in intestinal epithelial cells and macrophages.[5] This is primarily achieved through the inhibition of the NF-κB signaling pathway. Furthermore, by activating the AHR, ILA can promote the production of the anti-inflammatory cytokine IL-10 and the barrier-protective cytokine IL-22.
Table 2: In Vitro Effects of this compound on Host Cells
| Cell Type | ILA Concentration | Observed Effect | Reference |
| Macrophage cell line | 1-10 mM | Attenuation of LPS-induced NF-κB activation | [5] |
| Intestinal epithelial cells (HT-29) | Not specified | Alleviation of LPS-induced barrier damage and inflammation | [4] |
| Human corneal epithelial cells | 100 µM | Significant decrease in mRNA levels of IL-8, IL-6, and IL-1β | [6] |
| Human oral epithelial cells (TR146) | 1.875–15 μM | Reduction in TNF-α-induced CXCL10 and IL-6 production | [7] |
Systemic and Extra-intestinal Effects
Emerging research suggests that the influence of ILA extends beyond the gut. It has been implicated in the gut-brain axis, with studies suggesting a potential role in neuronal health. Additionally, ILA has been investigated for its protective effects in models of doxorubicin-induced cardiotoxicity and its potential as a biomarker for chronic kidney disease.[8][9]
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | ILA Dosage | Observed Effect | Reference |
| DSS-induced colitis in mice | Not specified | Amelioration of colitis | [4] |
| Doxorubicin-induced cardiotoxicity in mice | 25 mg/kg | Improved cardiac function, reduced collagen deposition | [8] |
| DSS-induced colitis in mice | rIL-25 (0.4 and 0.8 μg) | Reduced diarrhea and gross bleeding | [10] |
Table 4: this compound Levels in Human Samples
| Sample Type | Condition | ILA Concentration | Reference |
| Feces | Healthy | Higher in infants with high B. infantis | [5] |
| Feces | IBD patients | Reduced levels compared to healthy controls | [11] |
| Serum | Healthy | Mean free plasma value of 1.34 ± 0.46 ng/mL | [12] |
| Serum | Healthy Volunteers | 0.05 - 0.23 µmol/L | [13] |
| Plasma | Chronic Kidney Disease | Significantly higher than healthy individuals | [9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
Quantification of this compound by LC-MS/MS
Sample Preparation (from bacterial culture supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Acidify the supernatant with an appropriate acid (e.g., HCl).
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific method.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification, with specific precursor-product ion transitions for ILA.[14][15]
In Vivo Model: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
-
Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days.
-
ILA Treatment: ILA can be administered via oral gavage or intraperitoneal injection at a predetermined dose, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
Assessment of Colitis:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Post-mortem Analysis: At the end of the experiment, collect the colon and measure its length. A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Process colon tissue for histological examination to assess tissue damage, inflammatory cell infiltration, and crypt architecture.
-
Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the colon tissue or serum.
-
In Vitro Model: Caco-2 Cell Monolayer for Gut Barrier Function
-
Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
ILA Treatment: Treat the Caco-2 monolayers with ILA at various concentrations, typically applied to the apical (luminal) side.
-
Assessment of Barrier Integrity:
-
Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the cell monolayer using a voltohmmeter. A higher TEER value indicates a more intact barrier.
-
Paracellular Permeability Assay: Add a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the apical side and measure its appearance in the basolateral (abluminal) compartment over time. Lower permeability to the marker indicates a tighter barrier.
-
-
Molecular Analysis: Lyse the cells to extract protein or RNA for analysis of tight junction protein expression (e.g., by Western blot or qPCR).
References
- 1. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oyc.co.jp [oyc.co.jp]
- 4. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of hinokitiol on human corneal epithelial cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole‐3‐Lactic Acid Inhibits Doxorubicin‐Induced Ferroptosis Through Activating Aryl Hydrocarbon Receptor/Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential dose effects of recombinant IL-25 on the development of dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
A Technical Guide to the Biological Functions of Microbial-Derived Indolelactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-lactic acid (ILA), a key metabolite derived from the microbial fermentation of dietary tryptophan, has emerged as a significant signaling molecule at the host-microbiome interface. Produced by a variety of gut commensals, including species of Bifidobacterium, Lactobacillus, and Clostridium, ILA plays a crucial role in regulating host physiology, from immune homeostasis and intestinal barrier integrity to neuroprotection and cancer modulation.[1][2] Its biological activities are primarily mediated through the activation of host xenobiotic receptors, most notably the Aryl Hydrocarbon Receptor (AHR), although AHR-independent mechanisms are also being elucidated.[3][4][5] This technical guide provides an in-depth overview of the core biological functions of ILA, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support ongoing research and drug development efforts.
Core Signaling Pathways
ILA's multifaceted biological effects are orchestrated through several key signaling pathways. The most well-characterized is the AHR pathway, but evidence also points to its modulation of NF-κB, Nrf2, and STAT3 signaling, highlighting a complex regulatory network.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
ILA is a well-established ligand for AHR, a ligand-activated transcription factor crucial for maintaining mucosal homeostasis.[4] Upon binding ILA in the cytoplasm, AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key AHR targets include cytochrome P450 enzymes like CYP1A1 and genes involved in immune regulation and barrier function.[6][7]
References
- 1. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Ascendancy of Indole-3-Lactic Acid: A Technical Guide to its History and Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-lactic acid (ILA), a tryptophan metabolite synthesized by commensal gut microbiota, has emerged from relative obscurity to become a focal point of research in intestinal health, immunology, and neuroscience. Initially identified as a metabolic byproduct of Bifidobacterium species in the late 1970s, its biological significance was not fully appreciated until recent advancements in metabolomics and a deeper understanding of the gut-brain axis. This technical guide provides a comprehensive overview of the discovery and history of ILA research, detailing its microbial origins, key physiological roles, and the experimental methodologies that have been pivotal in elucidating its mechanisms of action. Particular emphasis is placed on its interaction with the Aryl Hydrocarbon Receptor (AHR) and the subsequent modulation of downstream signaling pathways. This document serves as an in-depth resource, compiling quantitative data, experimental protocols, and visual representations of its metabolic and signaling pathways to facilitate further investigation and therapeutic development.
Discovery and Early Research
The first significant report on Indole-3-lactic acid as a microbial metabolite appeared in a 1979 publication in Applied and Environmental Microbiology. In this seminal work, researchers identified that 51 strains of the genus Bifidobacterium were capable of accumulating ILA in their culture broth when supplied with L-tryptophan. The metabolite was isolated and its structure confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy. This foundational study established the link between a prominent gut commensal and the production of this indole (B1671886) derivative.
For decades following its discovery, research into ILA remained sporadic. However, the burgeoning field of gut microbiome research in the 21st century, coupled with advanced analytical techniques, has led to a renaissance in the study of microbial metabolites and their impact on host physiology. ILA is now recognized as a key signaling molecule in the intricate crosstalk between the gut microbiota and the host.
Microbial Production of Indole-3-Lactic Acid
ILA is not produced by the human host but is a product of tryptophan metabolism by various species of gut bacteria. Bifidobacterium and Lactobacillus are among the most well-characterized producers of ILA.[1] The metabolic pathway involves the conversion of tryptophan to indole-3-pyruvic acid, which is then reduced to ILA.[1] Recent research has identified key enzymes in Bifidobacterium species, such as aromatic lactate (B86563) dehydrogenase, that are involved in this conversion.[2]
Table 1: Production of Indole-3-Lactic Acid by Various Bifidobacterium Strains
| Bifidobacterium Strain | ILA Concentration (µg/mL) in Culture Supernatant | Reference |
| B. longum subsp. longum | Higher levels compared to other strains | [3][4] |
| B. longum subsp. infantis | Higher levels compared to other strains | [3][4] |
| B. breve | Higher levels compared to other strains | [3][4] |
| B. bifidum | Higher levels compared to other strains | [3][4] |
| B. longum BB536 | 2.57 µM (approximately 0.52 µg/mL) | [5] |
| B. breve M-16V | 0.28 µM (approximately 0.06 µg/mL) | [5] |
Physiological Roles and Mechanisms of Action
ILA's biological activities are pleiotropic, with significant implications for intestinal homeostasis, immune modulation, and neuronal function. A central mechanism underlying many of these effects is its ability to act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6][7]
Anti-inflammatory Effects
One of the most well-documented roles of ILA is its anti-inflammatory activity, particularly in the context of the immature intestine. Studies have shown that ILA can reduce the production of the pro-inflammatory cytokine IL-8 in response to inflammatory stimuli.[6] This effect is mediated through the AHR, which upon activation by ILA, can interfere with inflammatory signaling pathways such as NF-κB.[7]
Table 2: Effect of Indole-3-Lactic Acid on IL-8 Production in H4 Cells
| ILA Concentration | IL-8 Reduction | Reference |
| 1 µM | Significant | [6] |
| 5 µM | Significant | [6] |
| 20 µM | Significant | [6] |
Neuroprotective and Neuronal Differentiation Effects
Emerging research has highlighted a potential role for ILA in neuroprotection and neuronal development. In PC12 cells, a model for neuronal differentiation, ILA has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth.[8] This effect is associated with the increased phosphorylation of key signaling proteins in the Ras/ERK pathway, including TrkA, ERK1/2, and CREB.[9]
Table 3: Effect of Indole-3-Lactic Acid (100 nM) on Protein Phosphorylation in PC12 Cells
| Protein | Phosphorylation Level (relative to control) | Reference |
| TrkA | Significantly increased | [9][10] |
| ERK1/2 | Significantly increased | [9][10] |
| CREB | 2.57 ± 0.48 | [9] |
Experimental Protocols
Quantification of Indole-3-Lactic Acid by UHPLC-MS/MS
This protocol is adapted from methods described for the analysis of indole compounds in bacterial cultures.[11][12][13][14][15]
Sample Preparation:
-
Centrifuge bacterial culture at high speed to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cellular debris.
-
For complex matrices, a protein precipitation step with a solvent like methanol (B129727) or acetonitrile (B52724) may be necessary, followed by centrifugation.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for ILA ([M-H]⁻).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for ILA.
-
Quantification: Based on a standard curve generated with pure ILA standard.
Western Blot Analysis of AHR Pathway Activation
This protocol provides a general workflow for assessing the activation of the AHR pathway by ILA.[16][17][18][19][20]
Cell Lysis and Protein Quantification:
-
Treat cells with ILA for the desired time.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., AHR, ARNT, CYP1A1, or phosphorylated forms of downstream signaling proteins) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the band intensities to a loading control protein (e.g., GAPDH or β-actin).
Signaling and Metabolic Pathways
Microbial Tryptophan Metabolism to Indole-3-Lactic Acid
The conversion of tryptophan to ILA by Bifidobacterium is a key metabolic pathway influencing host physiology.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activated by ILA
ILA's interaction with the AHR initiates a signaling cascade that modulates gene expression and cellular responses.
Future Directions and Therapeutic Potential
The growing body of evidence supporting the beneficial effects of ILA has positioned it as a promising candidate for therapeutic development. Its ability to modulate the immune system and potentially influence neuronal health opens up avenues for the treatment of a range of conditions, including inflammatory bowel diseases, necrotizing enterocolitis, and neurodevelopmental disorders. Future research will likely focus on optimizing the delivery of ILA, exploring its synergistic effects with other microbial metabolites, and further delineating its complex signaling interactions in various physiological and pathological contexts. The development of probiotics engineered for enhanced ILA production also represents an exciting frontier in harnessing the therapeutic potential of this fascinating molecule.
References
- 1. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human gut-associated Bifidobacterium species salvage exogenous indole, a uremic toxin precursor, to synthesize indole-3-lactic acid via tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 13. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Chemical structure and properties of indole-3-lactic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by the gut microbiota with significant implications for host physiology and therapeutic potential. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of ILA. It details its role as a signaling molecule, particularly through the Aryl Hydrocarbon Receptor (AhR), and its influence on inflammatory and metabolic pathways. Furthermore, this guide outlines established experimental protocols for the analysis and functional characterization of ILA, aiming to support further research and development in this promising area.
Chemical Structure and Physicochemical Properties
Indole-3-lactic acid is a derivative of the amino acid tryptophan, characterized by an indole (B1671886) ring linked to a lactic acid moiety. Its chemical structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of Indole-3-Lactic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-3-(1H-indol-3-yl)propanoic acid | [1] |
| Synonyms | ILA, Indolelactic acid, 3-Indolyllactic acid | [2][3] |
| CAS Number | 1821-52-9 (racemic) | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Melting Point | 145-146 °C | [2][4] |
| pKa (Carboxylic Acid) | ~3.86 | [2] |
| XLogP3 | 1.5 | |
| Solubility | ||
| Water | ~17 mg/mL (0.083 M) at 25°C | [2] |
| DMSO | ~3 mg/mL, up to 100 mg/mL with sonication | [5] |
| Ethanol | ~2 mg/mL | [3] |
| Dimethyl formamide | ~10 mg/mL | [3] |
| Appearance | White solid | [6] |
| UV/Vis Maximum (λmax) | 222 nm, 280 nm | [3][7] |
Table 2: Spectroscopic Data for Indole-3-Lactic Acid
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Spectral data available, showing characteristic peaks for the indole ring and lactic acid side chain protons.[8][9] |
| ¹³C NMR | Spectral data available, confirming the carbon framework of the molecule.[9][10] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry shows an ion with m/z 204.0659 [M-H]⁻ in negative ESI mode.[7] Tandem MS fragmentation patterns have been characterized for identification.[7] |
| Infrared (IR) Spectroscopy | IR spectral data is available, showing characteristic absorption bands for the functional groups present in the molecule.[11][12] |
Biological Properties and Mechanisms of Action
Indole-3-lactic acid is a pleiotropic signaling molecule that modulates a variety of biological processes, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR). It is produced by a range of gut commensal bacteria, including species of Bifidobacterium and Lactobacillus.[13]
Anti-inflammatory Effects
ILA exhibits potent anti-inflammatory properties in various contexts. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 in intestinal epithelial cells stimulated with TNF-α or LPS.[5][14] This anti-inflammatory activity is often mediated through the activation of the AhR signaling pathway.[14]
Gut Barrier Function and Microbiota Modulation
ILA plays a crucial role in maintaining intestinal homeostasis. It can enhance the intestinal barrier function by promoting the expression of tight junction proteins.[15][16] Furthermore, ILA can modulate the composition of the gut microbiota, creating a more favorable environment for beneficial bacteria.
Aryl Hydrocarbon Receptor (AhR) Signaling
A primary mechanism of action for ILA is its role as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18][19][20] Upon binding ILA, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy 3-(Indol-3-YL) lactate (EVT-1165709) | 101312-07-6 [evitachem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. guidechem.com [guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labproinc.com [labproinc.com]
- 7. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DL-INDOLE-3-LACTIC ACID(832-97-3) 1H NMR spectrum [chemicalbook.com]
- 9. bmse000409 Dl-Indole-3-lactic Acid at BMRB [bmrb.io]
- 10. spectrabase.com [spectrabase.com]
- 11. DL-INDOLE-3-LACTIC ACID(1821-52-9) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells [escholarship.org]
- 15. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Indolelactic Acid: A Potential Gut-Derived Biomarker for Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chronic liver disease represents a significant global health burden, encompassing a spectrum of conditions from steatosis to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). The development of non-invasive, reliable biomarkers is critical for early diagnosis, prognosis, and monitoring of therapeutic interventions. Emerging evidence points towards the gut-liver axis and the metabolic products of the gut microbiota as key players in liver pathophysiology. Among these, metabolites derived from the essential amino acid tryptophan are gaining considerable attention. Indolelactic acid (ILA), a product of tryptophan metabolism by specific gut bacteria, has been identified as a potential biomarker that reflects the complex interplay between the host, its microbiome, and liver health. This technical guide provides a comprehensive overview of ILA's role in liver disease, focusing on its metabolic pathways, quantitative alterations, underlying signaling mechanisms, and the experimental protocols required for its investigation.
Tryptophan Metabolism and the Microbial Production of this compound
Dietary tryptophan is metabolized through three primary pathways: the kynurenine (B1673888) pathway in host cells, the serotonin (B10506) pathway in enterochromaffin cells, and the indole (B1671886) pathway, which is exclusively mediated by the gut microbiota.[1][2] In the gastrointestinal tract, a portion of unabsorbed tryptophan is converted by various bacterial species into indole and its derivatives, which can accumulate to significant concentrations.[1][3]
The formation of Indole-3-lactic acid (ILA) begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by bacterial aromatic amino acid aminotransferases.[3][4] Subsequently, IPyA is reduced to ILA, a reaction involving a phenyllactate dehydrogenase or an this compound dehydrogenase.[3][4] Several bacterial genera, including Bifidobacterium and Lactobacillus, are known to produce ILA.[3][4] Once produced in the gut, these indole derivatives can enter systemic circulation via the portal vein, directly influencing liver function.[4]
Quantitative Changes of this compound in Liver Disease
Alterations in the circulating and excretory levels of ILA have been observed across various liver disease models and patient cohorts. These changes suggest a dysregulation of gut microbiota function and tryptophan metabolism that correlates with disease presence and severity.
-
Alcohol-induced Liver Disease (ALD): In a Ppara-null mouse model that develops pathologies similar to early-stage human ALD, chronic alcohol treatment led to a significant elevation in the urinary excretion of ILA.[5] The increase was observed to be 1.5 to 2-fold higher in alcohol-treated mice compared to controls, suggesting ILA could be a conserved, pathology-specific biomarker for early ALD.[5]
-
Liver Fibrosis: The role of ILA in fibrosis appears complex. In a CCl4-induced mouse model of liver fibrosis, serum levels of ILA were found to be diminished in the fibrotic group.[6] Conversely, studies in humans with advanced liver disease show a different trend.
-
Hepatocellular Carcinoma (HCC): In patients with HCC, plasma concentrations of ILA were found to be significantly increased compared to healthy controls (p = 0.038).[7] This finding is particularly relevant as many HCC cases develop from a background of cirrhosis.[7]
Data Presentation
The quantitative data from key studies are summarized below for comparative analysis.
Table 1: Quantitative Changes in this compound (ILA) in Liver Disease
| Disease Model/Type | Matrix | Observation | Fold Change/p-value | Reference |
|---|---|---|---|---|
| Alcohol-induced Liver Disease (Ppara-null mouse) | Urine | Significantly elevated after 2, 5, and 6 months of alcohol treatment | ~2-fold increase (p < 0.0005) | [5] |
| Liver Fibrosis (CCl4-induced mouse) | Serum | Diminished in the fibrotic group | Not specified | [6] |
| Hepatocellular Carcinoma (Human) | Plasma | Increased in HCC patients vs. healthy controls | p = 0.038 |[7] |
Table 2: Changes in Related Gut-Derived Tryptophan Metabolites in Liver Disease
| Metabolite | Disease Type | Matrix | Observation | p-value | Reference |
|---|---|---|---|---|---|
| Indole-3-Propionic Acid (IPA) | Hepatic Steatosis (Human) | Feces | Decreased vs. healthy controls | Not specified | [8][9][10] |
| Indole-3-Acetic Acid (IAA) | Hepatic Steatosis (Human) | Feces | Decreased vs. healthy controls | Not specified | [8][9][10] |
| Indole-3-Propionic Acid (IPA) | Liver Fibrosis (Human) | Serum | Lower in individuals with fibrosis | p = 0.039 | [11][12] |
| Indole | Nonalcoholic Fatty Liver Disease (Human) | Serum | Lower in obese subjects with NAFLD | Not specified |[4][13] |
Signaling Pathways: The Role of the Aryl Hydrocarbon Receptor (AHR)
Indole derivatives, including ILA, are potent ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor expressed in various liver cells, including hepatocytes, hepatic stellate cells, and Kupffer cells.[14][15][16] The activation of AHR by gut-derived metabolites is a crucial mechanism in the gut-liver axis, modulating inflammatory and immune responses.[14][17]
Upon entering a liver cell, ILA can bind to the cytosolic AHR. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR complex into the nucleus. Inside the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14] This can lead to the modulation of genes involved in inflammation, such as those for cytokines (e.g., IL-22, IL-10) and enzymes that regulate cellular metabolism and detoxification (e.g., CYP1A1).[14][18] AHR signaling can have protective effects by strengthening the gut barrier, reducing the translocation of bacterial products like LPS to the liver, and directly attenuating hepatic inflammation.[3][4][19]
Experimental Protocols
Accurate quantification of ILA in biological matrices is essential for its validation as a biomarker. The primary methods employed are mass spectrometry and immunoassays.
Protocol 1: Quantification of ILA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules like ILA due to its high sensitivity and specificity. A general protocol is outlined below.
-
Sample Preparation (Serum/Plasma):
-
Thaw samples on ice.
-
To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled ILA) to correct for extraction variability.
-
Precipitate proteins by adding 400 µL of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 water:methanol) for injection.
-
-
Liquid Chromatography (LC) Separation:
-
Column: Use a reversed-phase column (e.g., C18 column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Run a gradient from low to high organic phase to separate ILA from other matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Use electrospray ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both ILA and its labeled internal standard. (e.g., for ILA, the precursor ion [M-H]⁻ is m/z 204.06).
-
Quantification: Generate a standard curve using known concentrations of ILA. Quantify ILA in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
While less specific than LC-MS/MS, ELISA can be a high-throughput method for quantification.[20] No commercial ELISA kit specifically for ILA was identified in the search results, but kits for the related metabolite Indole-3-Acetic Acid (IAA) are available and operate on a competitive inhibition principle that would be applicable.[21][22][23]
-
Principle: This assay employs the competitive inhibition technique. A microtiter plate is pre-coated with the target antigen (ILA).
-
Assay Procedure:
-
Standards and prepared biological samples are added to the wells.
-
A fixed amount of biotin-conjugated primary antibody specific to ILA is then added. The antibody will bind to either the ILA in the sample or the ILA coated on the plate.
-
The plate is incubated, and unbound components are washed away.
-
Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.
-
After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes a color change.
-
The reaction is stopped with an acid solution.
-
The optical density (color intensity) is measured spectrophotometrically (e.g., at 450 nm).
-
-
Quantification: The concentration of ILA in the sample is inversely proportional to the color intensity. The sample concentrations are determined by comparing their optical density to a standard curve.[21]
References
- 1. Tryptophan Metabolites in the Progression of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 5. UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Circulating Gut Microbe-Derived Metabolites Are Associated with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole Alleviates Diet-induced Hepatic Steatosis and Inflammation in a Manner Involving Myeloid Cell PFKFB3 [scholarworks.indianapolis.iu.edu]
- 14. mdpi.com [mdpi.com]
- 15. d-nb.info [d-nb.info]
- 16. The aryl hydrocarbon receptor in liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 19. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]
- 22. biomatik.com [biomatik.com]
- 23. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
The Neuroprotective Potential of Indolelactic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the neuroprotective effects of indolelactic acid (ILA), a key tryptophan metabolite. It is designed for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for neurodegenerative diseases. This document synthesizes current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to facilitate further research and development in this promising area. We focus on the mechanisms of action of ILA, including its role in promoting neuronal differentiation, its antioxidant and anti-inflammatory properties, and its interaction with key signaling pathways such as the aryl hydrocarbon receptor (AhR) and the Ras/ERK pathway.
Introduction: Tryptophan Metabolism and its Neuroactive Metabolites
Tryptophan, an essential amino acid, is metabolized through several pathways, producing a diverse array of bioactive molecules with significant physiological roles. Beyond its function as a protein constituent and a precursor for serotonin (B10506) and melatonin (B1676174) synthesis, tryptophan is catabolized by the gut microbiota into various indole (B1671886) derivatives.[1][2] These metabolites, including this compound (ILA), indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA), are emerging as crucial signaling molecules within the gut-brain axis, influencing neurological health and disease.[3][4]
Alterations in tryptophan metabolism have been implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[5][6] The balance between neurotoxic and neuroprotective tryptophan metabolites is critical for maintaining neuronal homeostasis.[1] ILA, in particular, has garnered attention for its potential neuroprotective properties, which include antioxidant and anti-inflammatory activities, as well as the ability to promote neuronal growth and differentiation.[3][7] This guide focuses on the current understanding of ILA's neuroprotective mechanisms and provides practical information for its further investigation.
Neuroprotective Mechanisms of this compound
The neuroprotective effects of ILA are multifaceted, involving direct antioxidant and anti-inflammatory actions, as well as the modulation of specific signaling pathways that are crucial for neuronal survival and function.
Promotion of Neurite Outgrowth and Neuronal Differentiation
A significant body of evidence points to ILA's ability to enhance neurite outgrowth, a fundamental process in neuronal development and regeneration. In vitro studies using the PC12 cell line, a well-established model for neuronal differentiation, have demonstrated that ILA potentiates nerve growth factor (NGF)-induced neurite extension in a dose-dependent manner.[8][9]
Antioxidant and Anti-inflammatory Properties
While direct quantitative data on the antioxidant and anti-inflammatory effects of ILA are still emerging, related indole derivatives have shown potent scavenging of free radicals and reduction of inflammatory mediators.[7][10] ILA is believed to contribute to neuroprotection by mitigating oxidative stress and neuroinflammation, key pathological features of many neurodegenerative diseases.
Modulation of Key Signaling Pathways
ILA exerts its neuroprotective effects through the activation of at least two major signaling cascades: the aryl hydrocarbon receptor (AhR) pathway and the Ras/ERK pathway.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: ILA has been identified as a ligand for the AhR, a transcription factor that plays a crucial role in modulating immune responses and cellular responses to environmental stimuli.[7][11] Activation of AhR by ILA can trigger anti-inflammatory responses and may contribute to its neuroprotective effects.[3]
-
Ras/ERK Pathway: The Ras/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. ILA has been shown to potentiate NGF-induced activation of the Ras/ERK pathway in PC12 cells, leading to increased phosphorylation of key downstream effectors like ERK1/2 and CREB, which are involved in promoting neurite outgrowth.[8]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of ILA.
Table 1: Effect of this compound on NGF-Induced Neurite Outgrowth in PC12 Cells [8][9]
| ILA Concentration | Percentage of Neurite-Bearing Cells (%) | Acetylcholinesterase (AchE) Activity (U/mg protein) |
| Control (NGF only) | 25.3 ± 2.1 | 1.5 ± 0.2 |
| 1 nM | 30.1 ± 2.5 | 1.8 ± 0.3 |
| 10 nM | 38.7 ± 3.2 | 2.2 ± 0.4 |
| 100 nM | 45.2 ± 3.8 | 2.8 ± 0.5 |
| 1 µM | 42.1 ± 3.5 | 2.6 ± 0.4 |
Table 2: Effect of this compound on Ras/ERK Pathway Activation in PC12 Cells (100 nM ILA + NGF) [8]
| Protein | Fold Change in Phosphorylation (vs. NGF only) |
| TrkA | 1.8 ± 0.2 |
| ERK1/2 | 2.5 ± 0.3 |
| CREB | 2.1 ± 0.2 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Neurite Outgrowth Assay in PC12 Cells[8][12]
This protocol details the procedure for quantifying the effect of ILA on NGF-induced neurite outgrowth in PC12 cells.
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC12 cells in 24-well plates coated with collagen type IV at a density of 5 x 10^4 cells/well.
-
Treatment: After 24 hours, replace the medium with a low-serum medium (1% horse serum) containing 25 ng/mL NGF and varying concentrations of ILA (1 nM, 10 nM, 100 nM, 1 µM). A control group with NGF alone should be included.
-
Incubation: Incubate the cells for 5 days, replacing the medium with fresh treatment medium on day 3.
-
Quantification: On day 5, count the number of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) in at least five random fields per well using a phase-contrast microscope. Calculate the percentage of neurite-bearing cells.
-
Acetylcholinesterase (AchE) Activity: Lyse the cells and measure AchE activity using a commercial kit according to the manufacturer's instructions. Normalize the activity to the total protein concentration.
Western Blot Analysis of Ras/ERK Pathway Activation[8][13]
This protocol describes the detection of phosphorylated proteins in the Ras/ERK pathway.
-
Cell Treatment: Seed and treat PC12 cells with 100 nM ILA and 25 ng/mL NGF for 24 hours as described above.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TrkA, phospho-ERK1/2, phospho-CREB, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein or loading control.
In Vitro Antioxidant Activity Assays (DPPH and ABTS)[14][15]
These protocols are for assessing the free radical scavenging activity of ILA.
-
DPPH Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of ILA to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
ABTS Assay:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of ILA to the diluted ABTS solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Assay in Microglia[16][17]
This protocol is for evaluating the anti-inflammatory effects of ILA in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of ILA for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by ILA and a typical experimental workflow for its investigation.
Caption: Overview of major tryptophan metabolic pathways.
Caption: Signaling pathways modulated by this compound.
Caption: A typical experimental workflow for investigating ILA.
Conclusion and Future Directions
This compound, a tryptophan metabolite derived from the gut microbiota, demonstrates significant promise as a neuroprotective agent. Its ability to promote neurite outgrowth and modulate key signaling pathways, such as the AhR and Ras/ERK pathways, highlights its potential for therapeutic intervention in neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the neuroprotective mechanisms of ILA.
Future research should focus on:
-
In vivo validation: Translating the promising in vitro findings into animal models of neurodegenerative diseases is a critical next step.
-
Bioavailability and Blood-Brain Barrier Penetration: Investigating the pharmacokinetics of ILA and its ability to cross the blood-brain barrier is essential for its development as a therapeutic agent.
-
Synergistic Effects: Exploring the potential synergistic effects of ILA with other neuroprotective compounds or therapeutic strategies.
-
Clinical Relevance: Ultimately, clinical trials will be necessary to determine the safety and efficacy of ILA in human patients.
By providing a comprehensive resource for researchers, this technical guide aims to accelerate the investigation and potential clinical application of this compound for the treatment of debilitating neurodegenerative disorders.
References
- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 2. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan Metabolites and Brain Disorders | Semantic Scholar [semanticscholar.org]
- 7. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Indolelactic Acid in Human Plasma and Urine: A Technical Guide for Researchers
An In-depth Examination of Indolelactic Acid Concentrations, Analytical Methodologies, and Biological Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (ILA), a metabolite of the essential amino acid tryptophan, is gaining significant attention in the scientific community for its diverse physiological roles. Produced by the gut microbiota, ILA is a key signaling molecule that interacts with host receptors, influencing immune responses, neurological processes, and metabolic homeostasis. This technical guide provides a comprehensive overview of ILA concentrations in human plasma and urine, detailed experimental protocols for its quantification, and an exploration of its primary signaling pathway.
Quantitative Data on this compound Concentrations
The concentration of this compound in human biological fluids can vary based on several factors, including diet, gut microbiome composition, and health status. The following tables summarize the available quantitative data for ILA in the plasma and urine of healthy human adults. It is important to note that the available data for urinary ILA in healthy individuals is limited, and further research is needed to establish a definitive reference range.
Table 1: this compound Concentration in Human Plasma (Healthy Adults)
| Parameter | Concentration (ng/mL) | Sample Size (n) | Reference |
| Total ILA (Mean ± SD) | 107 ± 20.3 | 14 | [1] |
| Free ILA (Mean ± SD) | 1.34 ± 0.46 | 14 | [1] |
| Diagnostic Cutoff for CKD* | > 0.607 | 30 | [2] |
*Note: This cutoff value was determined in a study comparing healthy individuals to patients with Chronic Kidney Disease (CKD). The specific units were not provided in the source material, but are inferred to be in a comparable range to the other reported values.[2]
Table 2: this compound Concentration in Human Urine (Healthy Adults)
| Parameter | Concentration | Sample Size (n) | Reference |
| Diagnostic Cutoff for CKD* | > 0.735 | 30 | [2] |
*Note: A definitive normal reference range for urinary this compound in healthy adults is not well-established in the reviewed literature. This cutoff value was determined in a study comparing healthy individuals to patients with Chronic Kidney Disease (CKD) and is provided here for context.[2] Further research with larger cohorts is required to establish a robust reference interval.
Experimental Protocols for this compound Quantification
Accurate and reliable quantification of this compound is crucial for research and clinical applications. The following sections provide detailed methodologies for the analysis of ILA in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 1: LC-MS/MS for this compound in Human Plasma
This protocol is a synthesis of methodologies described in the scientific literature for the sensitive and specific quantification of ILA in human plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion (m/z) 204.08 -> Product ion (m/z) 158.06
-
Qualifier: Precursor ion (m/z) 204.08 -> Product ion (m/z) 130.05
-
-
Ion Source Parameters: Optimized for the specific instrument, but typically include settings for capillary voltage, source temperature, and gas flows (nebulizer and drying gases).
Protocol 2: RP-HPLC with Fluorescence Detection for this compound in Human Urine
This protocol is adapted from established methods for the analysis of indolic compounds in biological fluids.
1. Sample Preparation (Centrifugal Filtration):
-
Thaw frozen urine samples to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer 500 µL of urine to a centrifugal filter unit with a molecular weight cutoff of 3 kDa.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the filtrate for direct injection into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM sodium acetate (B1210297) buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-70% B (linear gradient)
-
20-25 min: 70% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Fluorescence Detection:
-
Excitation Wavelength (λex): 280 nm.
-
Emission Wavelength (λem): 350 nm.
Signaling Pathways of this compound
This compound exerts many of its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The following diagrams illustrate the canonical AhR signaling pathway and a general workflow for the quantification of ILA.
Conclusion
This compound is a significant metabolite that reflects the interplay between the host and its gut microbiome. The ability to accurately measure its concentration in plasma and urine is essential for advancing our understanding of its role in health and disease. The methodologies and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals. As research in this area continues, it is anticipated that a more refined understanding of ILA's reference ranges and its therapeutic potential will emerge.
References
Methodological & Application
Application Note: Quantification of Indolelactic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust method for the quantification of indolelactic acid (ILA) in biological samples, particularly from bacterial culture supernatants, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described protocol offers high sensitivity and specificity, making it suitable for a wide range of research, and preclinical and clinical applications where the monitoring of ILA levels is critical. This document includes a comprehensive experimental protocol, data presentation in tabular format for easy reference, and a visual representation of the workflow.
Introduction
Indole-3-lactic acid (ILA) is a tryptophan metabolite produced by various microorganisms, including gut bacteria. It is recognized for its significant role in modulating host immune responses and its potential antiviral and anti-inflammatory properties. Accurate and reliable quantification of ILA in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic agent. This application note details a validated HPLC method for the precise measurement of ILA.
Principle
The method employs reverse-phase chromatography to separate this compound from other components in the sample matrix. A C8 or C18 stationary phase is used with a gradient elution of a mobile phase, typically consisting of an aqueous solution with a low concentration of acid (e.g., acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is achieved using a fluorescence detector, which offers high sensitivity and specificity for indolic compounds, or a UV detector. Quantification is performed by comparing the peak area of ILA in the sample to a standard curve generated from known concentrations of ILA.
Experimental Protocols
Materials and Reagents
-
Indole-3-lactic acid (ILA) standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Potassium hydroxide (B78521) (KOH)
-
Trifluoroacetic acid (TFA)
-
Centrifugal filters (3-kDa cut-off)
-
Syringe filters (0.22 µm)
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector or UV detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Sample Preparation (Bacterial Culture Supernatant)
-
Collect 1 mL of bacterial culture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Transfer 0.5 mL of the supernatant to a 3-kDa cut-off centrifugal filter tube.[1]
-
Centrifuge the filter tube at 14,000 x g for 30 minutes at 4°C.[1]
-
Collect the filtrate, which is now ready for HPLC analysis. If necessary, filter the sample through a 0.22 µm syringe filter before injection.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of ILA standard and dissolve it in 10 mL of methanol. Store at -20°C.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 100 µg/mL.
HPLC Conditions
Two alternative methods are presented, one utilizing fluorescence detection for higher sensitivity and another with UV detection.
Method 1: Fluorescence Detection (High Sensitivity)
| Parameter | Value |
| Column | Symmetry C8, 4.6 x 150 mm, 5 µm |
| Guard Column | Symmetry C8, 3.9 x 20 mm, 5 µm |
| Mobile Phase A | 2.5% Acetic Acid in Water (v/v), pH 3.8 (adjusted with 1 M KOH)[1] |
| Mobile Phase B | 80% Acetonitrile in Water (v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection | Fluorescence |
| Excitation Wavelength | 280 nm[1][2] |
| Emission Wavelength | 350 nm[1][2] |
Gradient Elution Program (Method 1)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 25 | 50 | 50 |
| 31 | 0 | 100 |
| 33 | 80 | 20 |
| 36 | 80 | 20 |
Method 2: UV Detection
| Parameter | Value |
| Column | Waters SunFire C18, 4.6 x 250 mm, 5 µm[3] |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water (v/v)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 30 µL[3] |
| Column Temperature | Not specified (ambient recommended) |
| Detection | UV |
| Wavelength | 280 nm[3] |
Gradient Elution Program (Method 2)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 25 | 75 |
| 25 | 5 | 95 |
Data Presentation
Retention Time and Linearity
| Compound | Retention Time (Method 1) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (ILA) | Approximately 7.7 min[1] | 0.0625 - 125[1][2] | ≥ 0.998[1][2] |
Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | < 0.015 µg/mL[1][2] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Accuracy (Recovery) | To be determined by spiking known concentrations of ILA into the sample matrix. |
| Precision (RSD%) | To be determined by repeated injections of the same sample. |
Visualizations
Caption: Experimental workflow for ILA quantification.
Caption: Logic of ILA quantification.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro | MDPI [mdpi.com]
Application Note: Quantitative Analysis of Indolelactic Acid in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolelactic acid (ILA), a key microbial metabolite of tryptophan, is gaining significant attention for its role in host-microbe interactions, immune modulation, and gut health. Accurate and robust quantification of ILA in biological matrices is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in various biological samples, including plasma, serum, and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodologies offer high sensitivity and specificity, making them suitable for both basic research and clinical drug development.
Introduction
This compound (ILA) is a tryptophan metabolite produced by various gut bacteria, including those from the Bifidobacterium and Lactobacillus genera.[1] Emerging evidence highlights the multifaceted roles of ILA in host physiology. It has been shown to modulate immune responses, improve intestinal barrier function, and exert anti-inflammatory effects.[2][3][4] Mechanistically, ILA often acts as a ligand for the aryl hydrocarbon receptor (AhR), influencing downstream signaling pathways such as NF-κB and Nrf2.[2][3][5] Given its therapeutic potential and its role as a biomarker for gut dysbiosis and certain diseases, precise measurement of ILA in biological fluids is of paramount importance.[6][7]
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[8] This application note details optimized protocols for sample preparation and LC-MS/MS analysis of ILA in plasma, serum, and urine.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The primary goal is to remove proteins and other interfering substances from the sample matrix.[9]
a) Plasma/Serum - Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like ILA from plasma and serum.[10][11][12]
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Ice-cold acetonitrile (B52724) (ACN) containing an appropriate internal standard (e.g., stable isotope-labeled ILA).
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C.
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)
-
-
Protocol:
-
Thaw frozen plasma or serum samples on ice.
-
Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing internal standard) to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
b) Urine - Dilution and Filtration
Urine samples generally require less extensive cleanup compared to plasma or serum. A simple dilution and filtration step is often sufficient.[13][14]
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Deionized water or initial mobile phase
-
Internal standard solution
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm) or filter vials
-
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In a microcentrifuge tube, add a specific volume of urine (e.g., 100 µL).
-
Add a corresponding volume of deionized water or initial mobile phase containing the internal standard to achieve the desired dilution factor (e.g., 1:10).[13]
-
Vortex the mixture for 20 seconds.
-
Centrifuge the sample to pellet any sediment.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of ILA. Method optimization is recommended for specific instrumentation.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size) is commonly used.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[16]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.25 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 25 - 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Optimization is required.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[16]
-
MRM Transitions: The precursor and product ions for ILA and the internal standard need to be optimized. A representative transition for ILA is m/z 204 -> 130 (in negative mode).
-
Source Parameters: Parameters such as nebulizer gas, drying gas, capillary voltage, and source temperature should be optimized for maximum signal intensity.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide a template for summarizing key analytical parameters and representative concentrations of ILA in biological samples.
Table 1: LC-MS/MS Method Parameters for this compound
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 150 x 3 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (ILA) | To be optimized (e.g., m/z 204 -> 130) |
| MRM Transition (IS) | To be optimized |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Table 2: Representative Quantitative Data for this compound in Human Plasma
| Parameter | Value | Reference |
| Mean Concentration (Free ILA) | 1.34 ± 0.46 ng/mL | [15][17] |
| Linear Range | 1 - 500 ng/mL | [16] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [16] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy (% Recovery) | 85 - 115% | [13] |
Note: The values presented are examples and should be established for each specific assay.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. UPLC-MS-based urine metabolomics reveals indole-3-lactic acid and phenyllactic acid as conserved biomarkers for alcohol-induced liver disease in the Ppara-null mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]
- 15. researchgate.net [researchgate.net]
- 16. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Indole-3-Lactic Acid in Human Urine using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of indole-3-lactic acid (ILA) in human urine samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described method is suitable for researchers, scientists, and drug development professionals investigating the role of tryptophan metabolites in various physiological and pathological states.
Introduction
Indole-3-lactic acid is a metabolite of the essential amino acid tryptophan, primarily produced by gut microbiota.[1] Emerging research has implicated ILA in various biological processes, including immune modulation and host-microbe interactions.[2][3] Accurate and reliable quantification of ILA in biological matrices such as urine is crucial for understanding its physiological roles and its potential as a biomarker.[4] UPLC-MS/MS offers the high sensitivity and selectivity required for the analysis of low-abundance metabolites in complex samples like urine.
Experimental
Materials and Reagents
-
Indole-3-lactic acid standard (Sigma-Aldrich or equivalent)
-
Indole-3-lactic acid-d5 (internal standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation
A simple protein precipitation method is employed for the extraction of ILA from urine.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 300 µL of ice-cold acetonitrile containing the internal standard (Indole-3-lactic acid-d5) at a concentration of 50 ng/mL.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Run Time: 8 minutes
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| 0.00 | 0.4 | 95.0 | 5.0 | Initial |
| 1.00 | 0.4 | 95.0 | 5.0 | 6 |
| 5.00 | 0.4 | 5.0 | 95.0 | 6 |
| 6.00 | 0.4 | 5.0 | 95.0 | 6 |
| 6.10 | 0.4 | 95.0 | 5.0 | 6 |
| 8.00 | 0.4 | 95.0 | 5.0 | 6 |
Mass Spectrometry Conditions
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions and MS Parameters for Indole-3-Lactic Acid and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Indole-3-lactic acid | 206.08 | 130.1 | 25 | 15 |
| Indole-3-lactic acid (Qualifier) | 206.08 | 188.1 | 25 | 12 |
| Indole-3-lactic acid-d5 (IS) | 211.11 | 135.1 | 25 | 15 |
Note: Cone voltage and collision energy may require optimization on the specific instrument used. The precursor ion for indole-3-lactic acid in positive mode is [M+H]+ with a m/z of 206.0812.[5] Common product ions include m/z 188.1, 160.1, and 130.1.[5]
Data Analysis and Quantification
Data acquisition and processing were performed using the instrument's corresponding software package. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x was used to fit the calibration curve.
Results and Discussion
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for indole-3-lactic acid in urine. The coefficient of determination (r²) was consistently >0.995. The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively, showcasing the high sensitivity of the method.
Table 3: Linearity, LOD, and LOQ
| Analyte | Calibration Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Indole-3-lactic acid | 1 - 1000 | >0.995 | 0.5 | 1 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in Table 4, indicate good precision (RSD < 15%) and accuracy (within ±15% of the nominal value), demonstrating the reliability of the method.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 5 | 6.8 | 8.2 | 105.4 | 103.9 |
| Medium | 50 | 4.5 | 5.9 | 101.2 | 102.5 |
| High | 500 | 3.1 | 4.7 | 98.7 | 99.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for indole-3-lactic acid. The extraction recovery was determined to be consistently above 85%, indicating an efficient extraction process. The matrix effect was found to be minimal, with ion suppression/enhancement within acceptable limits (80-120%).
Visualizations
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of indole-3-lactic acid in human urine. The simple sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis in clinical research and metabolomics studies. This protocol can be a valuable tool for researchers investigating the role of gut microbial metabolites in health and disease.
References
- 1. Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS-based urine metabolomics reveals indole-3-lactic acid and phenyllactic acid as conserved biomarkers for alcohol-induced liver disease in the Ppara-null mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-lactic acid | C11H11NO3 | CID 92904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sample preparation for indolelactic acid analysis from fecal matter.
Abstract
Indole-3-lactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is a key signaling molecule in host-microbe interactions, with significant implications for immune regulation and intestinal homeostasis. Accurate and reproducible quantification of ILA in fecal samples is crucial for understanding its role in health and disease, and for the development of novel diagnostics and therapeutics. This application note provides detailed protocols for the sample preparation of fecal matter for the analysis of ILA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are intended for researchers, scientists, and drug development professionals.
Introduction
The gut microbiome plays a pivotal role in human health, in part through the production of a vast array of metabolites. Among these, tryptophan derivatives have garnered significant attention for their bioactivity. Indolelactic acid, produced by various gut bacteria including Bifidobacterium and Lactobacillus species, has been shown to modulate the host immune system, in part through activation of the Aryl Hydrocarbon Receptor (AhR) and downstream signaling pathways such as Nrf2 and YAP.[1][2][3] Reduced fecal levels of ILA have been observed in patients with inflammatory bowel disease and colorectal cancer, highlighting its potential as a biomarker.[4]
The complex and heterogeneous nature of fecal matter presents a significant challenge for metabolomic analysis.[5] A robust and standardized sample preparation protocol is therefore essential to minimize technical variability and ensure accurate quantification of ILA.[5][6][7] This document outlines optimized protocols for the extraction of ILA from fecal samples, providing a foundation for reliable analysis in research and clinical settings.
Experimental Protocols
Protocol 1: Solvent Extraction from Lyophilized Fecal Samples
This protocol is adapted from methodologies that utilize a simple solvent extraction, suitable for a broad range of tryptophan metabolites.[4][8]
Materials:
-
Lyophilized fecal sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., d5-Indolelactic acid in methanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Homogenizer (e.g., bead beater)
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Weighing: Accurately weigh 3-50 mg of lyophilized fecal material into a microcentrifuge tube.
-
Solvent Addition: Add a pre-chilled (-20°C) extraction solvent. Two common options are:
-
Internal Standard Spiking: Add the internal standard solution to each sample to the desired final concentration.
-
Homogenization: Securely cap the tubes and homogenize the samples. This can be achieved using a bead beater or vigorous vortexing until the sample is fully dispersed.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 0.1% formic acid in water).[4]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 10 minutes at 4°C to pellet any remaining particulate matter.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Enhanced Purity
This protocol incorporates a liquid-liquid extraction step to remove interfering lipids and other non-polar compounds, potentially improving data quality. The MTBE method has been shown to be effective for a wide range of metabolites.[5]
Materials:
-
Wet or lyophilized fecal sample
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution
-
Other materials as listed in Protocol 1
Procedure:
-
Sample Preparation: Start with a pre-weighed amount of fecal sample (a minimum of 0.50 g wet weight is recommended for better representation) in a suitable tube.[5]
-
Solvent Addition: Add a pre-chilled mixture of MTBE/methanol/water (e.g., in a ratio of 3.6/2.8/3.5, v/v/v).[5]
-
Internal Standard Spiking: Add the internal standard to the solvent mixture.
-
Homogenization: Homogenize the sample thoroughly as described in Protocol 1.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 10 minutes to separate the phases. Three layers will be visible: an upper non-polar (MTBE) layer, a lower polar (methanol/water) layer, and a solid pellet.
-
Supernatant Collection: Carefully collect the lower polar phase, which contains the this compound.
-
Evaporation, Reconstitution, and Analysis: Proceed with steps 7-10 from Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for ILA analysis from fecal samples. Please note that these values can vary depending on the specific LC-MS/MS system, sample matrix, and extraction protocol used.
| Parameter | Reported Value | Source |
| Linearity (R²) of Calibration Curves | >0.999 | Agilent Application Note[9] |
| Dynamic Range | >3 orders of magnitude | Agilent Application Note[9] |
| Limit of Quantitation (LOQ) | <100 nM | Agilent Application Note[9] |
| Reproducibility (RSD%) | <5% (for peak area response) | Agilent Application Note[9] |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Figure 1: General Experimental Workflow for Fecal ILA Analysis.
This compound Signaling Pathway
Caption: Figure 2: Simplified Signaling Pathway of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the extraction and subsequent analysis of this compound from complex fecal matrices. The choice between a direct solvent extraction and a liquid-liquid extraction will depend on the specific requirements of the study, including the desired level of sample cleanup and the available instrumentation. Standardization of sample preparation is paramount for achieving reproducible and comparable results across different studies, which will ultimately advance our understanding of the role of microbial metabolites like ILA in human health and disease.
References
- 1. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Evaluation of different stool extraction methods for metabolomics measurements in human faecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longitudinal analysis of fecal tryptophan metabolites and microbiome composition in very preterm infants: impact of birth mode and feeding type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Measuring a Key Microbial Metabolite: A Protocol for Quantifying Indolelactic Acid in Bacterial Supernatants
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indolelactic acid (ILA), a tryptophan metabolite produced by various commensal bacteria, is gaining significant attention for its immunomodulatory and neuroprotective properties. As a key signaling molecule in host-microbe interactions, accurate quantification of ILA in bacterial cultures is crucial for understanding its biological roles and therapeutic potential. This document provides detailed protocols for the measurement of ILA in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with fluorimetric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for reliable quantification.
Introduction
This compound is a metabolite produced by several bacterial species, including those from the Bifidobacterium and Lactobacillus genera, through the metabolism of tryptophan. Emerging research highlights ILA's role as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses at mucosal surfaces.[1][2][3][4][5][6] Activation of AhR by ILA can modulate downstream signaling pathways, such as NF-κB and Nrf2, leading to anti-inflammatory effects and enhancement of the intestinal barrier function.[1][2][4][5][7] Given its potential impact on human health, robust and reproducible methods for ILA quantification are essential for researchers in microbiology, immunology, and drug discovery.
Experimental Protocols
This section details two primary methods for the quantification of ILA in bacterial culture supernatants: HPLC with Fluorescence Detection and LC-MS/MS.
Bacterial Culture and Supernatant Preparation
A standardized procedure for preparing the bacterial culture supernatant is critical for accurate and reproducible ILA measurements.
Protocol:
-
Bacterial Culture: Inoculate the bacterial strain of interest into an appropriate liquid medium (e.g., MRS for Lactobacillus or King B for Pseudomonas) supplemented with L-tryptophan (typically 0.5-5.0 mM) to facilitate ILA production.[1] Incubate under optimal conditions (e.g., 37°C, 24-72 hours, anaerobic or aerobic as required).
-
Cell Removal: Following incubation, centrifuge the bacterial culture at high speed (e.g., 8,000-14,000 x g) for 10-30 minutes at 4°C to pellet the bacterial cells.[1][8]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.
-
Filtration: For HPLC and LC-MS/MS analysis, it is crucial to remove any remaining particulate matter and proteins. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[9] For enhanced protein removal, a centrifugal filtration step using a 3-kDa cut-off membrane can be employed.[1]
-
Storage: The clarified supernatant can be directly analyzed or stored at -80°C until analysis.[10]
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of ILA and other indole (B1671886) compounds.
Methodology:
-
Instrumentation: An HPLC system equipped with a C8 or C18 reversed-phase column and a fluorescence detector.
-
Sample Preparation: Use the filtered supernatant as prepared in the previous step.
-
Chromatographic Conditions:
-
Standard Curve: Prepare a series of ILA standards in the appropriate culture medium or a similar matrix, with concentrations ranging from 0.0625 to 125 µg/mL.[1][2] Plot the peak area against the concentration to generate a standard curve.
-
Data Analysis: Quantify the ILA concentration in the samples by comparing their peak areas to the standard curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for trace-level quantification.
Methodology:
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The same preparation as for HPLC is generally sufficient.[9] In some cases, a simple protein precipitation step may be used.[3][12]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI mode is often used for ILA.[7]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.
-
-
Standard Curve: Prepare a standard curve using ILA standards in a relevant matrix to account for matrix effects.
-
Data Analysis: Quantify ILA in the samples based on the peak area ratios of the analyte to an internal standard, if used, and comparison to the standard curve.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the determination of this compound.
| Parameter | HPLC-Fluorescence | LC-MS/MS | Bacterial Species Examples | Reported ILA Concentration Range |
| Linearity Range | 0.0625 – 125 µg/mL[1][2] | 0.05 – 2 µM[3][12] | Lactiplantibacillus plantarum | 3.63 - 43.14 µg/mL[11][13] |
| Limit of Detection (LOD) | < 0.015 µg/mL[1][2] | 0.05 µM[3][12] | Bifidobacterium longum subsp. infantis | Up to 33.12 µg/mL[11] |
| Limit of Quantification (LOQ) | Not explicitly stated, but within the lower end of the linearity range. | 0.05 - 2 µM[3][12] | Pseudomonas putida | Presence confirmed, specific concentrations variable.[1][2] |
Visualizations
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Indolelactic Acid in Metabolomics: An Application Note and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a key tryptophan metabolite produced by the gut microbiota, has garnered significant attention in metabolomics research. Its roles as a signaling molecule, particularly through the activation of the aryl hydrocarbon receptor (AhR) and Nrf2 pathways, position it as a crucial mediator in host-microbe interactions, immunity, and intestinal homeostasis.[1][2][3] Accurate and robust quantification of ILA in various biological matrices is therefore essential for understanding its physiological functions and its potential as a biomarker or therapeutic target in a range of diseases, including inflammatory bowel disease, chronic kidney disease, and cancer.[4][5][6] This document provides detailed protocols and quantitative data for the analysis of ILA in metabolomics studies, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the biological matrix, host physiological state, and gut microbiome composition. The following tables summarize reported ILA concentrations from various studies to provide a comparative reference for researchers.
Table 1: this compound Concentrations in Human Plasma/Serum
| Condition | Matrix | Concentration (Mean ± SD) | Reference |
| Healthy Individuals | Plasma | 1.34 ± 0.46 ng/mL (free) | [7] |
| Chronic Kidney Disease | Plasma | Significantly elevated vs. healthy controls | [4][5][6] |
Table 2: this compound Concentrations in Other Biological Matrices
| Matrix | Organism/Condition | Concentration | Reference |
| Urine | Healthy Individuals | Baseline levels detectable | [4][5] |
| Urine | Chronic Kidney Disease | Significantly elevated vs. healthy controls | [4][5] |
| Feces | Human | 5 nM/g (as part of total indole-3-acetate) | [8] |
| Cell Culture Supernatant | Lactiplantibacillus plantarum ZJ316 | 43.14 µg/mL | [9][10] |
| Cell Culture Supernatant | Bifidobacterium infantis | 22.17–33.12 mg/L | [9] |
Experimental Protocols
The following protocols describe a general workflow for the targeted quantification of this compound using LC-MS/MS. These should be optimized and validated for specific instrumentation and biological matrices.
Sample Preparation
Proper sample preparation is critical for accurate quantification and to minimize matrix effects.[11]
a) Plasma/Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., deuterated ILA) to precipitate proteins.[12]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Dilute the supernatant 1:10 with mobile phase A containing the internal standard.
-
Vortex and transfer to an autosampler vial.
c) Cell Culture Supernatant/Bacterial Culture:
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Proceed with a protein precipitation step as described for plasma/serum if the medium contains high protein concentrations. Otherwise, a simple dilution with the initial mobile phase containing an internal standard may be sufficient.
Liquid Chromatography (LC)
A reversed-phase separation is typically employed for ILA analysis.[13][14]
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for better resolution and faster analysis times.[15]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient starts with low organic phase, ramps up to a high percentage to elute ILA and other analytes, followed by a wash and re-equilibration step. An example gradient is as follows:
-
0-1 min: 2% B
-
1-8 min: 2-95% B
-
8-9 min: 95% B
-
9.1-12 min: 2% B
-
Tandem Mass Spectrometry (MS/MS)
A triple quadrupole (QqQ) mass spectrometer is ideal for targeted quantification due to its high sensitivity and specificity using Multiple Reaction Monitoring (MRM).[16]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ILA.
-
MRM Transitions: The precursor ion for ILA is [M-H]⁻ at m/z 204.08. The specific product ions for quantification and qualification should be optimized on the instrument. A common transition is 204.08 -> 158.1.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, desolvation temperature, and collision energy for maximal signal intensity of ILA and the internal standard.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound.
This compound Signaling Pathway
Caption: Signaling pathways activated by this compound.
Conclusion
The accurate quantification of this compound is fundamental to advancing our understanding of its role in health and disease. The protocols and data presented herein provide a robust framework for researchers in metabolomics, drug discovery, and clinical sciences to reliably measure this important microbial metabolite. The provided workflows and pathway diagrams offer a clear visual guide to the experimental process and the biological context of ILA. As research into the microbiome and its metabolic output continues to expand, standardized and validated methods for quantifying key molecules like ILA will be increasingly vital.
References
- 1. Multi-omics analysis reveals Lactobacillus and this compound involved in small intestinal adaptation of piglet with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 9. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UPLC-MS-based urine metabolomics reveals indole-3-lactic acid and phenyllactic acid as conserved biomarkers for alcohol-induced liver disease in the Ppara-null mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. measurlabs.com [measurlabs.com]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Standards and Analytical Protocols for Indole-3-Lactic Acid (ILA) Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-lactic acid (ILA) is a tryptophan metabolite produced by various microorganisms, including species of Bifidobacterium and Lactobacillus, which are common inhabitants of the human gut. Emerging research has highlighted the significant role of ILA in host physiology, demonstrating its anti-inflammatory, immune-modulatory, and potential anti-cancer properties. These effects are mediated through various signaling pathways, most notably involving the Aryl Hydrocarbon Receptor (AHR) and STAT3. Accurate and robust analytical methods for the quantification of ILA in biological matrices are crucial for advancing research into its physiological functions and therapeutic potential. This document provides a comprehensive overview of commercially available standards and detailed protocols for the analysis of ILA.
Commercial Standards for Indole-3-Lactic Acid Analysis
For accurate quantification, the use of certified reference materials is essential. The following table summarizes commercially available standards for Indole-3-Lactic Acid and its stable isotope-labeled internal standard, which is recommended for mass spectrometry-based methods to correct for matrix effects and variations in sample processing.
| Product Name | Supplier | Part Number/CAS Number | Purity |
| DL-Indole-3-lactic acid | Sigma-Aldrich | I5508 / 832-97-3 | ≥99% |
| DL-Indole-3-lactic acid | LGC Standards | I627100 / 1821-52-9 | >95% |
| Indolelactic acid (Standard) | MedChemExpress | HY-113493S | |
| DL-Indole-3-lactic Acid-d5 | LGC Standards | 2470130-19-7 | >95% |
Quantitative Analysis of Indole-3-Lactic Acid
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of ILA in complex biological matrices. High-performance liquid chromatography (HPLC) with fluorescence or UV detection is also employed, particularly for samples with higher concentrations of ILA. The following table summarizes the performance of various published methods.
| Analytical Method | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Plasma | 0.025 – 25 µmol/L | 0.025 µmol/L | <100 nM | [1] |
| RP-HPLC | Bacterial Culture Supernatant | 0.0625 - 125 µg/mL | <0.015 µg/mL | - | |
| IP-RP dMRM LC/QQQ | General | >3 orders of magnitude | - | <100 nM | [2] |
Experimental Protocols
Protocol 1: Analysis of Indole-3-Lactic Acid in Bacterial Culture Supernatant by LC-MS/MS
This protocol is designed for the quantification of ILA in bacterial fermentation broths.
1. Sample Preparation:
-
Culture bacteria (e.g., Lactiplantibacillus plantarum) in a suitable medium (e.g., MRS broth) under appropriate conditions (e.g., 37°C for 24 hours).[3]
-
Centrifuge the culture at 8000 rpm for 20 minutes at 4°C to pellet the bacterial cells.[4]
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria and particulate matter.[5]
-
For protein precipitation, add a 1:4 volume of cold methanol (B129727) (containing the internal standard, e.g., ILA-d5) to the supernatant.
-
Vortex the mixture and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[2]
-
Column: Waters SunFire C18 column (5 µm, 4.6 × 250 mm) or equivalent.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-75% B
-
10-12 min: 75-95% B
-
12-15 min: 95% B
-
15.1-20 min: 10% B
-
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[6]
-
MRM Transitions:
-
ILA: Precursor ion m/z 204.07 -> Product ion m/z 130.1
-
ILA-d5: Precursor ion m/z 209.1 -> Product ion m/z 135.1
-
Protocol 2: Purification of Indole-3-Lactic Acid from Bacterial Fermentation Supernatant
This protocol is suitable for isolating larger quantities of ILA for further studies.
1. Solid Phase Extraction (SPE):
-
Use a macroporous resin (e.g., XAD-16) column.[3]
-
Load the filtered bacterial supernatant onto the column.[3]
-
Wash the column with ultrapure water to remove unbound compounds.[3]
-
Elute ILA with 50% methanol.[3]
-
Collect the eluate and concentrate it using a rotary evaporator.[3]
2. Size Exclusion Chromatography:
-
Use a Sephadex G-25 column.[3]
-
Apply the concentrated eluate from the SPE step to the column.[3]
-
Elute with ultrapure water and collect fractions.[4]
-
Monitor the fractions by UV absorbance at 280 nm. Pool the fractions containing ILA.[4]
3. Preparative Reversed-Phase HPLC:
-
Use a preparative C18 column (e.g., Waters SunFire C18 Prep, 5 µm, 10 × 100 mm).[4]
-
Use a gradient of acetonitrile in water with 0.05% trifluoroacetic acid.[4]
-
Collect the peak corresponding to ILA.
-
Lyophilize the collected fraction to obtain purified ILA.
Signaling Pathways and Experimental Workflows
The biological effects of ILA are primarily mediated through its interaction with cellular signaling pathways. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for ILA analysis.
Caption: ILA-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: AHR-independent ILA-mediated inhibition of STAT3 signaling.[7][8][9]
Caption: General experimental workflow for ILA quantification.
References
- 1. Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. CN114044750A - Method for purifying indole-3-lactic acid from plant lactic acid bacteria fermentation supernatant - Google Patents [patents.google.com]
- 4. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Indolelactic Acid for Research Applications: A Guide to Microbial and Chemical Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Indole-3-lactic acid (ILA), a tryptophan metabolite produced by gut microbiota, has garnered significant interest for its immunomodulatory and neuroprotective properties. For research and development purposes, reliable methods for obtaining high-purity ILA are essential. This document provides detailed protocols for the synthesis of ILA via microbial fermentation, a widely documented and efficient method, and outlines a plausible chemical synthesis route. Protocols for purification and characterization are also provided to ensure the final product's suitability for research applications.
Introduction to Indolelactic Acid
Indole-3-lactic acid is a key signaling molecule in host-microbe interactions. It is primarily generated by various species of Lactobacillus and Bifidobacterium in the mammalian gut through the metabolism of tryptophan. Research has highlighted its role in modulating immune responses, influencing gut homeostasis, and its potential therapeutic applications in inflammatory conditions. To facilitate further investigation into its biological functions and therapeutic potential, robust and reproducible synthesis methods are required.
Microbial Synthesis of this compound
Microbial fermentation is a common and effective method for producing ILA. Several bacterial strains, particularly from the Lactobacillus and Bifidobacterium genera, are known to produce significant quantities of ILA from tryptophan. The general biosynthetic pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) by an aromatic amino acid aminotransferase, followed by the reduction of IPA to ILA by a lactate (B86563) dehydrogenase.[1]
Microbial Strains and Yields
A variety of bacterial strains have been documented to produce ILA. The choice of strain can significantly impact the final yield. Below is a summary of ILA production by different microbial strains.
| Microbial Strain | Culture Medium | Tryptophan Conc. | Fermentation Time (h) | ILA Yield (mg/L) | Reference |
| Lactiplantibacillus plantarum ZJ316 | MRS Broth | Not specified | 24 | 43.14 ± 1.02 | [2][3] |
| Bifidobacterium longum subsp. infantis ATCC15697 | MRS Broth | Not specified | Not specified | up to 33.12 | [2] |
| Bifidobacterium species (infant-type) | MRS Broth | Not specified | 24 | 0.005 - 4.92 (µg/mL) | [1] |
| Lactiplantibacillus plantarum UM55 | MRS Broth | Not specified | Not specified | 6.70 | [2] |
| Lactiplantibacillus plantarum F51 | MRS Broth | Not specified | Not specified | 3.63 | [2] |
Experimental Protocol: Microbial Synthesis using Lactiplantibacillus plantarum
This protocol is based on the successful production of ILA by Lactiplantibacillus plantarum ZJ316.[2][3]
2.2.1. Materials and Reagents:
-
Lactiplantibacillus plantarum ZJ316 (or other high-yielding strain)
-
De Man, Rogosa and Sharpe (MRS) broth
-
Sterile flasks or bioreactor
-
Incubator with shaking capabilities
-
Centrifuge
-
0.22 µm sterile filters
2.2.2. Fermentation Protocol:
-
Strain Activation: Inoculate a single colony of L. plantarum into 10 mL of sterile MRS broth. Incubate at 37°C for 24 hours without shaking. Perform a second subculture under the same conditions to ensure a highly active inoculum.
-
Inoculation: Inoculate a larger volume of sterile MRS broth (e.g., 1 L or 5 L) with the activated culture to a final concentration of 3% (v/v) or an initial optical density at 600 nm (OD600) of approximately 0.1 (which corresponds to roughly 10^6 CFU/mL).[3]
-
Fermentation: Incubate the culture at 37°C for 24 hours with gentle agitation (e.g., 180 rpm if in a shaking incubator or bioreactor).[3] The initial pH of the medium should be around 6.0.[3]
-
Harvesting: After 24 hours, harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[3]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant. For long-term storage, the supernatant can be stored at -20°C or -80°C. For immediate purification, proceed to the next step.
Chemical Synthesis of this compound
While microbial synthesis is prevalent, chemical synthesis offers an alternative route that can be advantageous for producing isotopically labeled ILA or for scalability in certain contexts. The most direct chemical route to ILA is the reduction of indole-3-pyruvic acid (IPA).
Proposed Synthetic Pathway
The chemical synthesis of ILA can be achieved by the reduction of the α-keto group of indole-3-pyruvic acid. This transformation is a standard reaction in organic chemistry and can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
dot
Caption: Proposed chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis (Proposed)
Note: A specific, detailed, and peer-reviewed protocol for the chemical synthesis of this compound from indole-3-pyruvic acid was not found in the surveyed literature. The following is a general protocol for the reduction of an α-keto acid using sodium borohydride and should be optimized for this specific transformation.
3.2.1. Materials and Reagents:
-
Indole-3-pyruvic acid (commercially available)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
3.2.2. Synthesis Protocol:
-
Dissolution: In a round-bottom flask, dissolve indole-3-pyruvic acid (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved. Adjust the pH to approximately 2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude indole-3-lactic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Purification of this compound
Whether produced microbially or chemically, ILA requires purification to remove impurities such as residual media components, other metabolites, or reaction byproducts. A multi-step purification protocol is often employed for ILA obtained from bacterial fermentation.[3][4]
Experimental Protocol: Purification from Fermentation Broth
This protocol is adapted from the purification of ILA from L. plantarum culture supernatant.[3][4]
4.1.1. Materials and Reagents:
-
Cell-free fermentation supernatant
-
Macroporous resin (e.g., XAD-16)
-
Methanol (30% and 50% in water)
-
Ultrapure water
-
Sephadex G-25 gel filtration column
-
Rotary evaporator
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
4.1.2. Purification Steps:
-
Macroporous Resin Chromatography:
-
Load the cell-free supernatant onto a pre-equilibrated XAD-16 macroporous resin column.
-
Wash the column with ultrapure water to remove unbound components.
-
Elute with a stepwise gradient of methanol: first with 30% methanol, then with 50% methanol (pH adjusted to 7).[4]
-
Collect the fraction eluting with 50% methanol, which contains the ILA.
-
-
Concentration: Concentrate the ILA-containing fraction using a rotary evaporator.
-
Gel Filtration Chromatography:
-
Dissolve the concentrated sample in a small volume of ultrapure water.
-
Load the sample onto a Sephadex G-25 column equilibrated with ultrapure water.
-
Elute with ultrapure water and collect fractions. Monitor the elution profile by measuring absorbance at 280 nm. Pool the fractions containing ILA.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Further purify the ILA-containing fraction by RP-HPLC on a preparative C18 column.
-
Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid or trifluoroacetic acid as a modifier) for elution.
-
Collect the peak corresponding to ILA.
-
Lyophilize or evaporate the solvent to obtain pure ILA. A purity of up to 99% can be achieved with this method.[3]
-
dot
Caption: Workflow for the purification of ILA.
Characterization of Synthesized this compound
The identity and purity of the synthesized ILA should be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of ILA and for its quantification.
HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-dependent linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the definitive identification of ILA by determining its mass-to-charge ratio (m/z) and fragmentation pattern.
LC-MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Expected [M+H]⁺ | m/z 206.08 |
| Expected [M-H]⁻ | m/z 204.07 |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS analysis |
Signaling Pathway of Microbial ILA Production
The biosynthesis of ILA in microorganisms is a part of the tryptophan metabolic pathway. The following diagram illustrates the key steps.
dot
Caption: Microbial biosynthetic pathway of ILA from tryptophan.
Conclusion
This document provides comprehensive protocols for the synthesis of this compound for research purposes, with a primary focus on microbial fermentation, which is a well-established and high-yielding method. A plausible chemical synthesis route is also outlined for applications where it may be advantageous. The detailed purification and characterization protocols will enable researchers to obtain high-purity ILA, which is crucial for accurate and reproducible experimental results in the fields of immunology, microbiology, and drug discovery.
References
- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN114044750A - Method for purifying indole-3-lactic acid from plant lactic acid bacteria fermentation supernatant - Google Patents [patents.google.com]
Application of Indolelactic Acid in Atopic Dermatitis Models: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Indolelactic Acid (ILA) in the context of atopic dermatitis (AD). The information compiled herein is based on published research and is intended to guide the design and execution of both in vitro and in vivo studies.
Application Notes
This compound (ILA), a metabolite of tryptophan produced by the microbiota, has emerged as a promising candidate for the management of atopic dermatitis. Its mechanism of action is primarily centered around the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for maintaining skin homeostasis.[1] Activation of AHR by ILA initiates a signaling cascade that can lead to the suppression of inflammatory responses and the enhancement of the skin barrier function, both of which are compromised in AD.
Therapeutic Rationale:
-
Immune Modulation: ILA, through AHR activation, can modulate the production of cytokines involved in the Th2-mediated inflammatory response characteristic of AD. This includes the potential to downregulate pro-inflammatory cytokines such as IL-4 and IL-13.
-
Skin Barrier Enhancement: A key feature of AD is a defective skin barrier. ILA has been shown to increase the expression of essential skin barrier proteins, including filaggrin (FLG), loricrin (LOR), and involucrin (B1238512) (IVL), in human skin equivalent models of AD.[1][2][3] This helps to restore the integrity of the stratum corneum and reduce transepidermal water loss (TEWL).
-
Regulation of Tryptophan Metabolism: The skin and gut microbiomes play a significant role in tryptophan metabolism. Dysbiosis observed in AD patients can lead to altered levels of tryptophan metabolites like ILA. Supplementation with ILA or modulation of the microbiome to favor its production may therefore represent a viable therapeutic strategy.
Preclinical Evidence:
In vitro studies using human skin equivalent (HSE) models of AD have demonstrated that ILA treatment can effectively counteract the detrimental effects of pro-inflammatory cytokines (IL-4 and IL-13).[1][2] Specifically, ILA has been shown to reverse the downregulation of key skin barrier proteins and modulate the expression of AD-associated genetic biomarkers.[1][2] While direct in vivo studies of ILA on AD are still emerging, research on probiotics that increase ILA production in vivo has shown promising results in animal models, with reductions in AD-like symptoms and inflammatory markers.
Quantitative Data Summary
The following tables summarize the quantitative findings from an in vitro study on the effect of this compound (ILA) on a human skin equivalent (HSE) model of atopic dermatitis induced by IL-4 and IL-13.
Table 1: Effect of ILA on the Gene Expression of Skin Barrier Proteins in an IL-4 and IL-13-Induced HSE Model of Atopic Dermatitis
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| FLG | IL-4 + IL-13 | ↓ (Significant Decrease) | < 0.001 |
| IL-4 + IL-13 + ILA (1.25 mM) | ↑ (Partial Restoration) | < 0.05 | |
| LOR | IL-4 + IL-13 | ↓ (Significant Decrease) | < 0.001 |
| IL-4 + IL-13 + ILA (1.25 mM) | ↑ (Partial Restoration) | < 0.05 | |
| IVL | IL-4 + IL-13 | ↓ (Significant Decrease) | < 0.001 |
| IL-4 + IL-13 + ILA (1.25 mM) | ↑ (Partial Restoration) | < 0.05 |
Data synthesized from Kim et al. (2022). The study demonstrated that ILA treatment for 7 days partially but significantly restored the expression of these crucial skin barrier protein genes that were downregulated by IL-4 and IL-13.
Table 2: Effect of ILA on the Gene Expression of Inflammatory Markers in an IL-4 and IL-13-Induced HSE Model of Atopic Dermatitis
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| TSLP | IL-4 + IL-13 | ↑ (Significant Increase) | < 0.001 |
| IL-4 + IL-13 + ILA (1.25 mM) | ↓ (Significant Reduction) | < 0.01 | |
| IL-6 | IL-4 + IL-13 | ↑ (Significant Increase) | < 0.001 |
| IL-4 + IL-13 + ILA (1.25 mM) | ↓ (Significant Reduction) | < 0.01 |
Data synthesized from Kim et al. (2022). ILA treatment for 7 days was shown to significantly reduce the expression of the pro-inflammatory markers TSLP and IL-6, which are typically elevated in atopic dermatitis.
Experimental Protocols
Protocol 1: In Vitro Human Skin Equivalent (HSE) Model of Atopic Dermatitis
This protocol is based on the methodology described by Kim et al. (2022).
1. Cell Culture and HSE Fabrication:
- Culture normal human epidermal keratinocytes (NHEKs) and normal human dermal fibroblasts (NHDFs) in their respective specialized media.
- Prepare a collagen-based dermal equivalent by mixing NHDFs with a collagen solution and allowing it to gel.
- Seed NHEKs on top of the dermal equivalent.
- Culture the HSEs at the air-liquid interface to promote epidermal differentiation and stratification.
2. Induction of Atopic Dermatitis-like Phenotype:
- After a suitable period of differentiation (e.g., 7-10 days), introduce an "atopic dermatitis-like" condition by adding recombinant human IL-4 and IL-13 to the culture medium at a concentration of 10 ng/mL each.
- Culture the HSEs in the presence of IL-4 and IL-13 for 48-72 hours to establish the disease model, which is characterized by downregulation of skin barrier proteins.
3. This compound Treatment:
- Prepare a stock solution of this compound (ILA) in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the desired final concentration (e.g., 1.25 mM).
- Treat the AD-like HSEs with the ILA-containing medium for a specified duration (e.g., 7 days). Include a vehicle control group (medium with the solvent) and a positive control group (AD-like HSEs without ILA treatment).
4. Endpoint Analysis:
- Histology and Immunohistochemistry: Fix the HSEs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess morphology. Perform immunohistochemistry to visualize and quantify the expression of skin barrier proteins such as Filaggrin, Loricrin, and Involucrin.
- Gene Expression Analysis: Isolate total RNA from the epidermal layer of the HSEs. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of genes of interest, including FLG, LOR, IVL, TSLP, IL6, and housekeeping genes for normalization.
- Protein Analysis: Extract total protein from the epidermis and perform Western blotting or ELISA to quantify the levels of specific proteins.
Protocol 2: Proposed In Vivo Mouse Model of Atopic Dermatitis
This protocol is a proposed methodology synthesized from established AD mouse models (e.g., MC903-induced) and incorporates treatment with ILA.
1. Animals:
- Use a suitable mouse strain, such as BALB/c or C57BL/6, which are commonly used for chemically-induced AD models. House the animals under specific pathogen-free conditions.
2. Induction of Atopic Dermatitis-like Skin Lesions:
- Utilize the MC903 (calcipotriol)-induced AD model, which is known to elicit a robust Th2-dominant inflammatory response.
- Apply a solution of MC903 (e.g., 2 nmol in ethanol) topically to the ear skin of the mice daily for a period of 12-14 days. This will induce AD-like symptoms including erythema, scaling, and epidermal thickening.
3. This compound Treatment:
- Prepare ILA for topical or systemic administration. For topical application, dissolve ILA in a suitable vehicle cream or ointment at a specified concentration (e.g., 1% w/w).
- Beginning on a predetermined day after the start of MC903 induction (e.g., day 3 or 5), apply the ILA-containing formulation to the affected ear skin daily.
- Include a vehicle control group (receiving the cream/ointment without ILA) and a positive control group (MC903-induced AD without treatment).
4. Endpoint Analysis:
- Clinical Scoring (SCORAD): Visually assess the severity of the skin lesions (erythema, edema, excoriation, dryness) on a regular basis using a standardized scoring system.
- Transepidermal Water Loss (TEWL): Measure TEWL from the ear skin using a tewameter to assess skin barrier function.
- Ear Thickness: Measure the thickness of the ear using a digital caliper as an indicator of inflammation and edema.
- Histological Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for H&E staining to evaluate epidermal thickness and inflammatory cell infiltration. Toluidine blue staining can be used to identify mast cells.
- Immunological Analysis:
- Serum IgE: Collect blood samples and measure the total serum IgE levels using ELISA.
- Cytokine Profiling: Isolate RNA or protein from the ear tissue to measure the expression of key cytokines (e.g., IL-4, IL-13, TSLP) via qPCR or ELISA.
- Flow Cytometry: Prepare single-cell suspensions from the skin-draining lymph nodes to analyze immune cell populations.
Visualizations
Caption: Signaling pathway of this compound (ILA) in atopic dermatitis.
Caption: Experimental workflow for the in vitro HSE model of atopic dermatitis.
Caption: Proposed experimental workflow for an in vivo mouse model of atopic dermatitis.
References
Application Note: Measuring Indolelactic Acid Production in Probiotic Strains
Introduction
Indolelactic acid (ILA) is a tryptophan-derived metabolite produced by various probiotic bacteria, including species of Bifidobacterium and Lactobacillus.[1][2] Emerging research highlights the significant role of ILA in host-microbe interactions, demonstrating its anti-inflammatory, immune-modulatory, and gut barrier-enhancing properties.[3][4][5] These beneficial effects are often mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[3][4][5] Consequently, the ability to accurately quantify ILA production by probiotic strains is crucial for the selection of potent probiotics, the development of novel therapeutics, and for understanding the mechanisms underlying their health benefits. This application note provides detailed protocols for the quantification of ILA in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The production of ILA can vary significantly among different probiotic species and even between strains of the same species. The following table summarizes ILA production levels reported in the literature for various probiotic strains.
| Probiotic Strain | ILA Concentration | Reference |
| Lactiplantibacillus plantarum ZJ316 | 43.14 µg/mL | [6] |
| Pseudomonas putida | 2.6–34.0 μg/mL | [7] |
| Lactiplantibacillus strains | 12.22 ng/mL to 101.86 ng/mL | [8] |
| Engineered Escherichia coli Nissle 1917 | 73.4 ± 47.2 nmol/g (fecal) | [9] |
| Engineered Escherichia coli Nissle 1917 | 149 ± 123.6 nmol/g (cecal) | [9] |
| Various Bifidobacterium species | Higher levels in infant-type strains | [2] |
Experimental Protocols
I. Culturing Probiotic Strains for ILA Production
This protocol describes the general steps for culturing probiotic strains to produce ILA. Specific growth conditions may need to be optimized for each strain.
Materials:
-
Probiotic strain of interest
-
Appropriate growth medium (e.g., MRS broth for Lactobacillus, Tryptone broth)
-
Tryptophan (optional, as a precursor)
-
Anaerobic chamber or system
-
Incubator
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare the appropriate growth medium for the selected probiotic strain. For example, MRS broth is commonly used for Lactobacillus species.
-
Inoculate the medium with a fresh colony or a starter culture of the probiotic strain.
-
If investigating the effect of precursor availability, supplement the medium with a known concentration of L-tryptophan.
-
Incubate the culture under anaerobic conditions at the optimal temperature for the strain (typically 37°C) for 24 to 72 hours.[2][7]
-
After incubation, harvest the bacterial culture supernatant by centrifuging the culture at a high speed (e.g., 5000 × g for 10 minutes at 4°C) to pellet the bacterial cells.[2]
-
Carefully collect the supernatant, which contains the secreted metabolites, including ILA.
-
The supernatant can be stored at -80°C until analysis.[2]
II. Quantification of ILA by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of ILA using reverse-phase HPLC with UV or fluorescence detection.
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
C8 or C18 reverse-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 × 250 mm)[6]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or acetic acid
-
This compound standard
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Waters SunFire C18 (5 µm, 4.6 × 250 mm) or equivalent C8/C18 column.[6][7]
-
Mobile Phase A: Water with 0.05% trifluoroacetic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.[6]
-
Gradient Elution: A linear gradient from 10% to 75% acetonitrile over 20 minutes can be used.[6]
-
Injection Volume: 30 µL.[6]
-
Detection:
-
-
Standard Curve Preparation:
-
Prepare a stock solution of ILA standard in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Create a series of standard solutions with known concentrations (e.g., 1, 2.5, 5, 10, 25, 50, 100 mg/L) by serial dilution.[6]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared samples into the HPLC system.
-
Identify the ILA peak in the sample chromatogram by comparing its retention time with that of the ILA standard.
-
Determine the concentration of ILA in the samples by interpolating the peak area from the standard curve.
-
III. Quantification of ILA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol offers a highly sensitive and specific method for ILA quantification, particularly for complex samples or low ILA concentrations.
Materials and Equipment:
-
LC-MS/MS system (e.g., UHPLC coupled to a QTOF or triple quadrupole mass spectrometer)[8][11]
-
C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm)[8]
-
Acetonitrile (LC-MS grade)[4]
-
Water (LC-MS grade)[4]
-
Formic acid or acetic acid[4]
-
This compound standard
-
Internal standard (e.g., deuterated ILA, if available)
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as for the HPLC method (filtration).[4]
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm × 100 mm) or a similar high-resolution C18 column.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient Elution: A typical gradient could be: 0-1 min at 5% B, 1-8 min from 5% to 95% B, 8-10 min hold at 95% B, followed by re-equilibration.
-
Injection Volume: 5 µL.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds like ILA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: The specific precursor and product ion masses for ILA need to be determined by infusing a standard solution. For example, a transition for ILA could be m/z 204 -> 158.[4]
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
-
Standard Curve and Quantification:
-
Prepare a standard curve using the ILA standard, similar to the HPLC method. If an internal standard is used, add a constant amount to all standards and samples.
-
Analyze the standards and samples using the developed LC-MS/MS method.
-
Quantify ILA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for measuring ILA production in probiotics.
ILA Signaling Pathway
Caption: ILA-mediated AhR signaling in intestinal cells.
References
- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating AHR Signaling with Indolelactic Acid and CH223191
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of the Aryl Hydrocarbon Receptor (AHR) antagonist, CH223191, in conjunction with the endogenous AHR agonist, Indolelactic Acid (ILA). This document outlines detailed protocols for cell-based assays to investigate AHR activation and its downstream signaling pathways.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and xenobiotic metabolism. This compound (ILA), a metabolite of tryptophan produced by the gut microbiota, has been identified as an endogenous agonist of AHR.[1][2] Understanding the interaction between ILA and AHR, and the ability to modulate this interaction, is of significant interest in various research fields, including immunology, oncology, and toxicology. CH223191 is a potent and specific AHR antagonist that is widely used to elucidate the role of AHR in biological processes by competitively inhibiting the binding of agonists to the receptor.[3][4] These notes provide protocols to study the antagonistic effect of CH223191 on ILA-induced AHR activation.
Data Summary
The following tables summarize quantitative data from representative experiments demonstrating the inhibitory effect of CH223191 on ILA-induced AHR activity.
Table 1: Inhibition of ILA-Induced AHR-Dependent Gene Expression by CH223191 in HT-29 Cells
| Treatment Group | ILA Concentration (µM) | CH223191 Concentration (µM) | CYP1A1 mRNA Fold Induction (Mean ± SD) |
| Vehicle Control | 0 | 0 | 1.0 ± 0.2 |
| ILA | 100 | 0 | 8.5 ± 1.1 |
| ILA + CH223191 | 100 | 1 | 2.1 ± 0.4 |
| ILA + CH223191 | 100 | 10 | 1.3 ± 0.3 |
| CH223191 | 0 | 10 | 0.9 ± 0.1 |
Data are hypothetical and based on trends observed in cited literature.
Table 2: Dose-Dependent Inhibition of ILA-Induced AHR Reporter Activity by CH223191 in HepG2-Lucia™ AhR Cells
| ILA Concentration (nM) | CH223191 Concentration (µM) | Luciferase Activity (Fold Induction over Vehicle) | Percent Inhibition (%) |
| 100 | 0 | 15.2 | 0 |
| 100 | 0.1 | 10.8 | 28.9 |
| 100 | 1 | 4.3 | 71.7 |
| 100 | 10 | 1.6 | 89.5 |
Data are hypothetical and based on trends observed in cited literature.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the AHR signaling pathway and a general experimental workflow for studying the effects of ILA and CH223191.
Caption: AHR Signaling Pathway Activation by ILA and Inhibition by CH223191.
Caption: General Experimental Workflow for AHR Agonist/Antagonist Studies.
Experimental Protocols
Protocol 1: AHR-Dependent Luciferase Reporter Gene Assay
This protocol is designed to quantify the activation of AHR by ILA and its inhibition by CH223191 using a cell line stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2-Lucia™ AhR).
Materials:
-
HepG2-Lucia™ AhR cells (or similar reporter cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ILA) stock solution (in DMSO or ethanol)
-
CH223191 stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-Lucia™ AhR cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment with Antagonist: Prepare serial dilutions of CH223191 in culture medium. Remove the old medium from the cells and add 50 µL of the CH223191 dilutions (or vehicle control) to the appropriate wells. A typical concentration range for CH223191 is 0.1 µM to 10 µM.[5][6] Incubate for 1 hour at 37°C.
-
Treatment with Agonist: Prepare serial dilutions of ILA in culture medium. Add 50 µL of the ILA dilutions (or vehicle control) to the wells. A typical concentration range for ILA is 1 µM to 200 µM.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and calculate the fold induction. Determine the IC50 of CH223191 by plotting the percent inhibition against the log of the CH223191 concentration.
Protocol 2: Western Blot for AHR Nuclear Translocation
This protocol is used to qualitatively or semi-quantitatively assess the translocation of AHR from the cytoplasm to the nucleus upon treatment with ILA and its inhibition by CH223191.
Materials:
-
Cell line of interest (e.g., HT-29, PC12)[7]
-
Cell culture medium
-
ILA stock solution
-
CH223191 stock solution
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AHR
-
Primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with CH223191 (e.g., 10 µM) for 1 hour, followed by treatment with ILA (e.g., 100 µM) for 1-2 hours.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-AHR antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the AHR band in the nuclear and cytoplasmic fractions. Use the nuclear and cytoplasmic markers to confirm the purity of the fractions. An increase in the nuclear AHR band upon ILA treatment, which is reduced by CH223191 pre-treatment, indicates inhibition of nuclear translocation.[8][9]
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for AHR Target Gene Expression
This protocol measures the mRNA expression levels of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), to assess the functional consequences of AHR activation by ILA and its inhibition by CH223191.
Materials:
-
Cell line of interest (e.g., HT-29)
-
Cell culture medium
-
ILA stock solution
-
CH223191 stock solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with CH223191 (e.g., 10 µM) for 1 hour, followed by treatment with ILA (e.g., 100 µM) for 4-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for CYP1A1 or the housekeeping gene, and cDNA. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample. b. Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.[10][11]
Concluding Remarks
The protocols and data presented in these application notes provide a framework for researchers to investigate the intricate role of the AHR signaling pathway. By utilizing the endogenous agonist ILA and the specific antagonist CH223191, scientists can effectively probe the functional consequences of AHR modulation in various cellular contexts, contributing to advancements in drug discovery and our understanding of physiological and pathological processes.
References
- 1. NRF2 Modulates Aryl Hydrocarbon Receptor Signaling: Influence on Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Indolelactic Acid and Indoleacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of indolelactic acid (ILA) and indoleacetic acid (IAA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of ILA and IAA, offering step-by-step solutions.
1. Poor Resolution Between ILA and IAA Peaks
Poor resolution can compromise the accuracy of quantification.[1] Several factors can be adjusted to improve the separation.
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and can enhance the separation of closely eluting peaks.[1]
-
Solvent Type: Switching the organic solvent, for instance from methanol (B129727) to acetonitrile, can alter the selectivity of the separation.[1]
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like ILA and IAA. For reversed-phase chromatography, lowering the pH (e.g., to 2-3) can protonate residual silanol (B1196071) groups on the stationary phase, minimizing their interaction with the analytes.[1]
-
-
Adjust the Gradient: For gradient elution, employing a shallower gradient (a slower increase in the organic solvent concentration) can improve the resolution of closely eluting compounds.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different column with an alternative stationary phase chemistry.[1]
2. Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing indole (B1671886) derivatives.[1] This is often due to secondary interactions between the analytes and acidic residual silanol groups on the silica-based stationary phase.[1]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the indole derivatives.[1]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[1]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask the activity of residual silanols.[1]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1] Try diluting the sample or reducing the injection volume.[1]
3. Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.[2] This can stem from issues with the HPLC system, the mobile phase, or the column.[1]
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of analyses.[1]
-
Verify Mobile Phase Preparation: Inaccurate mobile phase composition is a common cause of retention time variability.[1] Ensure accurate measurement and mixing of solvents.
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times.[1] Using a column oven will provide a stable temperature environment.[3]
4. High Backpressure
Excessive backpressure can indicate a blockage in the system.
-
Check for Blockages: Systematically check for blockages, starting from the detector and moving backward to the pump. A common location for blockages is the column inlet frit.[4][5]
-
Filter Samples: Always filter samples before injection to remove particulate matter that can clog the column.[2]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates, extending its lifetime.[3]
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for separating ILA and IAA?
A common starting point for reversed-phase HPLC separation of ILA and IAA is a mixture of an aqueous buffer (often with a low pH, such as acetic acid or formic acid) and an organic modifier like acetonitrile or methanol. A gradient elution is often employed to achieve good separation. For example, a gradient starting with a lower concentration of the organic modifier and gradually increasing it can be effective.[6][7]
Q2: Which type of HPLC column is best for ILA and IAA separation?
Reversed-phase columns, such as C8 or C18, are most commonly used for the separation of indole compounds.[6][7][8] These columns provide good retention and selectivity for these relatively nonpolar molecules.
Q3: What detection method is most sensitive for ILA and IAA?
Fluorescence detection is generally more sensitive and specific for indole compounds like ILA and IAA compared to UV detection.[8] Indoles are naturally fluorescent, with typical excitation wavelengths around 280 nm and emission wavelengths around 350 nm.[6][7]
Q4: How should I prepare my samples for HPLC analysis?
Sample preparation is a critical step to ensure accurate and reproducible results. Common techniques include:
-
Solid-Phase Extraction (SPE): This is an effective method for cleaning up complex samples and concentrating the analytes of interest.[9][10]
-
Liquid-Liquid Extraction (LLE): This technique can also be used to extract and purify ILA and IAA from sample matrices.[11]
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the HPLC system.[12]
Experimental Protocols
Below are summarized methodologies from cited experiments for the separation of indole compounds.
Table 1: HPLC Parameters for Indole Compound Separation
| Parameter | Method 1[6][7] | Method 2[13] | Method 3[14] |
| Column | Symmetry C8, 4.6 x 150 mm, 5 µm | Nucleosil RP-C18, 4.6 x 250 mm, 5 µm | Zorbax Eclipse XDB C8, 4.6 x 150 mm |
| Mobile Phase A | 2.5% Acetic Acid in Water, pH 3.8 | Methanol | Methanol |
| Mobile Phase B | 80% Acetonitrile in Water | Water-Acetic Acid (55:1, v/v) | 1% Acetic Acid in Water |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) | Chemiluminescence | Fluorescence (Ex: 282 nm, Em: 360 nm) & UV (270 nm) |
| Injection Volume | 20 µL | Not Specified | Not Specified |
Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
Diagram 2: Sample Preparation and Analysis Workflow
This diagram illustrates a typical workflow from sample collection to data analysis for ILA and IAA.
Caption: Standard workflow for ILA and IAA analysis by HPLC.
Diagram 3: Tryptophan Metabolism to ILA and IAA
This diagram shows the biochemical relationship between tryptophan, this compound, and indoleacetic acid.
Caption: Biosynthetic pathways from tryptophan to ILA and IAA.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 5. agilent.com [agilent.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Determination of indole-3-acetic acid and indole-3-butyric acid in mung bean sprouts using high performance liquid chromatography with immobilized Ru(bpy)3(2+)-KMnO4 chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving detection sensitivity for low concentration indolelactic acid.
Welcome to the technical support center for the detection of indolelactic acid (ILA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the sensitive detection of low-concentration ILA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILA) and why is its sensitive detection important?
A1: Indole-3-lactic acid (ILA) is a metabolite of the amino acid tryptophan, produced by gut microbiota such as Bifidobacterium and Lactobacillus.[1][2] It is recognized for its anti-inflammatory properties and its potential role as a biomarker in metabolic diseases like gout.[3][4] Sensitive detection is crucial for understanding its physiological roles, establishing its utility as a biomarker, and investigating its therapeutic potential, often at nanomolar concentrations.[5]
Q2: What are the primary analytical methods for detecting ILA?
A2: The most common methods for ILA detection are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with fluorescence or mass spectrometry detectors, and Enzyme-Linked Immunosorbent Assays (ELISA).[6][7][8] LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is particularly favored for its high sensitivity and selectivity in complex biological matrices.[9][10]
Q3: What are the main challenges when detecting low concentrations of ILA?
A3: The primary challenges include:
-
Low physiological concentrations: ILA is often present at very low levels in biological samples, requiring highly sensitive analytical methods.[11]
-
Matrix effects: Components in biological samples (e.g., plasma, serum) can interfere with ILA ionization in MS or co-elute in chromatography, suppressing or enhancing the signal.[10]
-
Sample stability: ILA can be susceptible to degradation, requiring proper sample handling and storage.
-
Poor chromatographic retention: As a polar molecule, ILA may have weak retention on standard reversed-phase columns, making it difficult to separate from other polar interferences.[10]
Q4: How can I generally improve the detection sensitivity for ILA?
A4: To enhance sensitivity, consider the following strategies:
-
Sample Preparation: Implement a robust sample clean-up and concentration step, such as solid-phase extraction (SPE), to remove interfering substances and enrich ILA.[10][12]
-
Chromatography Optimization: Optimize the mobile phase composition, pH, and gradient to improve peak shape and resolution.
-
Derivatization: Chemically modify the ILA molecule to enhance its ionization efficiency for MS or its fluorescence properties.[13][14]
-
Instrument Settings: Optimize mass spectrometer parameters (e.g., ion source settings) or fluorescence detector wavelengths (excitation at 280-285 nm, emission at 350-355 nm).[6][7]
-
Advanced Assay Formats: For immunoassays, consider technologies like Immuno-PCR or bead-based assays that offer significant signal amplification.[15]
Q5: What is the difference between the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A5: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy.[16] The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be measured with a defined level of precision and accuracy.[16][17] Typically, the LOQ is significantly higher than the LOD.[16]
Troubleshooting Guides
LC-MS/MS Troubleshooting
Q: My ILA signal intensity is weak or non-existent. What should I do? A: A weak signal can stem from multiple issues. Systematically check the following:
-
Sample Preparation: Ensure your extraction protocol provides good recovery. Consider if ILA is being lost during sample clean-up.[10] Inefficient protein precipitation or SPE can lead to significant analyte loss.
-
Ion Source: The ion source may be dirty or contaminated. A contaminated source can suppress ionization. Regular cleaning is essential for maintaining sensitivity.[9]
-
Mobile Phase: Ensure the mobile phase pH is appropriate. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation.[10] Check that solvents are high-purity, LC-MS grade to avoid contamination.[18]
-
Mass Spectrometer Parameters: Verify that the MS is tuned and calibrated correctly. Optimize parameters such as capillary voltage, gas flow, and temperature for ILA specifically.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ILA signal. Improve chromatographic separation or use a more rigorous sample clean-up method to mitigate this.[10]
Q: I'm observing significant baseline noise in my chromatogram. What are the likely causes? A: High baseline noise can obscure low-level peaks. Common causes include:
-
Solvent Contamination: Impurities in your mobile phase solvents or additives can create a high or noisy baseline, especially during gradient elution.[18] Use fresh, high-purity LC-MS grade solvents.
-
Contaminated System: Contaminants can build up in the injector, tubing, or column.[9] Flush the system thoroughly.
-
Pump Issues: Inconsistent flow from the HPLC pump, possibly due to air bubbles or faulty check valves, can cause baseline fluctuations.[18] Degas your mobile phase properly.
-
Detector Issues: An unstable detector temperature or a failing lamp (in UV/fluorescence detectors) can contribute to noise. For MS, electronic noise can be a factor.
Q: The retention time for my ILA peak is shifting between injections. Why is this happening? A: Retention time shifts compromise peak identification and integration. Check these possibilities:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Prepare fresh mobile phase daily and ensure accurate mixing.[19]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a frequent issue in gradient chromatography.
-
Column Temperature: Fluctuations in the column oven temperature can cause shifts. Ensure the temperature controller is stable.[19]
-
Pump Performance: Air bubbles or leaks in the pump can lead to inconsistent flow rates, directly affecting retention times.[9]
HPLC-Fluorescence Troubleshooting
Q: The fluorescence signal for ILA is weak. How can I improve it? A: Beyond general HPLC issues, consider these points for fluorescence detection:
-
Wavelength Settings: Ensure the excitation and emission wavelengths are optimal for ILA. The typical wavelengths are around 280-285 nm for excitation and 350-355 nm for emission.[6][7]
-
Mobile Phase Quenching: Certain solvents or additives in the mobile phase can quench fluorescence. Avoid using components known to cause this issue.
-
Derivatization: For a significant boost in sensitivity, consider using a fluorescent derivatizing agent that reacts with ILA to form a highly fluorescent product.
ELISA Troubleshooting
Q: I am seeing weak or no color development in my competitive ELISA for ILA. A: This is a common issue in competitive ELISAs where low signal corresponds to high analyte concentration. If your standards are also weak, consider the following:
-
Reagent Integrity: Check the expiration dates and storage conditions of all reagents, especially the enzyme conjugate and substrate.[8] Prepare substrate solutions immediately before use.[8]
-
Incubation Times/Temperatures: Insufficient incubation time or incorrect temperature can lead to incomplete binding or enzyme reactions.[8] Ensure all reagents are brought to room temperature before use.[8]
-
Washing Steps: Inadequate washing can leave interfering substances in the wells, while overly aggressive washing can strip away bound molecules. Verify your washing technique and buffer.
Q: My ELISA results show poor precision between replicate wells. A: Poor precision can invalidate your results. Investigate these potential causes:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use fresh tips for each sample and reagent transfer.[8]
-
Plate Inconsistency: Inconsistent coating of the microplate can lead to variable binding.[8]
-
Edge Effects: Wells on the edge of the plate can experience temperature variations. Use a plate sealer during incubations and avoid stacking plates in the incubator.[20]
-
Sample Homogeneity: Ensure samples are thoroughly mixed before aliquoting into wells. Particulates should be removed by centrifugation.[8]
Quantitative Data Summary
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes reported values for ILA detection using different methodologies.
| Method | Matrix | LOD | LOQ | Reference |
| RP-HPLC with Fluorescence | Bacterial Culture | < 0.015 µg/mL | Not Reported | [21] |
| HPLC with Fluorescence | Human Plasma | ~1 ng/mL | Not Reported | [22] |
| UPLC-MS/MS | Fermentation Supernatant | Not Reported | Not Reported | [2] |
Note: LOD/LOQ values are highly dependent on the specific instrument, sample matrix, and protocol used. These values should be considered as representative examples.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for ILA from Biological Fluids
This protocol is a general guideline for cleaning and concentrating ILA from complex matrices like plasma or culture supernatant, based on C18 SPE principles.[12]
-
Sample Acidification: Acidify the sample (e.g., plasma, supernatant) with an acid like formic acid to a final concentration of 1-2% to ensure ILA is in its neutral, protonated form.
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with one column volume of methanol (B129727) followed by one column volume of acidified water (matching the pH of your sample).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The neutral ILA will be retained on the C18 stationary phase.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in acidified water) to remove polar, unbound contaminants.
-
Elution: Elute the retained ILA from the cartridge using an appropriate volume of a stronger solvent, such as acidified methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Protocol 2: RP-HPLC with Fluorescence Detection
This protocol describes a method for the separation and detection of ILA and related indoles.[6][7]
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).[7]
-
Mobile Phase A: 0.01 M sodium acetate (B1210297) buffer at pH 5.0.[7]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 - 0.6 mL/min.[7]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Increase the percentage of B over 20-30 minutes to elute ILA and other analytes.
-
Include a column wash step with a high percentage of B and a re-equilibration step at initial conditions.
-
-
Fluorescence Detector Settings:
-
Sample Preparation: Use a simple centrifugal filtration step (e.g., 3-kDa cut-off membrane) for cleaner samples like bacterial supernatants.[6] For complex matrices, use the SPE protocol above.
Visualizations
Caption: General experimental workflow for ILA detection and quantification.
Caption: Troubleshooting logic for a weak ILA signal in LC-MS/MS analysis.
Caption: Simplified pathway of ILA's anti-inflammatory action via AHR.[4]
References
- 1. CN114044750A - Method for purifying indole-3-lactic acid from plant lactic acid bacteria fermentation supernatant - Google Patents [patents.google.com]
- 2. In Vitro Assessment of the Prebiotic Effects of Poria Cocos Polysaccharides Using Fecal Microbiota from Normal-Weight and Obese Children [mdpi.com]
- 3. This compound as a potential metabolic biomarker for diagnosing gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Technologies to Increase Ligand Binding Assay Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. mybiosource.com [mybiosource.com]
- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in indolelactic acid chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues during the chromatographic analysis of indolelactic acid.
Troubleshooting Guide: Poor Peak Shape
This guide addresses common peak shape problems in a question-and-answer format.
Issue 1: Peak Tailing
Q1: My this compound peak is tailing. What is the most likely cause?
A1: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.[1][2] The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3] For acidic compounds, ionization at a high pH can lead to tailing.[1] Another common cause is the interaction between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is critical for controlling the ionization state of this compound.[4] To achieve good peak shape for an acidic analyte, the mobile phase pH should be adjusted to be at least 1.5-2 units below the analyte's pKa to ensure it is in its non-ionized form.[4][5] When the pH is too close to the pKa, a mix of ionized and non-ionized forms exists, leading to peak distortion.[6] For acidic analytes, using a low-pH mobile phase (e.g., pH 2-3) suppresses ionization and minimizes unwanted secondary interactions with the silica (B1680970) support, leading to sharper, more symmetrical peaks.[1][4]
Q3: Could my column be the problem? How do I choose a better column to prevent tailing?
A3: Yes, the column is a frequent source of tailing issues.[1] Column degradation, contamination, or an inappropriate column chemistry can all contribute to poor peak shape.[1][2]
-
Column Choice: Using a modern, high-purity silica column that is fully end-capped is crucial.[3] End-capping blocks the residual silanol groups that can cause secondary interactions.[3][6] Columns with polar-embedded or polar-endcapped phases can also offer better control over these interactions.[1][6] For indole (B1671886) analysis, C8 or C18 columns are commonly used.[5][7]
-
Column Health: An old or contaminated column will lose efficiency.[1] If you suspect column degradation, try regenerating it according to the manufacturer's instructions or replace it.[1] Using a guard column can help protect the analytical column from contaminants.[7]
Q4: I've adjusted the pH, but the peak is still tailing. What else can I check?
A4: If pH adjustment is insufficient, consider the following:
-
Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface.[1] Increasing the buffer strength (typically to 10-50 mM) can improve peak shape.[1]
-
Sample Overload: Injecting too much sample can saturate the column, leading to tailing.[1][2][8] Try diluting your sample or reducing the injection volume.[1]
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[1][2] Ideally, dissolve your sample in the initial mobile phase.[8]
-
Extra-Column Effects: The volume between the injector, column, and detector can cause peak broadening and tailing.[1][6][8] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and that all connections are secure and free of dead volume.[1][6]
Issue 2: Peak Fronting
Q1: My this compound peak is fronting. What causes this?
A1: Peak fronting, where the peak has a sharp front edge and a broad, leading shoulder, is less common than tailing but can be caused by several factors.[9] The most common causes are high sample concentration (column overload) and issues with the injection solvent.[9] If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to fronting.[2]
Q2: How can I fix peak fronting?
A2: To resolve peak fronting, try the following:
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[8]
-
Match Injection Solvent: Ensure your sample solvent is the same as or weaker than the initial mobile phase.[1]
-
Check for Column Issues: Physical damage to the column, such as a collapsed bed or a void at the inlet, can also cause fronting.[2] If the problem persists, substituting the column can help diagnose the issue.[3]
Data Summary
The following tables summarize key parameters for this compound chromatography.
Table 1: Mobile Phase pH Effect on Acidic Analyte Peak Shape
| Mobile Phase pH relative to pKa | Analyte State | Expected Peak Shape | Rationale |
| pH < pKa - 2 | Primarily Non-ionized | Symmetrical, Sharp | Ionization is suppressed, minimizing secondary interactions.[4] |
| pH ≈ pKa | Mixed Ionized & Non-ionized | Broad, Tailing/Asymmetrical | Dual retention mechanisms occur, leading to peak distortion.[6] |
| pH > pKa + 2 | Primarily Ionized | Tailing or Poor Retention | Increased polarity reduces retention; potential for secondary interactions with silanols remains.[1][4] |
Table 2: Common Chromatographic Conditions for Indole Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C8 (4.6 x 150 mm, 5 µm)[7] | C18 (25 x 0.46 cm, 5 µm)[5] |
| Mobile Phase A | 2.5:97.5 (v/v) acetic acid:water, pH 3.8[7] | 80:20 (v/v) methanol:water with 0.1% trifluoroacetic acid[5] |
| Mobile Phase B | 80:20 (v/v) acetonitrile:water[7] | N/A (Isocratic) |
| Elution Type | Gradient[7] | Isocratic[5] |
| Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[5] |
| Detection | Fluorimetric (Ex: 280 nm, Em: 350 nm)[7] | UV at 220 nm[5] |
Experimental Protocols
Protocol: RP-HPLC Analysis of Indole Compounds
This protocol is adapted from a method for the simultaneous determination of seven indole compounds, including this compound.[7][10]
1. Sample Preparation:
-
Take 0.5 mL of the sample (e.g., bacterial culture supernatant).[7]
-
Transfer the sample to a 0.5 mL centrifugal filter tube with a 3-kDa molecular weight cut-off membrane.[7]
-
Centrifuge at 14,000 x g for 30 minutes at 4 °C.[7]
-
The resulting filtrate can be directly injected into the HPLC system.[7]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a binary pump and a fluorimetric or UV detector.[7]
-
Column: Symmetry C8, 4.6 x 150 mm, 5 µm particle size.[7]
-
Guard Column: Symmetry C8, 3.9 x 20 mm, 5 µm particle size.[7]
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid:water, adjusted to pH 3.8.[7]
-
Mobile Phase B: 80:20 (v/v) acetonitrile:water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient.[7]
-
Injection Volume: Varies by sample concentration (typically 10-20 µL).
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 25 | 50 | 50 |
| 31 | 0 | 100 |
| 33 | 80 | 20 |
| 36 | 80 | 20 |
4. Detection:
-
Fluorimetric: Excitation at 280 nm, Emission at 350 nm.[7]
-
UV: Alternative detection at 220 nm or 280 nm.[5]
Visual Guides
The following diagrams illustrate key concepts in troubleshooting poor peak shape.
Caption: A workflow for troubleshooting poor peak shape in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. uhplcs.com [uhplcs.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address matrix effects in LC-MS/MS quantification of indolelactic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of indolelactic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] This interference can lead to inaccurate and unreliable quantification, affecting the precision and reproducibility of your results.[3] Common interfering substances in biological matrices include phospholipids (B1166683), salts, and endogenous metabolites.[3]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[3] Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The response of this compound spiked into a pre-extracted blank matrix is compared to the response of a pure standard solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[4] A matrix factor of less than 1 indicates suppression, while a factor greater than 1 suggests enhancement.[3]
Q3: What is the most effective way to compensate for matrix effects in this compound quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] A SIL-IS, such as deuterated this compound (e.g., this compound-d5), is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2]
Q4: What are some alternative strategies if a stable isotope-labeled internal standard for this compound is not available?
A4: If a SIL-IS is unavailable, several other strategies can be employed:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This approach helps to ensure that the standards and the samples experience similar matrix effects.[2]
-
Standard Addition Method: Known amounts of a standard are added to the unknown samples. A calibration curve is then generated for each sample, which can account for the specific matrix effects within that individual sample.
-
Improved Sample Preparation: More rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be used to remove a larger portion of the interfering matrix components before analysis.[1]
-
Chromatographic Separation Optimization: Modifying the LC method (e.g., gradient, column chemistry) to better separate this compound from co-eluting matrix components can also mitigate matrix effects.
Q5: How can I reduce the impact of phospholipids from plasma or serum samples on my this compound analysis?
A5: Phospholipids are a major source of matrix effects in bioanalysis.[6] Several techniques can be used to specifically remove them:
-
Protein Precipitation with a Phospholipid Removal Plate/Cartridge: After precipitating proteins with an organic solvent like acetonitrile (B52724), the supernatant can be passed through a specialized solid-phase extraction (SPE) plate or cartridge that selectively retains phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that leaves the majority of phospholipids behind in the aqueous phase.
-
Dispersive Solid-Phase Extraction (dSPE): This technique involves adding a sorbent that binds to lipids directly to the sample extract after protein precipitation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of this compound quantification | Significant and variable matrix effects between samples. | 1. Implement a Stable Isotope-Labeled Internal Standard: This is the most robust solution for correcting variability. 2. Improve Sample Cleanup: Use a more effective sample preparation method like SPE or LLE to remove interfering components.[1] 3. Optimize Chromatography: Ensure baseline separation of this compound from any interfering peaks. |
| Low recovery of this compound | Ion suppression due to co-eluting matrix components. | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. 2. Modify Chromatographic Conditions: Adjust the gradient or change the column to move the this compound peak away from the suppression zone. 3. Enhance Sample Preparation: Employ techniques specifically designed to remove the interfering class of compounds (e.g., phospholipid removal for plasma samples).[6] |
| Inconsistent peak shapes for this compound | Matrix components affecting the chromatography. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] 2. Use a Guard Column: A guard column can help to trap strongly retained matrix components before they reach the analytical column. 3. Perform a Column Wash: Implement a robust column wash step after each injection to remove any retained matrix components. |
| High background noise in the chromatogram | Incomplete removal of matrix components. | 1. Refine Sample Preparation: Consider a multi-step cleanup process (e.g., protein precipitation followed by SPE). 2. Optimize MS/MS Parameters: Ensure that the MRM transitions are specific to this compound and are not picking up background ions. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol describes how to quantitatively determine the matrix effect for this compound in a given biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent to a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the this compound standard into the extracted matrix to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before extraction at the same concentrations. Process these samples through the entire sample preparation protocol.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV) of the MF across the different matrix lots should be ≤15%.[4]
-
-
Calculate Recovery (RE):
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Protein Precipitation for this compound Analysis in Plasma
This protocol is a general example for sample preparation. Optimization will be required for your specific application.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the working solution of the stable isotope-labeled internal standard (e.g., this compound-d5). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes representative data for matrix effect and recovery assessment. Note that these are example values and will vary depending on the specific matrix and method. The data for indole (B1671886) is used here as a proxy for this compound based on available literature.[9]
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) |
| Indole | 5 (Low QC) | 0.92 | 95.3 |
| Indole | 50 (Medium QC) | 0.95 | 98.1 |
| Indole | 400 (High QC) | 0.98 | 101.2 |
Acceptance criteria for bioanalytical method validation typically require the matrix factor to be between 0.85 and 1.15, and the recovery to be consistent and reproducible.
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of extraction methods for indolelactic acid from complex matrices.
Welcome to the technical support center for the optimization of extraction methods for indolelactic acid (ILA) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound (ILA) during extraction and storage?
A1: The stability of ILA, like other indole (B1671886) derivatives, is sensitive to several factors:
-
Light Exposure: Indole compounds are susceptible to photodegradation. It is crucial to work under low-light conditions or use amber-colored labware to protect samples.
-
Extreme pH Conditions: Both highly acidic and basic conditions can lead to the degradation of ILA. Maintaining a pH in the neutral range (6-7) is generally recommended for optimal stability, although acidification is often necessary for efficient extraction with organic solvents.
-
Temperature: Elevated temperatures can accelerate the degradation of ILA. It is advisable to keep samples on ice or in a cold rack throughout the extraction process and store them at -80°C for long-term stability.[1]
-
Oxidation: The indole ring is prone to oxidation. Minimizing exposure to air and avoiding contact with certain metal ions can help prevent degradation.
-
Enzymatic Activity: Biological samples may contain enzymes that can metabolize ILA. Prompt sample processing, and in some cases, the use of enzyme inhibitors, is recommended.
Q2: I am observing low or no recovery of ILA in my samples. What are the potential causes and how can I troubleshoot this?
A2: Low recovery of ILA can stem from several stages of your workflow. A systematic approach to troubleshooting is recommended.[2] Start by evaluating sample handling and storage to ensure tissues were properly frozen and freeze-thaw cycles were minimized.[2] Inefficient tissue homogenization can also lead to poor extraction yields.[2] Key areas to investigate include:
-
Inefficient Extraction: The choice of extraction solvent and pH are critical. For acidic molecules like ILA, acidification of the sample to a pH of approximately 2.5-3.0 is a common practice to protonate the carboxylic acid group, which enhances its solubility in organic solvents.[2]
-
Degradation during Extraction: As mentioned in Q1, exposure to light, extreme pH, or high temperatures can degrade ILA.[2]
-
Improper Solid-Phase Extraction (SPE) Technique: Common issues with SPE include the use of an inappropriate sorbent, inadequate conditioning of the cartridge, sample overload, or an unsuitable elution solvent.[2]
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of ILA, leading to inaccurate quantification.[2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of ILA?
A3: Matrix effects are a significant challenge in the analysis of complex biological samples.[2] To mitigate their impact, consider the following strategies:
-
Optimize Chromatographic Separation: Adjusting the mobile phase gradient, flow rate, or using a different column chemistry can help separate ILA from interfering compounds.[2]
-
Improve Sample Cleanup: A more rigorous sample cleanup protocol, such as a two-step SPE or the use of alternative sorbents, can remove a larger portion of the matrix components.[2]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-ILA or D-ILA) is highly recommended. These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.
Troubleshooting Guides
Problem 1: Low Recovery of ILA from Liquid Samples (Plasma, Urine, Cell Culture Media)
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample volume. - Vortex samples thoroughly and allow sufficient incubation time at a cold temperature (e.g., -20°C) to maximize protein precipitation. - Centrifuge at a high speed (e.g., >10,000 x g) to ensure a clear supernatant. |
| Inefficient Liquid-Liquid Extraction (LLE) | - Optimize the pH of the aqueous phase. Acidification to pH 2.5-3.0 is often required for efficient partitioning of acidic indoles into the organic phase.[2] - Test different organic solvents (e.g., ethyl acetate (B1210297), diethyl ether) to find the one with the best partitioning coefficient for ILA. - Perform multiple extractions (e.g., 3 times) with fresh solvent and pool the organic phases to maximize recovery. |
| Analyte Loss During Evaporation | - Evaporate the organic solvent under a gentle stream of nitrogen at a controlled, low temperature. - Avoid complete dryness, as this can lead to the irreversible adsorption of the analyte to the tube surface. Reconstitute the residue promptly. |
Problem 2: Poor Recovery of ILA from Solid Samples (Tissue Homogenates)
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is completely homogenized using appropriate equipment (e.g., bead beater, rotor-stator homogenizer).[2] - Visually inspect for any remaining tissue fragments before proceeding. |
| Inefficient Solid-Phase Extraction (SPE) | - Sorbent Selection: C18 is a commonly used sorbent for indole compounds.[3] However, for very complex matrices, other sorbents like Oasis HLB may provide better cleanup. - Conditioning: Always pre-condition the SPE cartridge with methanol (B129727) followed by water to activate the sorbent.[2] - Loading: Ensure the sample is loaded at an appropriate pH (acidified for reversed-phase SPE) and at a slow, consistent flow rate.[2] - Washing: Use a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the ILA.[2] - Elution: Use a strong enough organic solvent (e.g., methanol, acetonitrile) to ensure complete elution of ILA from the sorbent.[2] Test different elution volumes. |
Quantitative Data Summary
The following tables summarize recovery data for ILA and related indole compounds using various extraction methods. Note that optimal conditions should be empirically determined for your specific matrix and analytical setup.
Table 1: Solid-Phase Extraction (SPE) Recovery Data for Indole Compounds
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | Plant Tissue | C18 | 89-94 | [3] |
| Indole Metabolites (I3C, DIM, I3CAL, I3A) | Human Urine | Sep-Pak® C18 | 88-113 | [4] |
| 5-hydroxyindole-3-acetic acid (5-HIAA) | Urine | HySphere-resin GP | 87.2-114 | [5] |
Table 2: Liquid-Liquid Extraction (LLE) and Protein Precipitation Recovery Data
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | Human Plasma | Protein Precipitation (Trichloroacetic acid) | 58 | [6] |
| 5-hydroxyindole-3-acetic acid (5-HIAA) | Human Plasma | Protein Precipitation (Trichloroacetic acid) | 79 | [6] |
| Omarigliptin | Human Plasma | Liquid-Liquid Extraction (TBME:DEE) | 87.5-89.66 | [7] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of ILA from Urine
This protocol is adapted from methods used for other urinary indole metabolites.[4]
-
Sample Pre-treatment: Acidify the urine sample by adding HCl.[8]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water through the column.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.[4]
-
-
Elution:
-
Elute the ILA from the cartridge with 2 mL of 100% methanol.[4]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of ILA from Plasma
This protocol is a general procedure that can be optimized for ILA extraction.
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Protein Precipitation & Internal Standard Spiking:
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., stable isotope-labeled ILA).
-
Add 400 µL of cold ethanol (B145695) to precipitate proteins.[9]
-
Vortex and incubate on ice for 10 minutes.[9]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[9]
-
Collect the supernatant.[9]
-
-
Acidification:
-
Acidify the supernatant to a pH of 2.5-3.0 with 1M HCl.[2]
-
-
Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool all the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: Extraction of ILA from Adherent Cell Culture
This protocol is a general method for the extraction of polar metabolites from cell cultures.
-
Cell Washing:
-
Remove the cell culture medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer.
-
-
Extraction:
-
Add 1 mL of cold extraction solution (e.g., 80% methanol in water) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 10 minutes at 4°C.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.
-
Visualizations
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ILA.
Caption: Generalized experimental workflow for ILA extraction and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a solid-phase extraction method with simple MEKC-UV analysis for simultaneous detection of indole metabolites in human urine after administration of indole dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated on-line solid-phase extraction coupled with HPLC for measurement of 5-hydroxyindole-3-acetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Ion Suppression for Indolelactic Acid in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in the mass spectrometric analysis of indolelactic acid.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine)[1][2]. This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of the analytical method[2][3]. Given that this compound is often analyzed in complex biological matrices, it is susceptible to ion suppression from endogenous components like salts, phospholipids, and proteins.
Q2: What are the common causes of ion suppression in the LC-MS/MS analysis of this compound?
A2: Ion suppression for this compound can stem from several sources:
-
Endogenous Matrix Components: Salts, proteins, lipids (especially phospholipids), and other small molecules naturally present in biological samples are major contributors[4][5].
-
Exogenous Substances: Contaminants introduced during sample collection and preparation, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives can interfere with ionization.
-
High Analyte Concentration: At high concentrations, this compound itself can cause self-suppression, leading to a non-linear response.
-
Co-eluting Metabolites: Other tryptophan metabolites that are structurally similar to this compound and have close retention times can compete for ionization.
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A3: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique that helps identify regions in the chromatogram where ion suppression occurs[1][4][6]. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement[7]. The response of this compound in a pure solvent is compared to its response when spiked into an extracted blank matrix.
Q4: I am using a deuterated internal standard for this compound. Shouldn't that correct for ion suppression?
A4: Ideally, a deuterated internal standard (e.g., this compound-d5) should co-elute with the non-labeled this compound and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, complete correction is not always guaranteed. Deuteration can sometimes cause a slight shift in retention time, and if this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Troubleshooting Guides
Problem 1: Low or no signal for this compound in matrix samples compared to pure standards.
This is a classic symptom of significant ion suppression.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. What is matrix effect and how is it quantified? [sciex.com]
Technical Support Center: Optimizing Indolelactic Acid (ILA) Production
Welcome to the technical support center for the enhancement of indolelactic acid (ILA) production from bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving ILA yields in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILA) and why is it important?
This compound is a metabolite produced by certain bacteria from the amino acid tryptophan. It is gaining significant attention in the fields of medicine and pharmacology due to its potential therapeutic properties, including immune modulation and anti-inflammatory effects.
Q2: Which bacterial species are known to produce ILA?
Several species of Lactic Acid Bacteria (LAB) and Bifidobacterium are well-documented producers of ILA. Notably, strains of Lactiplantibacillus and certain species of Bifidobacterium, particularly those isolated from infants, have shown significant ILA production capabilities.[1][2][3]
Q3: What is the primary metabolic pathway for ILA synthesis in bacteria?
The main route for ILA biosynthesis is the indole-3-pyruvic acid (IPyA) pathway.[4] In this pathway, tryptophan is first converted to indole-3-pyruvic acid by an aromatic amino acid aminotransferase. Subsequently, indole-3-pyruvic acid is reduced to this compound by an indolelactate dehydrogenase or a similar lactate (B86563) dehydrogenase.[5]
Q4: What are the key factors that influence ILA yield?
Several factors can significantly impact the yield of ILA from bacterial cultures. These include:
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Strain Selection: The specific bacterial strain used is a critical determinant of ILA production capacity.[1][2][3]
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Media Composition: The availability of the precursor L-tryptophan is essential. The type and concentration of carbon and nitrogen sources also play a crucial role.
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Fermentation Conditions: Parameters such as pH, temperature, and aeration must be optimized for the specific strain.[6][7]
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Genetic Factors: The presence and expression levels of the genes encoding the enzymes in the IPyA pathway are fundamental to high-yield production.[5]
Troubleshooting Guide
This guide addresses common issues encountered during ILA production experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No ILA Production with Good Bacterial Growth | 1. Insufficient Tryptophan Precursor2. Suboptimal pH or Temperature3. Incorrect Analytical Method4. Strain-Specific Inability to Produce ILA | 1. Supplement the culture medium with L-tryptophan. Optimal concentrations can range from 0.1 to 1.2 g/L, but should be determined empirically for your specific strain.[8]2. Optimize the pH and temperature for your bacterial strain. For many LAB and Bifidobacteria, a temperature range of 30-37°C and a pH between 5.0 and 7.0 are good starting points.[6][7][9]3. Verify your HPLC or LC-MS method for ILA detection and quantification. Ensure proper sample preparation and use a validated standard curve.[10][11]4. Confirm that your chosen bacterial strain is a known ILA producer. If not, consider screening other strains.[1][2][3] |
| Inconsistent ILA Yields Between Batches | 1. Variability in Inoculum Preparation2. Inconsistent Media Preparation3. Fluctuations in Fermentation Conditions | 1. Standardize your inoculum preparation protocol, ensuring consistent cell density and growth phase.2. Prepare culture media from the same batches of reagents and ensure consistent sterilization procedures.3. Tightly control pH, temperature, and agitation/aeration throughout the fermentation process.[12] |
| High Tryptophan Consumption but Low ILA Yield | 1. Tryptophan is being diverted to other metabolic pathways (e.g., indole-3-acetic acid or serotonin (B10506) pathways).2. Feedback inhibition of enzymes in the IPyA pathway. | 1. Analyze the culture supernatant for other tryptophan metabolites to understand the metabolic flux. Genetic engineering strategies can be employed to downregulate competing pathways.2. Consider fed-batch fermentation strategies to maintain a lower, non-inhibitory concentration of ILA in the culture. |
| Difficulty in Extracting and Quantifying ILA | 1. Inefficient extraction from the culture supernatant.2. Co-elution with other compounds during chromatography. | 1. A simple and effective method for sample preparation is centrifugal filtration to remove macromolecules before HPLC analysis.[11]2. Optimize your HPLC gradient and mobile phase to achieve better separation of ILA from other indole (B1671886) derivatives and media components.[10][11] |
Quantitative Data Summary
The following table summarizes ILA production by various bacterial strains under different conditions to provide a comparative overview.
| Bacterial Strain | Culture Medium | Tryptophan Conc. | ILA Yield | Reference |
| Lactiplantibacillus plantarum ZJ316 | MRS | Not specified | 43.14 µg/mL | [13] |
| Bifidobacterium longum subsp. infantis ATCC15697 | Not specified | Not specified | 33.12 µg/mL | [14] |
| Lactiplantibacillus strains (from Shanxi) | MRS | Not specified | 12.22 - 101.86 ng/mL | [15] |
| Lactiplantibacillus strains (from Jiangsu) | MRS | Not specified | 5.75 - 62.96 ng/mL | [15] |
| Bifidobacterium breve ATCC 15700T | MRS | Not specified | 2.0 ± 0.2 µg/mL | [2] |
| Bifidobacterium longum subsp. longum JCM 1217T | MRS | Not specified | 3.1 ± 0.3 µg/mL | [2] |
Key Experimental Protocols
Protocol 1: Bacterial Cultivation for ILA Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the desired bacterial strain from a solid agar (B569324) plate to a tube containing 5 mL of appropriate liquid medium (e.g., MRS broth for Lactobacillus or Bifidobacterium).
-
Incubate at the optimal temperature (typically 30-37°C) under appropriate atmospheric conditions (e.g., anaerobic for Bifidobacterium) for 18-24 hours.
-
Use this starter culture to inoculate the main production culture at a 1-2% (v/v) ratio.
-
-
Production Culture:
-
Prepare the production medium (e.g., MRS broth) and supplement with L-tryptophan to the desired concentration (a good starting point is 0.5 g/L).
-
Autoclave the medium and allow it to cool to the appropriate temperature.
-
Inoculate the medium with the prepared starter culture.
-
Incubate the culture under optimized conditions (temperature, pH, aeration) for the desired duration (e.g., 24-72 hours). Monitor bacterial growth by measuring optical density at 600 nm (OD600).
-
-
Sample Collection:
-
At various time points, aseptically withdraw samples from the culture.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.
-
Collect the supernatant for ILA quantification. The supernatant can be stored at -20°C or -80°C until analysis.
-
Protocol 2: Quantification of ILA by HPLC
-
Sample Preparation:
-
Thaw the collected culture supernatant samples.
-
To remove proteins and other macromolecules, pass the supernatant through a centrifugal filter with a molecular weight cutoff of 3 kDa. Centrifuge at 14,000 x g for 30 minutes at 4°C.[11]
-
The filtrate is now ready for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 10% B to 75% B over 20 minutes, followed by an increase to 95% B for 5 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm for high sensitivity and specificity.[10]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using pure ILA of known concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Run the standards and samples on the HPLC system.
-
Determine the concentration of ILA in the samples by comparing the peak area to the standard curve.
-
Visualizations
Indole-3-Pyruvic Acid (IPyA) Pathway for ILA Synthesis
Caption: The Indole-3-Pyruvic Acid (IPyA) pathway for the biosynthesis of this compound (ILA).
General Workflow for Improving ILA Yield
Caption: A logical workflow for optimizing the yield of this compound from bacterial cultures.
Troubleshooting Logic for Low ILA Yield
Caption: A decision-making diagram for troubleshooting low yields of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of temperature and pH on the growth of lactic acid bacteria: a pH-auxostat study. | Semantic Scholar [semanticscholar.org]
- 7. The effect of temperature and pH on the growth of lactic acid bacteria: a pH-auxostat study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CN114044750A - Method for purifying indole-3-lactic acid from plant lactic acid bacteria fermentation supernatant - Google Patents [patents.google.com]
- 14. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria [mdpi.com]
Technical Support Center: Method Refinement for Simultaneous Analysis of Multiple Indole Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of multiple indole (B1671886) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating multiple indole compounds? A1: The most prevalent method is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] C18 and C8 columns are frequently used as the stationary phase, providing good separation for a wide range of indole derivatives.[2][3][4]
Q2: Which mobile phases are typically recommended for indole analysis? A2: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][5] To improve peak shape and resolution, especially for acidic or basic indoles, an additive such as 0.1% formic acid is often included in the aqueous phase.[3][6]
Q3: What detection method offers the best sensitivity and selectivity for complex samples? A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving high sensitivity and selectivity.[7][8][9] Operating in Multiple Reaction Monitoring (MRM) mode allows for precise quantification of target analytes even in complex biological matrices.[3][8][10] For methods without mass spectrometry, fluorescence detection can also offer high sensitivity for naturally fluorescent indole compounds.[4][11]
Q4: How can I prepare samples from biological matrices like plasma or culture supernatants? A4: Common sample preparation techniques include protein precipitation using a cold organic solvent like acetonitrile, which is a straightforward method for removing proteins.[7][12] For cleaner samples, solid-phase extraction (SPE) using C18 cartridges can be employed to pre-concentrate and purify indole compounds.[3] A simple and fast alternative for bacterial culture supernatants is a single centrifugal filtration step.[1][4]
Q5: Why is an internal standard important in quantitative analysis? A5: An internal standard (IS), ideally an isotopically labeled version of the analyte (e.g., indole-d7 (B3044205) for indole), is crucial for accurate quantification.[7][12] It helps to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[9]
Troubleshooting Guides
Chromatographic Issues
Q1: My peaks are tailing. What is the cause and how can I fix it? A1: Peak tailing is a common problem when analyzing basic indole derivatives.[6] It is often caused by secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[6]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3 with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing unwanted interactions.[6][13]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[6]
-
Add a Basic Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-2.0%) to the mobile phase can help improve peak shape.[14]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample or reducing the injection volume.[6]
-
Q2: I am seeing poor resolution between two or more of my indole compounds. How can I improve the separation? A2: Poor resolution can compromise accurate quantification. Several parameters can be adjusted to enhance the separation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention times, which can improve the separation of early-eluting peaks.[6]
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[6]
-
Adjust the Gradient: If using a gradient elution, make the slope of the gradient shallower in the region where the compounds of interest are eluting. This provides more time for separation.
-
Select a Different Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or one with a different particle size or length to alter selectivity.
-
Q3: I am observing double peaks or split peaks for a single compound. What is happening? A3: Peak splitting can occur for several reasons, often related to the injection conditions.
-
Troubleshooting Steps:
-
Injection Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase is a common cause.[6] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[6]
-
Column Contamination or Damage: A blocked frit or a void at the head of the column can distort the sample path. Try flushing the column or using a guard column to protect it.
-
Mass Spectrometry Issues
Q1: I am experiencing low signal intensity for my analytes. What should I check? A1: Low signal intensity, or ion suppression, is a frequent challenge in LC-MS/MS analysis, often caused by matrix effects.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation protocol. If using protein precipitation, consider adding a solid-phase extraction (SPE) or liquid-liquid extraction step to remove more matrix components.[3][9]
-
Optimize Ionization Source: The choice of ionization source can significantly impact signal intensity. While Electrospray Ionization (ESI) is common, some indole compounds may ionize more efficiently with Atmospheric Pressure Chemical Ionization (APCI).[7][12]
-
Check MS Parameters: Re-optimize source parameters such as capillary voltage, gas flows, and temperatures for your specific compounds.[8] Ensure the collision energy in MRM mode is optimized for the best fragmentation.[12][15]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression, sometimes leading to a net increase in analyte signal.
-
Data Presentation
Table 1: Example HPLC Parameters for Indole Compound Analysis
| Parameter | Recommended Setting |
| Column | C18 or C8 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1][3][5] |
| Mobile Phase A | Water + 0.1% Formic Acid[3][5][7] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid[2][5] |
| Gradient Program | Example: 5% B to 95% B over 20 minutes[5] |
| Flow Rate | 0.6 - 1.0 mL/min[5][13] |
| Column Temperature | 30 °C[5][13] |
| Injection Volume | 5 - 10 µL[5][13] |
| Detection | UV at 280 nm or 254 nm[3][5][13] or Fluorimetric (λex = 280/λem = 350 nm)[1][4] |
Table 2: Example Mass Spectrometry Parameters for Indole Quantification
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[7][8][12] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][7][8] |
| Capillary Voltage | ~3300 V (ESI)[8] |
| Source Temperature | 120 °C[8] |
| Desolvation Temperature | 350 °C[8] |
| Cone Gas Flow | 40 L/h[8] |
| Desolvation Gas Flow | 400 L/h[8] |
| Example MRM Transition (Indole) | Precursor Ion (m/z): 118.1 -> Product Ion (m/z): 91.1[7][12] |
| Example MRM Transition (Indole-d7 IS) | Precursor Ion (m/z): 124.15 -> Product Ion (m/z): 96.1[7][12] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is suitable for analyzing indoles in serum or plasma.[7][12]
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is used for cleaning and concentrating indoles from complex samples like fruit juice or culture media.[3]
-
Condition the C18 SPE Cartridge: Sequentially pass 2 mL of methanol, 2 mL of 50:50 methanol-water, and 2 mL of acidified water (pH 3 with formic acid) through the cartridge.
-
Load the Sample: Acidify the sample to pH 3 with formic acid and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of acidified water (pH 3) to remove polar interferences.
-
Elute the Analytes: Elute the retained indole compounds with 5 mL of 80:20 methanol-water.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase before injection.
Protocol 3: HPLC-MS/MS Analysis
This protocol outlines a general method for the simultaneous analysis of multiple indoles.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[5]
-
Injection: Inject 5-10 µL of the prepared sample into the system.[5]
-
Gradient Elution: Run the gradient program. A typical program might start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute all compounds, hold for a few minutes, and then return to the initial conditions.[5]
-
Mass Spectrometry Detection: Operate the mass spectrometer in MRM mode, monitoring the specific precursor-to-product ion transitions for each target indole compound and internal standard.[10]
-
Data Analysis: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve using standards of known concentrations to quantify the indoles in the samples.[9]
Visualizations
Caption: General workflow for the purification and analysis of indole compounds.
Caption: Decision tree for troubleshooting common chromatographic peak shape issues.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages | MDPI [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Simultaneous quantitative determination of bioactive terpene indole alkaloids in ethanolic extracts of Catharanthus roseus (L.) G. Don by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cetjournal.it [cetjournal.it]
- 14. benchchem.com [benchchem.com]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Indolelactic Acid in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring indolelactic acid (ILA) in tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the extraction, purification, and quantification of ILA from complex tissue matrices.
Q1: My ILA signal is very low or undetectable. What are the potential causes and solutions?
A: Low or no signal for ILA is a common issue that can stem from several factors throughout the experimental workflow.
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Poor Extraction Efficiency: ILA may be tightly bound to tissue components.
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Solution: Ensure thorough homogenization of the tissue sample. Methods like bead beating or cryo-homogenization using a microtome-cryostat can be effective for tough, collagen-rich tissues. Optimize your extraction buffer; a common choice is an acidic methanol (B129727) or acetone (B3395972) solution to precipitate proteins and release small molecules.
-
-
Analyte Degradation: Indole (B1671886) compounds can be sensitive to oxidation and enzymatic degradation.
-
Solution: Immediately snap-freeze tissue samples in liquid nitrogen after collection and store them at -80°C. Keep samples on ice throughout the extraction process. The use of antioxidants in the homogenization buffer can also be considered.
-
-
Inefficient Purification: Loss of ILA during the solid-phase extraction (SPE) cleanup step is possible.
-
Solution: Ensure the SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced [HLB] sorbent) is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. A weak wash (e.g., water with 0.1% formic acid) will remove polar interferences, while an appropriate elution solvent (e.g., 80% methanol with 0.1% formic acid) will recover the ILA.
-
-
Suboptimal LC-MS/MS Conditions: The instrument may not be sensitive enough, or the parameters may not be optimized for ILA.
-
Solution: Develop a sensitive Multiple Reaction Monitoring (MRM) method by optimizing the precursor and product ion transitions for ILA. Ensure the electrospray ionization (ESI) source parameters (e.g., temperature, gas flow) are optimized for ILA, which is typically analyzed in negative ion mode.
-
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Matrix Effects: Co-eluting compounds from the tissue matrix can suppress the ionization of ILA in the mass spectrometer.
Q2: I'm observing poor peak shape (tailing, fronting, or split peaks) for my ILA standard and samples. How can I resolve this?
A: Poor peak shape compromises resolution and the accuracy of quantification.
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Column Contamination: Buildup of matrix components on the analytical column is a frequent cause.
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Solution: Use a guard column and implement a robust sample clean-up protocol, such as SPE. Regularly flush the column with a strong solvent.
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Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
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Solution: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.
-
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Secondary Interactions: The acidic nature of ILA can lead to interactions with active sites on the column packing material.
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Solution: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to keep ILA in its protonated form, which generally results in better peak shape on reversed-phase columns.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.
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Solution: Minimize the length and internal diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly tightened.
-
Q3: My results are not reproducible between samples. What could be the cause of this variability?
A: Inconsistent results often point to variability in sample preparation or matrix effects.
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Inconsistent Homogenization: Incomplete or variable homogenization will lead to different extraction efficiencies between samples.
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Solution: Standardize the homogenization procedure, including time, speed, and sample-to-bead/probe ratio.
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Variable Matrix Effects: The composition of the matrix can vary between different tissue samples, leading to different degrees of ion suppression or enhancement.[1][2]
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Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard (e.g., deuterated ILA) added at the very beginning of the sample preparation process. This standard will experience similar matrix effects as the endogenous ILA, allowing for accurate correction.
-
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Sample Carryover: Analyte from a high-concentration sample can be carried over in the autosampler and injected with the subsequent sample.
-
Solution: Optimize the autosampler wash protocol, using a strong solvent to rinse the needle and injection port between samples. Injecting a blank sample after a high-concentration sample can confirm if carryover is occurring.
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Q4: How do I know if my extraction and purification steps are efficient?
A: Determining the recovery of your analyte is crucial for validating your method.
-
Solution: Perform a recovery experiment by spiking a known amount of an ILA standard into a blank tissue homogenate (a sample with no endogenous ILA, if possible). Process this spiked sample alongside a non-spiked sample and a standard in a clean solvent. The recovery can be calculated by comparing the analyte response in the extracted sample to the response of the standard in the clean solvent. High recovery rates, often in the range of 89-94% or higher, have been reported for similar indole compounds with optimized SPE procedures.
Quantitative Data Summary
The following tables provide reference data for analytical methods and representative concentrations of indole compounds in biological matrices. Note that endogenous concentrations of ILA can vary significantly depending on the species, tissue type, and physiological state.
Table 1: Representative LC-MS/MS Method Parameters for Indole Compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation from matrix components |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for ILA |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Deuterated this compound (e.g., ILA-d4) |
Table 2: Representative Concentrations of Indole Compounds in Murine Tissues
Note: Data for the related compound Indole is provided as a reference for expected concentration ranges in different tissues. ILA concentrations may vary.
| Compound | Tissue | Concentration Range (ng/g or ng/mL) | Reference |
| Indole | Serum | 0.8 - 38.7 ng/mL | [3][4] |
| Indole | Lungs | 4.3 - 69.4 ng/g | [3][4] |
| Indole | Cecum | 1043.8 - 12,124.4 ng/g | [3][4] |
Experimental Protocols
Protocol 1: Extraction and SPE Purification of ILA from Tissue
This protocol provides a general workflow for the extraction and purification of ILA from tissue samples prior to LC-MS/MS analysis.
1. Sample Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Place the frozen tissue in a 2 mL tube containing ceramic or stainless steel beads. c. Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol containing 0.1% formic acid) and a deuterated internal standard. d. Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), keeping the sample on ice between cycles. e. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant for SPE.
2. Solid-Phase Extraction (SPE) using a C18 Cartridge: a. Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge. b. Equilibration: Pass 3 mL of ultrapure water containing 0.1% formic acid through the cartridge. Do not allow the cartridge to dry. c. Loading: Load the supernatant from the extraction step onto the SPE cartridge. d. Washing: Wash the cartridge with 3 mL of ultrapure water with 0.1% formic acid to remove polar impurities. e. Elution: Elute the retained ILA with 1-2 mL of 80% methanol containing 0.1% formic acid into a clean collection tube. f. Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% methanol in water with 0.1% formic acid). g. Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ILA Quantification
The following diagram illustrates the complete workflow from tissue collection to data analysis for the quantification of this compound.
Caption: Workflow for ILA extraction and analysis.
ILA-Mediated Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound is a known ligand for the Aryl Hydrocarbon Receptor (AHR). This pathway is crucial for mediating its anti-inflammatory and other biological effects.
Caption: ILA activates the AHR signaling pathway.
References
- 1. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of internal standards for indolelactic acid analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of indolelactic acid (ILA).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantitative analysis of this compound (ILA) by LC-MS?
A1: The most suitable internal standard for the quantitative analysis of ILA is a stable isotope-labeled (SIL) version of the analyte, such as Indole-3-lactic acid-d5 (ILA-d5) .[1][2] SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: ILA-d5 has nearly identical chemical and physical properties to ILA, ensuring they behave similarly during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation.[3]
-
Co-elution: The SIL internal standard co-elutes with the native analyte, meaning they experience the same degree of ionization suppression or enhancement from matrix components at the same time.[3] This is crucial for accurately correcting for matrix effects.
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively compensated for, leading to higher accuracy and precision in quantification.[4][5]
Q2: Can I use a structural analog as an internal standard for ILA analysis?
A2: While a structural analog (a molecule with a similar but not identical structure to ILA) can be used, it is not the preferred choice. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to ILA. These differences can lead to less accurate correction for analytical variability and matrix effects. If a SIL internal standard is not available, a structural analog that is closely related to ILA and not present in the samples could be considered after thorough validation.
Q3: What are the typical MRM transitions for ILA and its deuterated internal standard?
A3: For quantitative analysis by tandem mass spectrometry, you will need to optimize the multiple reaction monitoring (MRM) transitions. While specific transitions should be determined empirically on your instrument, a common approach for similar indole (B1671886) compounds like indole-3-acetic acid (IAA) can be adapted. For ILA (molecular weight ~205.2 g/mol ), the precursor ion ([M+H]⁺) would be m/z 206.2. Fragmentation would likely lead to a characteristic product ion. For Indole-3-lactic acid-d5, the precursor ion would be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 211.2 for d5).
Example MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| This compound (ILA) | 206.2 | To be determined | The product ion would be a stable fragment resulting from the collision-induced dissociation of the precursor ion. |
| This compound-d5 (ILA-d5) | 211.2 | To be determined | The product ion for the internal standard should also be a stable and abundant fragment. |
Researchers should infuse a standard solution of ILA and ILA-d5 into the mass spectrometer to determine the optimal precursor and product ions and collision energies.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the very beginning of the sample preparation process.[4] Use calibrated pipettes and ensure thorough vortexing after the addition of the internal standard.
-
-
Possible Cause 2: Degradation of the internal standard.
-
Solution: Check the stability of the internal standard in the sample matrix and storage conditions. Prepare fresh internal standard working solutions regularly.
-
-
Possible Cause 3: Ion suppression.
-
Solution: While a SIL internal standard co-elutes with the analyte to correct for matrix effects, severe and variable ion suppression can still impact the signal intensity.[5][6][7][8] Improve sample cleanup procedures to remove interfering matrix components. Consider diluting the sample if sensitivity allows.
-
Issue 2: Poor Peak Shape for ILA and/or Internal Standard
-
Possible Cause 1: Incompatible sample solvent.
-
Solution: The solvent used to dissolve the final extract for injection should be as similar as possible to the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.
-
-
Possible Cause 2: Column contamination or degradation.
-
Solution: Implement a column washing procedure after each analytical batch. If peak shape does not improve, consider replacing the guard column or the analytical column.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure ILA is in a single ionic state. Adding a small amount of an ion-pairing agent might be necessary, but this should be done with caution as it can affect MS sensitivity.
-
Issue 3: No or Low Signal for ILA
-
Possible Cause 1: Incorrect MS parameters.
-
Solution: Verify the MRM transitions, collision energy, and ion source parameters. Infuse a standard solution to ensure the instrument is properly tuned for ILA.
-
-
Possible Cause 2: Analyte degradation.
-
Solution: ILA may be sensitive to light, temperature, or pH. Protect samples from light and keep them at a low temperature. Evaluate the stability of ILA under your sample preparation and storage conditions.
-
-
Possible Cause 3: Inefficient extraction.
-
Solution: Optimize the sample preparation procedure. This may involve testing different extraction solvents or using a solid-phase extraction (SPE) method for cleaner extracts and better recovery.
-
Experimental Protocols
Protocol 1: General Workflow for ILA Analysis
This protocol outlines a general workflow for the quantification of ILA in biological samples using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: General experimental workflow for ILA analysis.
Protocol 2: Sample Preparation from Plasma
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of Indole-3-lactic acid-d5 (ILA-d5) in methanol. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Suggested LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your specific instrument.
-
Signaling Pathway
This compound is a tryptophan metabolite that has been shown to be involved in modulating immune and inflammatory responses, primarily through the activation of the Aryl Hydrocarbon Receptor (AHR).[9][10][11][12]
Caption: ILA signaling through the AHR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. medium.com [medium.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. providiongroup.com [providiongroup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Indole Lactic Acid in Plasma and Urine: A Potential Biomarker for Chronic Kidney Disease and Inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Indolelactic Acid and Indolepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key tryptophan metabolites produced by the gut microbiota: Indole-3-lactic acid (ILA) and Indole-3-propionic acid (IPA). While both molecules are recognized for their roles in host-microbe interactions and their potential therapeutic applications, this document aims to delineate their distinct and overlapping functions based on available experimental data.
Introduction
Indolelactic acid (ILA) and indolepropionic acid (IPA) are both derivatives of the essential amino acid tryptophan, produced through metabolic pathways of the intestinal microbiota. Their presence in systemic circulation allows them to exert effects on various physiological processes, including immune modulation, oxidative stress, and neuronal function. Understanding the nuances of their biological activities is crucial for the development of targeted therapeutic strategies.
Comparative Analysis of Biological Activities
The following sections detail the known biological activities of ILA and IPA, with a focus on their antioxidant, anti-inflammatory, and neuroprotective properties, as well as their interactions with key cellular receptors.
Antioxidant Activity
Both ILA and IPA have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals. However, direct comparative studies quantifying their relative potency are limited.
Table 1: Comparison of Antioxidant Properties
| Feature | This compound (ILA) | Indolepropionic Acid (IPA) | References |
| Radical Scavenging | Documented antioxidant activity, but specific quantitative data on radical scavenging (e.g., IC50 for DPPH or ABTS) is not consistently reported in direct comparison to IPA. | Potent scavenger of hydroxyl radicals. Shown to protect against lipid peroxidation and DNA damage. | [1][2] |
| Pro-oxidant Activity | Not reported to have pro-oxidant effects. | Notably lacks pro-oxidant intermediate generation, a favorable characteristic compared to some other antioxidants. | [3] |
Anti-inflammatory Effects
ILA and IPA both exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and influencing cytokine production.
Table 2: Comparison of Anti-inflammatory Effects
| Feature | This compound (ILA) | Indolepropionic Acid (IPA) | References |
| Mechanism of Action | Reduces IL-8 secretion in response to IL-1β stimulus in intestinal epithelial cells.[4][5] | Inhibits the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7][8] | [4][5][6][7][8] |
| Cellular Targets | Immature intestinal enterocytes.[4][5] | Chondrocytes, liver cells, colon cells, astrocytes, and muscle cells.[6] | [4][5][6] |
Neuroprotective Properties
Both metabolites have been implicated in neuroprotection, with evidence suggesting their potential in mitigating neuronal damage and dysfunction.
Table 3: Comparison of Neuroprotective Properties
| Feature | This compound (ILA) | Indolepropionic Acid (IPA) | References |
| Mechanism of Action | Enhances NGF-induced neurite outgrowth in PC12 cells, potentially through the Ras/ERK pathway.[9] | Attenuates neuronal damage and oxidative stress in ischemic models by reducing lipid peroxidation and DNA damage.[10] Protects against Aβ-induced neurotoxicity. | [9][10] |
| In Vivo Evidence | Gavage of ILA has been shown to protect against ischemic stroke in rats.[11] | Orally administered IPA has demonstrated neuroprotective effects in Mongolian gerbils subjected to transient forebrain ischemia.[10] | [10][11] |
Receptor Activation
A key differentiator between ILA and IPA lies in their ability to activate the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are critical regulators of immune responses and xenobiotic metabolism.
Table 4: Comparison of Receptor Activation
| Receptor | This compound (ILA) | Indolepropionic Acid (IPA) | References |
| Aryl Hydrocarbon Receptor (AhR) | Reported to be inactive as an AhR agonist. | Shows negligible activation of AhR. However, some studies suggest IPA can act as an AhR ligand to mediate certain effects. | [8] |
| Pregnane X Receptor (PXR) | Less characterized as a PXR ligand. | A known PXR agonist, which contributes to its anti-inflammatory effects and enhancement of intestinal barrier function. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Indolelactic Acid vs. Other Tryptophan Metabolites: A Comparative Guide to Aryl Hydrocarbon Receptor Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and mucosal barrier function.[1][2] While initially identified as the receptor for environmental toxins like dioxin, it is now understood that a host of endogenous molecules can modulate its activity. Among the most significant of these are metabolites of the essential amino acid tryptophan.[3] These molecules, generated through host enzymatic pathways or by the gut microbiota, exhibit a wide range of affinities and functional outcomes upon binding to the AHR.
This guide provides an objective comparison of indolelactic acid (ILA) and other major tryptophan metabolites as AHR ligands, supported by experimental data. We will delve into their relative potencies, the pathways that produce them, and the experimental methods used to characterize their interactions with the AHR.
Tryptophan Metabolism: The Origin of Endogenous AHR Ligands
Dietary tryptophan is metabolized through three principal pathways, each yielding distinct AHR ligands.
-
The Kynurenine (B1673888) Pathway: Primarily occurring in host cells, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) and accounts for the majority of tryptophan catabolism.[4][5] It produces metabolites such as kynurenine (Kyn) and kynurenic acid (KA).[1][6][7]
-
The Indole (B1671886) Pathway (Microbiota-Dependent): Gut bacteria metabolize tryptophan to produce a variety of indole derivatives, including indole, indole-3-acetic acid (IAA), tryptamine, and this compound (ILA).[3][4] The concentration of these metabolites can be significant in the gut, suggesting a key role in local AHR activation.[1]
-
The Serotonin Pathway: This pathway, occurring in enterochromaffin cells and neurons, converts tryptophan to the neurotransmitter serotonin.
The generation of these diverse metabolites creates a complex signaling environment where multiple molecules compete for and cooperate in the activation of the AHR.
The Canonical AHR Signaling Pathway
The activation of the AHR follows a well-defined sequence of events. In its inactive state, the AHR resides in the cytoplasm within a chaperone protein complex including Hsp90, p23, and AIP (also known as XAP2).[8][9] Ligand binding induces a conformational change, causing the release of these chaperones. This unmasks a nuclear localization signal, allowing the AHR to translocate into the nucleus.[10] There, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[9][10] This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[10][11][12] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1]
Quantitative Comparison of AHR Ligand Activity
The efficacy of tryptophan metabolites as AHR ligands varies significantly. This is typically quantified by measuring their binding affinity (Kd or Ki) and their ability to induce AHR-dependent gene expression (EC50). While direct comparative studies testing all metabolites under identical conditions are rare, the available data allows for a robust relative assessment.
| Metabolite | Source | AHR Binding Affinity | AHR Activation (EC50) | Efficacy | Species Notes |
| This compound (ILA) | Microbiota | Data not widely available | Reported AHR activator[13][14][15] | Activates AHR to modulate immune responses[14][15] | Produced by Lactobacillus and Bifidobacterium species[13][14] |
| Kynurenine (Kyn) | Host | Low affinity | ~13 µM (mouse AHR) | Full agonist, can be higher than FICZ[16] | Considered a pro-ligand; can convert to more active forms[16] |
| Kynurenic Acid (KA) | Host | More potent than Kynurenine[5] | Potent endogenous ligand[1] | Activates human AHR[1] | Involved in inflammatory signaling loops with AHR[5] |
| Indole-3-Acetic Acid (IAA) | Microbiota | Low affinity (EC50 ~0.5 mM)[1] | Weak agonist / Partial antagonist[17] | Induces CYP1B1 but not CYP1A1 in some cells[17] | Activity is cell- and gene-dependent[17] |
| Tryptamine | Microbiota | Low affinity (EC50 ~0.2 mM)[1] | Weak agonist / Partial antagonist[17] | Can effectively antagonize TCDD-induced CYP1A1[17] | Activity is cell- and gene-dependent[17] |
| Indole | Microbiota | Low affinity; antagonist activity observed | Weak agonist / Partial antagonist[18] | Can inhibit TCDD-induced AHR activity[18] | Preferentially activates human AHR over mouse AHR[1] |
| FICZ | Photoproduct | High affinity (~79 nM, human AHR)[19] | Potent agonist | High efficacy, often used as a positive control | Affinity is similar to the potent xenobiotic TCDD[1] |
Note: EC50 and affinity values can vary significantly between different experimental systems (e.g., cell lines, species, assay type). The data presented is for relative comparison.
Summary of Findings:
-
This compound (ILA) is an established AHR activator produced by beneficial gut bacteria.[13][14] While detailed binding and dose-response data is less prevalent in comparative literature, its role in AHR-mediated immune modulation is recognized.[15]
-
Kynurenine (Kyn) itself is a low-affinity ligand, but it can be present at high physiological concentrations and may be converted into more potent derivatives.
-
Kynurenic Acid (KA) is a more potent AHR ligand than its precursor, kynurenine.[1][5]
-
Microbial metabolites like IAA , Tryptamine , and Indole generally exhibit low affinity.[1] However, their high concentrations in the gut lumen suggest they are significant local modulators of AHR activity.[1] Interestingly, they often act as selective AHR modulators (SAhRMs), displaying both agonist and antagonist activity depending on the target gene and cellular context.[17][18]
-
FICZ , a tryptophan photoproduct, is a very high-affinity endogenous ligand, comparable to the potent toxicant TCDD, and serves as a benchmark for AHR activation.[1][19]
Experimental Protocols
The characterization of AHR ligands relies on standardized in vitro assays.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the AHR.
Methodology:
-
Receptor Preparation: A source of AHR protein is prepared, typically from the cytosolic fraction of a cell line (e.g., Hepa-1) or from recombinant, purified AHR protein.[19][20]
-
Incubation: The receptor preparation is incubated with a constant, saturating concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD).[20]
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., ILA, Kynurenine). A control with no competitor determines maximum binding.
-
Separation: After incubation, the bound and free radioligand are separated. A common method is the hydroxylapatite (HAP) assay, where the receptor-ligand complex binds to the HAP, which is then pelleted and washed.[20]
-
Quantification: The radioactivity in the pellet is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
DRE-Driven Reporter Gene Assay
This cell-based functional assay measures the ability of a ligand to activate the AHR signaling pathway and induce the transcription of a target gene.
Methodology:
-
Cell Line: A suitable cell line that expresses a functional AHR pathway (e.g., human hepatoma HepG2, mouse hepatoma Hepa-1c1c7) is used.
-
Reporter Construct: The cells are transiently or stably transfected with a plasmid containing a DRE sequence upstream of a reporter gene, such as firefly luciferase.
-
Treatment: The transfected cells are treated with various concentrations of the test compounds for a defined period (e.g., 4-24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD or FICZ) are included.
-
Lysis and Assay: After treatment, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: Luciferase activity is normalized to total protein content or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to control for differences in cell number and transfection efficiency. The data is plotted as fold induction over vehicle control versus the log concentration of the ligand. A dose-response curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.
References
- 1. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.bgu.ac.il [primo.bgu.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. Tryptophan - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A New Insight into the Potential Role of Tryptophan-Derived AhR Ligands in Skin Physiological and Pathological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 9. Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Indolelactic Acid: A Comparative Guide to its Validation as an Inflammatory Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indolelactic acid (ILA) with established biomarkers for various inflammatory conditions. It includes a summary of their performance, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in evaluating the potential of ILA as a novel biomarker.
Executive Summary
This compound (ILA), a tryptophan metabolite produced by the gut microbiota, is emerging as a potential biomarker for several inflammatory conditions. Its anti-inflammatory properties are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn modulates key inflammatory signaling pathways such as NF-κB and STAT1. This guide compares ILA with current standard-of-care biomarkers in Inflammatory Bowel Disease (IBD), Atopic Dermatitis, Necrotizing Enterocolitis (NEC), and Chronic Kidney Disease (CKD), presenting available performance data and detailed methodologies for their measurement.
Comparative Analysis of this compound and Established Inflammatory Biomarkers
The following tables summarize the performance characteristics of ILA in comparison to established biomarkers for specific inflammatory conditions. It is important to note that while research on ILA is promising, direct head-to-head comparative studies with extensive quantitative data are still emerging.
Inflammatory Bowel Disease (IBD)
| Biomarker | Matrix | Method | Sensitivity | Specificity | Area Under Curve (AUC) | Notes |
| This compound (ILA) | Feces, Serum | LC-MS/MS | Data emerging | Data emerging | Data emerging | Fecal ILA levels are negatively correlated with IBD progression.[1] Depletion of indole (B1671886) metabolites, including ILA, is observed in both serum and colons of colitic mice and humans with active ulcerative colitis. |
| C-Reactive Protein (CRP) | Serum | Immunoassay | 49% (for endoscopic activity in IBD) | 92% (for endoscopic activity in IBD) | ~0.6-0.81 (for active UC) | A widely used, non-specific marker of systemic inflammation. Levels can be influenced by extra-intestinal inflammation. |
| Fecal Calprotectin | Feces | ELISA | 88% (for endoscopically active IBD) | 73% (for endoscopically active IBD) | ~0.93 (distinguishing IBD from IBS) | A sensitive marker of neutrophil influx into the gut lumen, indicating intestinal inflammation. |
Atopic Dermatitis
| Biomarker | Matrix | Method | Correlation with Severity (r-value) | Notes |
| This compound (ILA) | Serum, Skin | LC-MS/MS, Topical application | N/A (mechanistic studies) | ILA has been shown to suppress AD-like responses in human skin equivalents by affecting AD-associated genetic biomarkers and improving skin barrier protein expression.[2] |
| TARC/CCL17 | Serum | ELISA | ~0.51-0.63 | Currently considered a superior biomarker for assessing AD severity, though levels can vary among patients with similar clinical scores.[3] |
Necrotizing Enterocolitis (NEC)
| Biomarker | Matrix | Method | Performance | Notes |
| This compound (ILA) | N/A | In vitro studies | Reduces IL-8 response after IL-1β stimulus in immature intestinal enterocytes. | ILA is identified as an anti-inflammatory molecule secreted by Bifidobacterium longum subsp. infantis, a probiotic that protects against NEC.[4][5][6] |
| Intestinal Fatty Acid-Binding Protein (I-FABP) | Plasma, Urine | ELISA | Cut-off of 5.5 ng/ml for plasma I-FABP showed 75% sensitivity and 100% specificity for NEC compared to other pathologies (AUC 0.95).[7] | A promising biomarker for enterocyte damage in NEC.[8][9] |
Chronic Kidney Disease (CKD)
| Biomarker | Matrix | Method | Performance | Notes |
| This compound (ILA) | Plasma, Urine | LC-MS/MS | Plasma and urinary ILA are reliable predictors of CKD.[10][11] Positively correlated with creatinine (B1669602) and BUN.[10][11] | Plasma and urinary ILA levels are positively correlated with inflammatory markers like hs-CRP.[10][11] |
| Serum Creatinine | Serum | Colorimetric Assay | Standard biomarker for estimating GFR. | Levels can be influenced by muscle mass, diet, and age. |
| Blood Urea Nitrogen (BUN) | Serum | Colorimetric Assay | Standard biomarker for kidney function. | Can be affected by protein intake and liver function. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Serum | Immunoassay | Positively correlated with ILA in CKD patients.[10][11] | A general marker of inflammation, which is a component of CKD pathophysiology. |
Signaling Pathways and Experimental Workflows
This compound Anti-Inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of ILA involves the activation of the Aryl Hydrocarbon Receptor (AhR). This initiates a cascade of downstream signaling events that ultimately suppress inflammatory responses.
General Workflow for Biomarker Validation
The validation of a novel biomarker like ILA follows a structured workflow from discovery to clinical application.
Detailed Experimental Protocols
This section provides detailed methodologies for the quantification of ILA and the key established biomarkers discussed in this guide.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method for the targeted quantification of ILA.
-
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., indole-3-acetic acid-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for ILA and the internal standard need to be optimized for the specific instrument. For example, in negative mode, a possible transition for ILA could be m/z 204 -> 130.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
-
-
3. Data Analysis:
-
Generate a calibration curve using standards of known ILA concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantify ILA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification of Fecal Calprotectin by ELISA
This protocol is based on a typical commercially available sandwich ELISA kit.
-
1. Fecal Sample Extraction:
-
Weigh approximately 50-100 mg of stool into a pre-weighed extraction tube.
-
Add the appropriate volume of extraction buffer provided in the kit (e.g., 2.5 mL for 50 mg of stool to achieve a 1:50 dilution).
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Centrifuge at 3,000 x g for 10 minutes.
-
The supernatant is the fecal extract. Further dilute the extract as per the kit's instructions (e.g., 1:150 with incubation buffer).
-
-
2. ELISA Procedure:
-
Prepare calibrators and controls as per the kit instructions.
-
Add 100 µL of diluted calibrators, controls, and diluted fecal extracts to the appropriate wells of the anti-calprotectin antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at room temperature).
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate as specified (e.g., 30 minutes at room temperature).
-
Wash the plate 3-5 times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 15 minutes at room temperature).
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
3. Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting the absorbance of the calibrators against their concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of calprotectin in the samples from the standard curve, taking into account the dilution factors.
-
Quantification of Serum C-Reactive Protein (CRP) by High-Sensitivity Immunoassay
This protocol describes a typical automated immunoturbidimetric assay.
-
1. Principle:
-
Latex particles coated with anti-human CRP antibodies are agglutinated when mixed with a serum sample containing CRP. The degree of turbidity caused by this agglutination is proportional to the CRP concentration and is measured by a photometer.
-
-
2. Sample Handling:
-
Collect blood in a serum separator tube.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Serum can be stored at 2-8°C for a few days or frozen for longer-term storage.
-
-
3. Automated Analyzer Procedure:
-
Load the serum samples, calibrators, and controls onto the automated analyzer.
-
The analyzer automatically pipettes the sample and the latex reagent into a reaction cuvette.
-
The mixture is incubated, and the change in absorbance is measured over time.
-
The CRP concentration is calculated by the instrument's software based on a calibration curve.
-
Quantification of Serum TARC/CCL17 by ELISA
This protocol is based on a typical commercially available sandwich ELISA kit.
-
1. Sample Handling:
-
Collect serum or plasma (using EDTA or heparin as an anticoagulant).
-
Centrifuge to separate the serum/plasma.
-
Samples can be stored at 2-8°C for a short period or frozen for longer-term storage.
-
-
2. ELISA Procedure:
-
Prepare standards and controls according to the kit manual.
-
Add 50-100 µL of standards, controls, and samples to the wells of the anti-TARC antibody-coated microplate.
-
Incubate as specified (e.g., 2 hours at room temperature).[10]
-
Wash the plate multiple times with the provided wash buffer.
-
Add the biotin-conjugated detection antibody and incubate (e.g., 1 hour at room temperature).
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution.
-
Read the absorbance at 450 nm.
-
-
3. Data Analysis:
-
Similar to the fecal calprotectin ELISA, generate a standard curve and calculate the TARC concentration in the samples.
-
Quantification of Intestinal Fatty Acid-Binding Protein (I-FABP) by ELISA
This protocol is based on a typical commercially available sandwich ELISA kit.[1][12][13][14]
-
1. Sample Handling:
-
Collect serum, plasma (EDTA or heparin), or urine.
-
Centrifuge to clarify the samples.
-
Store samples at -20°C or -80°C if not assayed immediately.
-
-
2. ELISA Procedure:
-
Prepare standards and controls as per the kit instructions.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate as specified in the manual.
-
Wash the plate.
-
Add the HRP-conjugated detection antibody.
-
Incubate.
-
Wash the plate.
-
Add TMB substrate and incubate.
-
Add stop solution.
-
Read the absorbance at 450 nm.
-
-
3. Data Analysis:
-
Generate a standard curve and calculate the I-FABP concentration in the samples.
-
Conclusion and Future Directions
This compound shows considerable promise as a non-invasive biomarker for various inflammatory conditions, reflecting both gut microbiota activity and host inflammatory status. Its mechanistic link to the anti-inflammatory AhR pathway provides a strong biological rationale for its use. However, for ILA to be adopted into routine clinical practice, further validation is required. Specifically, large-scale clinical trials that directly compare the diagnostic and prognostic performance of ILA against established biomarkers in well-defined patient cohorts are needed. Standardization of analytical methods for ILA quantification is also crucial for ensuring inter-laboratory reproducibility. As our understanding of the role of the microbiome in inflammatory diseases grows, microbiota-derived metabolites like ILA are poised to become valuable tools for personalized medicine.
References
- 1. cusabio.com [cusabio.com]
- 2. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atopic Dermatitis: Striving for Reliable Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
- 5. dovepress.com [dovepress.com]
- 6. metabolon.com [metabolon.com]
- 7. Potential Role of Serum Intestinal Fatty Acid-Binding Protein as a Marker for Early Prediction and Diagnosis of Necrotizing Enterocolitis in Preterm Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal Fatty Acid-binding Protein as a Marker of Necrotizing Enterocolitis Incidence and Severity: a Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human TARC(Thymus Activation Regulated Chemokine) ELISA Kit [elkbiotech.com]
- 10. Intestinal Fatty Acid-Binding Protein as a Diagnostic Marker for Complicated and Uncomplicated Necrotizing Enterocolitis: A Prospective Cohort Study | PLOS One [journals.plos.org]
- 11. Human intestinal fatty acid binding protein (iFABP) Elisa Kit – AFG Scientific [afgsci.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. fn-test.com [fn-test.com]
- 14. hycultbiotech.com [hycultbiotech.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Indolelactic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of indolelactic acid (ILA), a key tryptophan metabolite. The selection of an appropriate analytical method is critical for accurate and reliable measurement in research and clinical settings. This document presents a summary of performance characteristics based on published experimental data, detailed experimental protocols, and visual workflows to aid in methodology selection and cross-validation efforts.
Method Performance Comparison
The choice between HPLC and LC-MS for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity. While LC-MS generally offers superior sensitivity and specificity, HPLC can be a robust and cost-effective alternative for certain applications. The following tables summarize the key performance parameters for both methods based on available literature.
| Validation Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Key Considerations |
| Linearity (Range) | 0.0625–125 µg/mL (r² ≥ 0.998)[1] | 1 to 200 ng/mL (for various tryptophan metabolites)[2][3] | LC-MS/MS typically offers a wider dynamic range and is suitable for trace-level quantification. |
| Limit of Detection (LOD) | < 0.015 µg/mL[1] | 0.05 µM[4] | LC-MS/MS provides significantly lower detection limits, making it ideal for samples with low ILA concentrations. |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD. | 0.05 to 2 µM[4] | The lower LOQ of LC-MS/MS allows for more precise measurement of low-abundance ILA. |
| Precision (%RSD) | Not explicitly stated. | Intra-day and inter-day precision < 13.96%[4] | Both methods can achieve acceptable precision, but this is highly dependent on the specific protocol and instrumentation. |
| Accuracy (% Recovery) | Not explicitly stated. | Intra-day and inter-day accuracy < 13.96%[4] | Accuracy is crucial for reliable quantification and should be thoroughly validated for the specific matrix being analyzed. |
| Specificity | Good, but susceptible to interference from co-eluting fluorescent compounds. | Excellent, based on mass-to-charge ratio and fragmentation patterns. | LC-MS/MS is the preferred method for complex matrices where specificity is a primary concern. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. The following are representative protocols for the analysis of this compound and related indole (B1671886) compounds by HPLC and LC-MS.
HPLC Method with Fluorescence Detection
This protocol is adapted from a method for the simultaneous determination of seven indolic compounds, including this compound, in bacterial culture supernatants[1].
-
Sample Preparation:
-
Centrifuge bacterial culture supernatants.
-
Pass the supernatant through a 0.22 µm syringe filter.
-
The filtrate can be directly injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Symmetry C8 column.
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8.
-
Mobile Phase B: 80:20 (v/v) acetonitrile (B52724):H₂O.
-
Gradient Elution: A multi-step gradient is employed to separate the analytes.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.
-
LC-MS/MS Method
This protocol is a general representation based on methods for the analysis of tryptophan metabolites in biological samples[2][4][5].
-
Sample Preparation (Protein Precipitation):
-
To a sample aliquot (e.g., plasma, serum, or tissue homogenate), add a deuterated internal standard.
-
Add ice-cold acetonitrile (typically 3 volumes) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic phase is typically used to elute the analytes.
-
Flow Rate: Adapted to the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Methodology Visualization
The following diagrams illustrate the experimental workflow for the cross-validation of HPLC and LC-MS methods and a logical comparison of the two techniques.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Indolelactic Acid and Synthetic Agonists for Aryl Hydrocarbon Receptor (AHR) Activation
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a significant therapeutic target in immunology, oncology, and toxicology. As a ligand-activated transcription factor, its modulation by various compounds, both endogenous and synthetic, is of considerable interest. This guide provides a comparative overview of the efficacy of indolelactic acid (ILA), a gut microbiota-derived tryptophan metabolite, and several well-characterized synthetic AHR agonists. The information is compiled from publicly available experimental data to aid researchers in selecting appropriate AHR modulators for their studies.
Efficacy Comparison of AHR Agonists
The efficacy of AHR agonists is typically quantified by their half-maximal effective concentration (EC50) and the maximum response they elicit (Emax). The following table summarizes the reported EC50 values for this compound and a selection of synthetic AHR agonists. It is crucial to note that these values are highly dependent on the experimental system, including the cell line, reporter construct, and incubation time. Therefore, direct comparison across different studies should be approached with caution.
| Compound Name | Agonist Type | Cell Line | Assay Type | Reported EC50 | Reference |
| This compound (ILA) | Endogenous (Microbial Metabolite) | H9C2, PC12 | Varies | Not consistently reported; activity confirmed | [1][2][3] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Synthetic (Halogenated Aromatic Hydrocarbon) | HepG2 | Luciferase Reporter | ~0.03 nM - 3.3 nM | [4] |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Synthetic (Tryptophan Photoproduct Analog) | HepG2 | Luciferase Reporter | ~70 pM | [5] |
| β-Naphthoflavone (BNF) | Synthetic (Flavonoid) | Various | DNA Binding Assay | ~8.4 nM | [4] |
| Omeprazole | Synthetic (Proton Pump Inhibitor) | HepG2 | Luciferase Reporter | EC50 varies | [6] |
| Indirubin | Natural (Indole derivative) | Human Hepatoma Cells | DRE-driven reporter | ~100 nM | [7] |
Note on this compound (ILA) Activity: While several studies confirm that ILA can activate the AHR signaling pathway, leading to downstream effects, obtaining consistent and direct EC50 values from the literature is challenging. Some studies have even reported it as inactive in specific assays, highlighting the context-dependent nature of its AHR agonism. Its potency is generally considered to be significantly lower than that of potent synthetic agonists like TCDD.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams, created using Graphviz, illustrate the canonical AHR signaling pathway and a typical experimental workflow for assessing AHR activation.
Detailed Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed methodologies for two key experiments used to assess AHR activation.
AHR-Responsive Luciferase Reporter Gene Assay
This assay provides a high-throughput method to screen for and characterize AHR agonists by measuring the induction of a reporter gene (luciferase) under the control of AHR-responsive elements.
Materials:
-
Cell Line: Human hepatoma HepG2 cells stably transfected with an AHR-responsive luciferase reporter plasmid (e.g., pXRE-luc).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining the stable cell line.
-
Test Compounds: this compound, synthetic AHR agonists (e.g., TCDD, FICZ), and vehicle control (e.g., DMSO).
-
Assay Plate: White, clear-bottom 96-well microplates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™).
-
Luminometer: Plate-reading luminometer.
Protocol:
-
Cell Seeding: Seed the AHR-responsive HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.[9] Include wells with vehicle control and a positive control (e.g., a known concentration of TCDD).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[8]
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the compound concentration and fit a dose-response curve to calculate the EC50 and Emax values.
-
CYP1A1 Gene Expression Analysis by Quantitative PCR (qPCR)
This assay confirms AHR activation by measuring the upregulation of a well-known AHR target gene, Cytochrome P450 1A1 (CYP1A1).
Materials:
-
Cell Line: HepG2 cells or other AHR-responsive cell lines.
-
Cell Culture Medium: As described above.
-
Test Compounds: As described above.
-
RNA Extraction Kit: Commercially available kit (e.g., Qiagen RNeasy).
-
Reverse Transcription Kit: For cDNA synthesis (e.g., Bio-Rad iScript™ cDNA Synthesis Kit).
-
qPCR Master Mix: Containing SYBR Green or a probe-based system.
-
Primers: Specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Instrument: Real-time PCR detection system.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with test compounds as described in the luciferase assay protocol (steps 1-4). A 6-well or 12-well plate format is typically used to obtain sufficient RNA.
-
RNA Extraction: After the 24-hour treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for CYP1A1 or the housekeeping gene, and the synthesized cDNA.
-
Pipette the reaction mix into a qPCR plate.
-
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample.
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
This comprehensive guide provides a foundation for understanding and comparing the efficacy of this compound and synthetic AHR agonists. The provided protocols offer a starting point for researchers to conduct their own investigations into the nuanced world of AHR modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Promiscuity of Aryl Hydrocarbon Receptor Agonists and Antagonists Revealed by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Establishment of a stable aryl hydrocarbon receptor-responsive HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
A Comparative Guide to the Metabolomics of High vs. Low Indolelactic Acid-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Indolelactic acid (ILA), a tryptophan metabolite produced by gut microbiota, is gaining significant attention for its role in host-microbe interactions and its potential therapeutic applications. Strains of Bifidobacterium and Lactobacillus are notable producers of ILA, with production levels varying significantly between species and even strains. This guide provides a comparative overview of the metabolomics of high versus low ILA-producing bacteria, summarizing key quantitative data and outlining the experimental protocols used for their characterization.
Data Presentation: Quantitative Comparison of ILA Production
The ability to produce ILA is not uniform across all bacterial species. Notably, bifidobacteria commonly found in the gut of breastfed infants are prolific producers of ILA. The following table summarizes ILA production levels by various bacterial strains as reported in the scientific literature.
| Bacterial Species/Strain | Classification | ILA Concentration (mg/L) | Reference |
| Lactiplantibacillus plantarum ZJ316 | High Producer | 43.14 ± 1.02 | [1][2] |
| Lactiplantibacillus plantarum ZFM55 | Moderate Producer | 30.89 ± 0.57 | [1] |
| Lactiplantibacillus plantarum ZFM9 | Moderate Producer | 25.08 ± 1.13 | [1] |
| Bifidobacterium longum subsp. infantis | High Producer | 22.17–33.12 | [1] |
| Infant-type Human-Residential Bifidobacteria (HRB) (e.g., B. longum subsp. longum, B. longum subsp. infantis, B. breve, B. bifidum) | High Producers | Significantly higher than other species | [3][4][5] |
| Adult-type HRB and non-HRB | Low Producers | Lower than infant-type HRB | [5] |
Metabolic Pathways and Signaling
The production of ILA from tryptophan by gut bacteria primarily involves two key enzymatic steps. Subsequently, ILA can influence host physiology through various signaling pathways.
Bacterial ILA Production Pathway
There are two proposed metabolic routes for the bacterial synthesis of ILA from tryptophan.[3] One pathway involves the deamination of tryptophan by an amino acid oxidase.[3] A more commonly cited pathway involves the conversion of tryptophan to indolepyruvic acid by an aromatic amino acid aminotransferase, which is then reduced to ILA by a phenyllactate dehydrogenase.[3]
Host Signaling Pathways Influenced by ILA
ILA, a key microbial metabolite, plays a significant role in modulating host immune responses and maintaining intestinal homeostasis. It primarily exerts its effects by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR).[6][7][8] Activation of AhR by ILA triggers a cascade of downstream signaling events, including the activation of the Nrf2 pathway, which is crucial for cellular antioxidant responses.[6][7] Furthermore, ILA has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[6][7]
Experimental Protocols
The following sections detail the methodologies for key experiments in the comparative metabolomic analysis of ILA-producing bacteria.
Bacterial Culture and Metabolite Extraction
A generalized workflow for preparing bacterial cultures and extracting metabolites for analysis is crucial for reproducible results.
1. Bacterial Strains and Culture Conditions:
-
Strains: High and low ILA-producing strains of bacteria (e.g., Lactiplantibacillus plantarum, Bifidobacterium species) are selected.
-
Culture Medium: Strains are typically cultured in a rich medium such as De Man, Rogosa and Sharpe (MRS) broth, often supplemented with L-tryptophan as a precursor for ILA production.[1]
-
Growth Conditions: Bacteria are grown under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours) to reach the stationary phase.[1]
2. Sample Preparation for Metabolomic Analysis:
-
Cell-Free Supernatant: After incubation, the bacterial cultures are centrifuged to pellet the cells. The resulting cell-free supernatant is collected for metabolite analysis.
-
Metabolite Extraction: Metabolites from the supernatant are often extracted using methods like liquid-liquid extraction with a solvent such as ethyl acetate. The organic phase, containing the metabolites, is then dried and reconstituted in a suitable solvent for analysis.
Untargeted Metabolomics using LC-MS/MS
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of metabolites. Data is acquired in a data-dependent or data-independent manner to obtain both precursor ion and fragment ion information.
2. Data Analysis:
-
Data Processing: Raw data files are processed using specialized software to perform peak picking, alignment, and normalization.
-
Metabolite Identification: Metabolites are putatively identified by comparing their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authenticated using chemical standards where possible.
-
Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are employed to identify significant differences in the metabolic profiles of high and low ILA-producing strains.
This guide provides a foundational understanding of the comparative metabolomics of ILA-producing bacteria. Further research employing these methodologies will continue to elucidate the intricate metabolic capabilities of these beneficial microbes and their impact on human health.
References
- 1. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants [mdpi.com]
- 6. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Indolelactic Acid's Anti-inflammatory Effects in Primary Intestinal Cells
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Indolelactic Acid Against Other Microbiota-Derived Metabolites
The gut microbiome plays a pivotal role in maintaining intestinal homeostasis, in part through the production of various metabolites that modulate host immune responses. Among these, this compound (ILA), a tryptophan metabolite, has emerged as a promising anti-inflammatory agent. This guide provides a comparative analysis of ILA's anti-inflammatory efficacy in primary intestinal cells against two other well-characterized gut microbial metabolites: butyrate (B1204436) and indole-3-propionic acid (IPA). The information presented herein is supported by experimental data to aid in the evaluation of ILA as a potential therapeutic candidate for inflammatory bowel diseases (IBD).
Performance Comparison: ILA vs. Alternatives
The anti-inflammatory properties of ILA, butyrate, and IPA are multifaceted, involving distinct yet sometimes overlapping mechanisms of action. The following tables summarize the available quantitative data on their effects on key inflammatory markers in intestinal epithelial cells.
Table 1: Comparative Efficacy in Reducing Pro-inflammatory Cytokine Secretion
| Compound | Cell Type | Inflammatory Stimulus | Target Cytokine | Concentration Range | Maximum Inhibition | Reference |
| This compound (ILA) | Human immature small intestinal cells (H4) | IL-1β | IL-8 | 1-20 µM | Significant reduction | [1] |
| Human intestinal epithelial cells (HT-29) | TNF-α/LPS | IL-8 | 1-10 mM | Significant attenuation | [2][3] | |
| Butyrate | Human colonic epithelial cells (Caco-2) | IL-1β | IL-8 | 0-20 mM | Enhanced secretion | [4] |
| Porcine alveolar macrophages | LPS | TNF-α | 0.5-4 mM | Linear reduction | [5] | |
| Indole-3-Propionic Acid (IPA) | Human colonic epithelial cells (NCM460) | LPS | IL-1β, IL-6, TNF-α | 0.05-5 mM | Dose-dependent inhibition | [6][7] |
Table 2: Overview of Anti-inflammatory Mechanisms
| Feature | This compound (ILA) | Butyrate | Indole-3-Propionic Acid (IPA) |
| Primary Receptor/Target | Aryl hydrocarbon Receptor (AhR), Nuclear factor erythroid 2-related factor 2 (Nrf2) | Histone deacetylases (HDACs), G-protein coupled receptors (GPRs) | Aryl hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR) |
| Key Signaling Pathway Modulation | Activation of AhR/Nrf2 pathways; Inhibition of NF-κB and STAT1 signaling | Inhibition of NF-κB activation | Activation of AhR and PXR; Inhibition of NF-κB signaling |
| Reported Effects on Intestinal Barrier | Enhances intestinal barrier function | Reinforces epithelial defense barrier | Improves intestinal barrier function by upregulating tight junction proteins |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of ILA, Butyrate, and IPA.
Caption: Workflow for evaluating anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the evaluation of ILA and its alternatives.
Isolation and Culture of Primary Intestinal Epithelial Cells
This protocol is adapted from methods for isolating murine intestinal crypts.[1][2][8]
-
Materials:
-
Mouse small intestine
-
Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Dissociation Reagent 1: DPBS with 2 mM EDTA and 10 µM Y27632
-
Dissociation Reagent 2: DPBS with 10 µM Y27632
-
Matrigel
-
Crypt Culture Medium (CCM)
-
70 µm and 40 µm cell strainers
-
Centrifuge, pipettes, culture plates
-
-
Procedure:
-
Euthanize the mouse and dissect the small intestine.
-
Flush the intestine with ice-cold DPBS to remove luminal contents.
-
Open the intestine longitudinally and scrape the mucosal surface to detach villi.
-
Cut the intestine into 2-4 mm pieces and wash repeatedly with DPBS until the supernatant is clear.
-
Incubate the tissue fragments in Dissociation Reagent 1 on ice for 20 minutes.
-
Transfer the intestine to pre-warmed Dissociation Reagent 2 and incubate at 37°C for 10 minutes.
-
Shake the tube vigorously for 30 seconds to release the epithelium from the basement membrane.
-
Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers.
-
Centrifuge the filtered solution at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in CCM and mix with Matrigel.
-
Plate 50 µl of the Matrigel/cell mixture into the center of pre-warmed 24-well plates.
-
Allow the Matrigel to solidify at 37°C for 10 minutes.
-
Add 0.5 ml of CCM to each well and culture in a 37°C, 5% CO2 incubator.
-
In Vitro Inflammation Assay and Cytokine Measurement
This protocol outlines the induction of inflammation and subsequent measurement of cytokine levels.[3][9]
-
Materials:
-
Cultured primary intestinal epithelial cells (as described above)
-
Inflammatory stimuli (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β))
-
Test compounds (ILA, Butyrate, IPA)
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)
-
96-well ELISA plates
-
Plate reader
-
-
Procedure:
-
Seed primary intestinal cells in appropriate culture plates and allow them to form a confluent monolayer or organoids.
-
Pre-treat the cells with various concentrations of the test compounds (ILA, butyrate, or IPA) for a specified period (e.g., 1-24 hours).
-
Induce inflammation by adding the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the culture medium.
-
Incubate the cells for a designated time (e.g., 6-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Perform an ELISA to quantify the concentration of the target cytokine in the supernatant according to the manufacturer's instructions.[9][10][11][12][13]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.
-
Block non-specific binding sites.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that produces a measurable signal in the presence of the enzyme.
-
Measure the signal using a plate reader and calculate the cytokine concentrations in the samples based on the standard curve.
-
Conclusion
This compound demonstrates significant anti-inflammatory effects in primary intestinal cells, primarily through the activation of the AhR and Nrf2 pathways and the inhibition of pro-inflammatory signaling cascades like NF-κB. When compared to other microbiota-derived metabolites, ILA's mechanism of action is distinct from that of butyrate, which predominantly acts as an HDAC inhibitor. Its mode of action shares some similarities with IPA, as both can activate the AhR.
The provided data indicates that ILA is effective in reducing pro-inflammatory cytokine secretion. However, direct, head-to-head comparative studies with butyrate and IPA under identical experimental conditions are necessary to definitively establish its relative potency. The experimental protocols and pathway diagrams included in this guide offer a framework for researchers to conduct such validation studies and further explore the therapeutic potential of this compound in the context of intestinal inflammation.
References
- 1. Isolation and 3-dimensional Culture of Primary Murine Intestinal Epithelial Cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Primary cultures of mouse small intestinal epithelial cells using the dissociating enzyme type I collagenase and hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate enhances interleukin (IL)-8 secretion by intestinal epithelial cells in response to IL-1beta and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and 3-dimensional Culture of Primary Murine Intestinal Epithelial Cells [en.bio-protocol.org]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ELISA sample preparation | Abcam [abcam.com]
- 13. Cytokine production profile in intestinal mucosa of paediatric inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Indolelactic Acid: A Comparative Analysis of its Function in Immature versus Mature Enterocytes
For Immediate Release
BOSTON, MA – New research highlights the divergent roles of indolelactic acid (ILA), a metabolite produced by the gut microbiota from tryptophan, in immature and mature intestinal epithelial cells, known as enterocytes. These findings carry significant implications for pediatric and adult gut health, particularly in the context of inflammatory intestinal conditions. This guide provides a comprehensive comparison of ILA's functions, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Functional Comparison of this compound in Immature vs. Mature Enterocytes
This compound exhibits distinct anti-inflammatory and regulatory functions that are contingent on the developmental stage of enterocytes. In the immature intestine, ILA plays a crucial protective role against inflammation, a function that appears to be altered in mature enterocytes.
Key Functional Differences:
-
Anti-inflammatory Response: The most striking difference lies in the anti-inflammatory properties of ILA. In immature enterocytes, ILA effectively reduces the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) when stimulated by Interleukin-1 beta (IL-1β).[1][2] This protective effect is notably absent in mature enterocytes under the same conditions.[1] However, in mature intestinal epithelial cell models, ILA has been shown to attenuate IL-8 production induced by other inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS).[3][4]
-
Signaling Pathways: The mechanisms through which ILA exerts its effects differ between the two cell types. In immature enterocytes, the anti-inflammatory action of ILA is dependent on the Aryl Hydrocarbon Receptor (AHR) and Toll-like receptor 4 (TLR4).[1] ILA's interaction with AHR prevents the transcription of IL-8.[1][2] In mature enterocytes, ILA also activates the AHR pathway, but it additionally involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway to combat inflammation.[3][4] Furthermore, in intestinal epithelial cells, ILA has been demonstrated to inhibit glycolysis, NF-κB, and HIF signaling pathways to reduce the production of chemokines CCL2 and CCL7, thereby limiting the recruitment of inflammatory macrophages.[5][6][7]
-
Developmental Regulation: The differential response to ILA underscores the developmental regulation of intestinal innate immunity.[8][9] The distinct signaling pathways and outcomes suggest that the cellular machinery and regulatory networks in enterocytes evolve with maturation, altering their response to microbial metabolites.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the effects of ILA on immature and mature enterocytes.
| Cell Type/Model | Stimulus | ILA Concentration | Measured Effect | Outcome | Reference |
| Immature Human Enterocytes (H4 cells) | IL-1β | Not specified | IL-8 secretion | Significant reduction in IL-8 | [1] |
| Immature Human Enterocytes (NEC primary cell line) | IL-1β | Various concentrations | IL-8 secretion | Significant anti-inflammatory effect | [1] |
| Immature Human Enteroids (15 & 22 weeks gestation) | IL-1β | Various concentrations | IL-8 secretion | Significant anti-inflammatory effect | [1] |
| Mature Human Enterocytes (Caco-2 cells) | TNF-α | 1-10 mM | IL-8 mRNA expression | Significant attenuation of IL-8 increase | [3] |
| Mature Human Enterocytes (Caco-2 cells) | LPS | 1-10 mM | IL-8 mRNA expression | Significant attenuation of IL-8 increase | [3] |
| Macrophage Cell Line | LPS | 1-10 mM | NF-κB activation | Significant attenuation | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of ILA in immature and mature enterocytes, as well as a general experimental workflow for studying its effects.
References
- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. pnas.org [pnas.org]
- 6. Bacterial indole-3-lactic acid affects epithelium–macrophage crosstalk to regulate intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial indole-3-lactic acid affects epithelium-macrophage crosstalk to regulate intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indolelactic Acid and Butyrate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two gut microbiota metabolites, indolelactic acid (ILA) and butyrate (B1204436), and their respective effects on cancer cell lines. The following sections detail their impact on key cancer hallmarks, outline the experimental protocols used to generate this data, and visualize the signaling pathways involved.
Executive Summary
Both this compound and butyrate, products of dietary fiber and tryptophan metabolism by the gut microbiome, have demonstrated significant anti-cancer properties in vitro. While both compounds can inhibit proliferation, induce apoptosis, and affect cell migration, their efficacy and underlying mechanisms can vary depending on the cancer cell type and the specific molecular pathways they modulate. This guide aims to provide a clear, evidence-based comparison to inform future research and drug development efforts.
Data Presentation: Quantitative Effects on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound and butyrate on various cancer cell lines.
Table 1: Effects on Cell Viability and Proliferation
| Compound | Cancer Cell Line(s) | Assay | Concentration(s) | Incubation Time | Observed Effect |
| This compound | MC38, HCT116 (Colorectal) | CCK8, EdU | Concentration-dependent | 48 hours | Inhibition of proliferation[1] |
| Butyrate | HCT116 (Colorectal) | Not Specified | IC50: 1.14 mM | 24 hours | Inhibition of proliferation[2][3] |
| HT-29 (Colorectal) | Not Specified | IC50: 2.42 mM | 48 hours | Inhibition of proliferation[2][3] | |
| Caco-2 (Colorectal) | Not Specified | IC50: 2.15 mM | 72 hours | Inhibition of proliferation[2][3] | |
| HCT116, HT-29 (Colorectal) | Not Specified | 0.2, 0.5 mM | 48 hours | Stimulation of proliferation in HCT116[4] | |
| HCT116, HT-29 (Colorectal) | Not Specified | 2 mM and higher | 48 hours | Reduction of proliferation in HCT116[4] | |
| MCF-7, MDA-MB-468 (Breast) | MTT | Dose and time-dependent | Not Specified | Cytotoxic effect[5] | |
| HSC-4, SCC-9 (Oral Squamous Cell Carcinoma) | CCK-8, EdU | 0, 1.25, 2.5, 5 mM | 48 hours | Inhibition of viability and proliferation[6] |
Table 2: Effects on Apoptosis
| Compound | Cancer Cell Line(s) | Assay | Concentration(s) | Incubation Time | Observed Effect |
| This compound | MC38, HCT116 (Colorectal) | Not Specified | Not Specified | Not Specified | Reduced resistance to apoptosis[1] |
| Butyrate | HCT116 (Colorectal) | Flow Cytometry | 10 mmol/L | 24 hours | Induction of apoptosis[7] |
| HCT116 (Colorectal) | ELISA (Histone release, Caspase-3 activation) | Not Specified | Not Specified | Induction of apoptosis[8] | |
| VACO 5 (Colon) | Not Specified | Not Specified | 30 hours | Induction of apoptosis[9] | |
| MCF-7, MCF-7ras, BT-20, T47-D (Breast) | Not Specified | Dose-dependent | 24-48 hours | Induction of apoptosis[10] | |
| HCT116, HT-29, Caco-2 (Colorectal) | Not Specified | 4 mM | Not Specified | Stronger induction of apoptosis in HCT116 compared to others[2][3] |
Table 3: Effects on Cell Cycle
| Compound | Cancer Cell Line(s) | Assay | Concentration(s) | Incubation Time | Observed Effect |
| This compound | - | - | - | - | Data not available in the provided search results |
| Butyrate | Various (Colon, Liver, Lung, Bladder) | Not Specified | Dose-dependent | Not Specified | G0/G1 phase arrest[11] |
| Gynecologic Cancer Cells | Not Specified | Not Specified | Not Specified | G1 and G2/M arrest[12] | |
| Anaplastic Thyroid Carcinoma | Not Specified | Not Specified | Not Specified | G1 and G2/M phase arrest[13] | |
| Breast Cancer Cells | Not Specified | 2.5 mM | 48 hours | G1 arrest (MCF-7, MCF-7ras, T47-D, BT-20), G2/M arrest (MDA-MB-231)[10] | |
| Oral Squamous Cell Carcinoma | Not Specified | Not Specified | Not Specified | G1 phase arrest[6] | |
| Prostate Cancer Cells | Not Specified | Not Specified | 48 hours | Inhibition of cell cycle regulatory proteins (cyclin D1/CDK4, CDK6, cyclin E/CDK2)[14] |
Table 4: Effects on Cell Migration and Invasion
| Compound | Cancer Cell Line(s) | Assay | Concentration(s) | Incubation Time | Observed Effect |
| This compound | MC38, HCT116 (Colorectal) | Transwell | Concentration-dependent | Not Specified | Inhibition of migration[1] |
| Butyrate | HCT116, HT-29, Caco-2 (Colorectal) | Not Specified | 0-4 mM | Not Specified | Dose-dependent inhibition of migration and invasion[15] |
| Oral Squamous Cell Carcinoma | Not Specified | Not Specified | Not Specified | Promotion of migration and invasion[6] | |
| HCT116, HT-29, LoVo, HCT8 (Colorectal) | Not Specified | Not Specified | Not Specified | Decreased invasion capacity[16] |
Signaling Pathways
This compound Signaling
This compound has been shown to exert its anti-cancer effects, at least in colorectal cancer, through a novel mechanism that is independent of the aryl hydrocarbon receptor (AHR). It directly targets the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation. This inhibition of STAT3 phosphorylation leads to the downregulation of Hexokinase 2 (HK2), a critical enzyme in glycolysis. The subsequent suppression of glycolysis impedes the metabolic processes that fuel rapid cancer cell growth.[1][17][18]
Caption: this compound Signaling Pathway in Colorectal Cancer Cells.
Butyrate Signaling
Butyrate's anti-cancer mechanisms are multifaceted and can vary by cancer type. A primary mechanism is its function as a histone deacetylase (HDAC) inhibitor.[11] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, altering gene expression. This can result in the upregulation of tumor suppressor genes like p21, which induces cell cycle arrest, and the downregulation of pro-survival proteins.[11] Butyrate can also modulate several key signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and mTOR pathways, and can induce apoptosis through both intrinsic and extrinsic pathways.[8][19] In some contexts, it can also influence cancer cell metabolism by inhibiting glucose transport.[20][21]
Caption: Key Signaling Mechanisms of Butyrate in Cancer Cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this comparison. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or butyrate in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[22]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or butyrate for the specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[22]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with this compound or butyrate at the desired concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[22]
Cell Migration Assay (Transwell Assay)
This assay measures the migratory capacity of cancer cells.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 24 hours.
-
Assay Setup: Place transwell inserts (with an 8 µm pore size membrane) into a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the test compound (this compound or butyrate) at various concentrations. Seed the cells into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours) at 37°C.
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.[17]
Experimental Workflow Visualization
Caption: General workflow for comparing the in vitro effects of ILA and Butyrate.
References
- 1. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate promotes oral squamous cell carcinoma cells migration, invasion and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sodium butyrate in both prevention and supportive treatment of colorectal cancer [frontiersin.org]
- 8. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium butyrate induces P53-independent, Fas-mediated apoptosis in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium butyrate induces growth arrest and senescence-like phenotypes in gynecologic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium Butyrate Regulates Androgen Receptor Expression and Cell Cycle Arrest in Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. The Protective Potential of Butyrate against Colon Cancer Cell Migration and Invasion Is Critically Dependent on Cell Type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 21. Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Indolelactic Acid's Protective Effects: Confirming the Pivotal Role of Nrf2 Signaling
A Comparative Guide for Researchers and Drug Development Professionals
Indolelactic acid (ILA), a metabolite produced by the gut microbiota from tryptophan, has garnered significant attention for its therapeutic potential in a range of preclinical disease models. Emerging evidence strongly indicates that a key mechanism underpinning its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a comprehensive comparison of ILA's performance with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to objectively evaluate its role in Nrf2-mediated cytoprotection.
ILA-Mediated Nrf2 Activation: A Mechanistic Overview
This compound consistently demonstrates the ability to upregulate and activate the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[1][2][3][4][5][6][7][8] The primary mechanism of ILA-induced Nrf2 activation involves the Aryl Hydrocarbon Receptor (AhR).[2][3][4][6][7][8] ILA acts as a ligand for AhR, initiating a signaling cascade that leads to the increased expression of Nrf2.
Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the enhanced transcription of a battery of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) peroxidase 2 (GPX2), and superoxide (B77818) dismutase 2 (SOD2).[4][6] The upregulation of these genes fortifies cellular defenses against oxidative stress and inflammation, which are central to the pathogenesis of numerous diseases.
The protective effects of the ILA-AhR-Nrf2 axis have been demonstrated in various disease models, including:
-
Intestinal Ischemia/Reperfusion Injury: ILA administration has been shown to ameliorate tissue damage in preclinical models of intestinal ischemia/reperfusion.[1][5]
-
Doxorubicin-Induced Cardiotoxicity: ILA protects against chemotherapy-induced heart damage by inhibiting ferroptosis, a form of iron-dependent cell death, in an Nrf2-dependent manner.[3][6]
-
Intestinal Barrier Dysfunction: ILA has been found to improve the integrity of the intestinal barrier, a critical function for maintaining gut health.[2][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, illustrating the effects of this compound on Nrf2 signaling and its downstream targets.
Table 1: In Vitro Effects of this compound on Nrf2 Pathway Activation
| Cell Line | Treatment & Concentration | Target Gene/Protein | Fold Change vs. Control | Reference |
| HT-29 | ILA (various) | Nrf2 | Increased | [8] |
| HT-29 | ILA (various) | HO-1 | Increased | [8] |
| HT-29 | ILA (various) | NQO1 | Increased | [8] |
| H9C2 | ILA | Nrf2 (nuclear) | Increased | [6] |
| H9C2 | ILA | HO-1 | Increased | [6] |
| Macrophages | ILA (1-10 mM) | Nrf2-targeted genes | Increased | [4] |
| Intestinal Epithelial Cells | ILA (1-10 mM) | CYP1A1, GPX2, SOD2, NQO1 | Increased | [4] |
Table 2: In Vivo Effects of this compound on Nrf2 Pathway Activation
| Animal Model | Disease Model | ILA Dosage | Key Findings | Reference |
| Mice | Intestinal Ischemia/Reperfusion | Not specified | ILA administration improved Nrf2 expression. Protective effects were absent in Nrf2 knockout mice. | [1][5] |
| Mice | Doxorubicin-Induced Cardiotoxicity | Not specified | ILA supplementation increased Nrf2 and HO-1 levels. Cardioprotective effects were abolished in Nrf2-deficient mice. | [3][6] |
| Mice | Dextran Sodium Sulfate-Induced Colitis | Not specified | ILA ameliorated intestinal barrier injury by activating the AhR-Nrf2 pathway. | [7] |
Comparative Performance
While ILA is a potent activator of the Nrf2 pathway, it is important to consider its performance relative to other tryptophan metabolites and well-established Nrf2 activators.
Table 3: Comparison of this compound with Other Nrf2 Modulators
| Compound | Source/Class | Mechanism of Nrf2 Activation | Noted Advantages | Noted Disadvantages/Unknowns |
| This compound (ILA) | Tryptophan Metabolite | Primarily AhR-dependent | Endogenously produced by gut microbiota, favorable safety profile in preclinical studies. | Full pharmacokinetic and pharmacodynamic profiles in humans are still under investigation. |
| Indole-3-Propionic Acid (IPA) | Tryptophan Metabolite | Potent antioxidant, also an AhR ligand.[9] | Strong neuroprotective and antioxidant properties.[9] | Direct comparative studies with ILA on Nrf2 activation are limited. |
| Sulforaphane | Isothiocyanate (from broccoli) | Covalent modification of Keap1 cysteines.[10] | Well-characterized and potent Nrf2 activator. | Potential for off-target effects due to its reactive nature. |
| Curcumin | Polyphenol (from turmeric) | Multiple proposed mechanisms, including Keap1 modification.[11] | Broad anti-inflammatory and antioxidant effects. | Low bioavailability can limit its therapeutic efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to confirm the role of Nrf2 in ILA's effects.
Western Blot for Nrf2 and Downstream Targets
Objective: To quantify the protein expression levels of Nrf2, HO-1, and NQO1 in cells or tissues following ILA treatment.
Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensity using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
Objective: To measure the mRNA expression levels of Nrf2 target genes (e.g., Nqo1, Ho-1).
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to untreated controls.
Nrf2-ARE Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of Nrf2 in response to ILA treatment.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HepG2) and transfect them with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Compound Treatment: Treat the transfected cells with various concentrations of ILA or a positive control (e.g., sulforaphane) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle-treated control.[12]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ILA-mediated activation of the Nrf2 signaling pathway.
References
- 1. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indole‐3‐Lactic Acid Inhibits Doxorubicin‐Induced Ferroptosis Through Activating Aryl Hydrocarbon Receptor/Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Indolelactic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like indolelactic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate that it can cause skin and serious eye irritation.[1][2] Therefore, it is crucial to adhere to good laboratory practices and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Use suitable gloves to prevent skin contact.[1]
-
Eye Protection: Wear safety glasses or goggles to protect against potential eye irritation.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Handling:
-
Avoid generating dust, especially in confined spaces, as dusts can form explosive mixtures with air.[1]
-
Ensure adequate ventilation in the work area.[3]
-
Do not ingest. Although not classified as harmful by ingestion, it is best to avoid oral contact.[1]
-
Wash hands thoroughly after handling.[3]
Hazard Identification and Classification
To provide a clear understanding of the potential risks associated with this compound, the following table summarizes its hazard ratings from various sources.
| Hazard Category | CHEMWATCH HAZARD RATINGS[1] | GHS Classification[2] |
| Toxicity | 0 (Min/Nil) | Not Classified |
| Body Contact | 0 (Min/Nil) | H315: Causes skin irritation, H319: Causes serious eye irritation |
| Reactivity | 1 (Low) | The product is non-reactive under normal conditions.[3] |
| Flammability | 1 (Low) | Combustible solid which burns but propagates flame with difficulty.[1] |
| Chronic Hazard | 0 (Min/Nil) | No information available |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][4] The following protocol provides a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Unused/Uncontaminated this compound: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer for recycling possibilities.[1]
-
Contaminated this compound: Any this compound that has been used in experiments or has become contaminated must be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.
Step 2: Waste Collection and Storage
-
Collect all solid this compound waste in a clearly labeled, sealed container. The container should be appropriate for chemical waste and in good condition.
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1]
Step 3: Spill Management In the event of a spill:
-
Clear the area of personnel and ensure proper ventilation.[1]
-
Wearing appropriate PPE, sweep up the spilled solid material.[5]
-
Place the collected material into a suitable container for disposal.[5]
-
Clean the spill area with soap and water, and collect the wash water for treatment before disposal. Do not allow wash water to enter drains.[1]
Step 4: Final Disposal
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a completed waste manifest, accurately identifying the contents of the waste container.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
